molecular formula C22H26O6 B600652 (+)-Eudesmin CAS No. 29106-36-3

(+)-Eudesmin

Cat. No.: B600652
CAS No.: 29106-36-3
M. Wt: 386.4 g/mol
InChI Key: PEUUVVGQIVMSAW-RZTYQLBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Eudesmin is a lignan.
This compound has been reported in Laurelia novae-zelandiae, Raulinoa echinata, and other organisms with data available.
RN refers to (1R-(1alpha,3aalpha,4alpha,6aalpha))-isomer;  structure given in first source;  very similar to pinoresinol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUUVVGQIVMSAW-RZTYQLBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50951699
Record name 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29106-36-3, 526-06-7
Record name (+)-Eudesmin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29106-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eudesmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eudesmin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50951699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eudesmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EUDESMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Isolation of (+)-Eudesmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the lignan (+)-Eudesmin, a compound of significant interest for its potential therapeutic properties. It details the methodologies for its extraction and isolation from plant materials, presenting quantitative data, experimental protocols, and a visual representation of the isolation workflow.

Natural Sources of this compound

This compound is a naturally occurring lignan found in a variety of plant species. Notable sources include plants from the Magnolia and Litsea genera.

Table 1: Natural Sources of this compound and Related Lignans

Plant SpeciesPlant PartCompound(s) IsolatedReference
Magnolia fargesiiFlower budsThis compound, Magnolin, Lirioresinol-B dimethylether, Epieudesmin[1][2]
Magnolia biondiiFlower budsEudesmin, Isoeudesmin, Magnolin, Kobusin, Fargesin[3]
Magnolia kobusStem barkThis compound[4]
Litsea cubebaRoots and StemsLignans (including new derivatives)[5][6]
Litsea cubebaTwigsVarious lignans[7][8]

While the flower buds of Magnolia fargesii and Magnolia biondii are well-documented sources of this compound, the roots, stems, and twigs of Litsea cubeba also contain a rich diversity of lignans.[5][7][8]

Isolation of this compound: A Step-by-Step Approach

The isolation of this compound from plant material is a multi-step process that involves extraction, fractionation, and purification. Bioassay-guided fractionation is often employed to isolate bioactive compounds like this compound.[3]

Extraction

The initial step involves the extraction of crude compounds from the plant material.

Protocol: Methanol Extraction of Magnolia fargesii Flower Buds

  • Plant Material Preparation: Air-dry the flower buds of Magnolia fargesii and grind them into a coarse powder.

  • Extraction: Macerate the powdered plant material (e.g., 8.0 kg) with methanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[9]

  • Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a solid extract (e.g., approximately 1.2 kg from 8.0 kg of starting material).[9]

Fractionation

The crude extract is then partitioned using solvents of increasing polarity to separate compounds based on their solubility.

Protocol: Solvent Partitioning of the Crude Methanol Extract

  • Suspension: Suspend the crude methanol extract in water.

  • Sequential Partitioning: Sequentially partition the aqueous suspension with the following solvents to yield respective fractions:[9]

    • n-hexane

    • Chloroform (CHCl₃)

    • n-butanol

    • The remaining aqueous fraction.

  • Active Fraction Identification: The chloroform fraction has been identified as the active fraction containing this compound and other lignans.[9]

Purification

The active fraction is further purified using chromatographic techniques to isolate this compound.

a) Column Chromatography

Column chromatography is a fundamental technique for the separation of compounds from a mixture.[10][11][12][13]

Protocol: Silica Gel Column Chromatography of the Chloroform Fraction

  • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of lignans.[10][12][13]

  • Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds. A common mobile phase for separating lignans is a mixture of n-hexane and ethyl acetate. The separation is optimized by gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Compound Identification: Combine fractions containing the same compound, as identified by TLC, and evaporate the solvent.

b) Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to obtain high-purity this compound, preparative HPLC is often employed.[14][15][16][17]

Protocol: Preparative HPLC for this compound Purification

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient system of methanol and water or acetonitrile and water is common for the separation of lignans.

  • Detection: UV detection is used to monitor the elution of compounds.

  • Fraction Collection: The fraction corresponding to the this compound peak is collected.

Crystallization

The final step in obtaining pure this compound is crystallization.

Protocol: Crystallization of this compound

  • Solvent Selection: Dissolve the purified this compound fraction in a minimum amount of a hot solvent in which it is highly soluble (e.g., methanol or ethanol).[18][19][20][21][22]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[18][20][22]

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[18]

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Isolation_Workflow Plant_Material Plant Material (e.g., Magnolia fargesii flower buds) Extraction Extraction (Methanol) Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Fractionation Solvent Partitioning (n-hexane, CHCl3, n-butanol, H2O) Crude_Extract->Fractionation Active_Fraction Active Fraction (Chloroform) Fractionation->Active_Fraction Column_Chromatography Column Chromatography (Silica Gel) Active_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->Prep_HPLC Pure_Eudesmin_Fraction Pure this compound Fraction Prep_HPLC->Pure_Eudesmin_Fraction Crystallization Crystallization Pure_Eudesmin_Fraction->Crystallization Pure_Eudesmin Pure this compound Crystals Crystallization->Pure_Eudesmin

Caption: General workflow for the isolation of this compound.

This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development, outlining the key steps and considerations for the successful isolation of this compound. The provided protocols are general and may require optimization based on the specific plant material and available laboratory equipment.

References

An In-depth Technical Guide to (+)-Eudesmin: Chemical Structure, Properties, and Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eudesmin is a lignan, a class of secondary metabolites found in a variety of plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and vasodilatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanisms of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a furofuran lignan characterized by a central tetrahydrofuro[3,4-c]furan ring system with two 3,4-dimethoxyphenyl groups attached.

2D Chemical Structure of this compound

2D_Structure_of_this compound

Image Source: PubChem CID 73117[1]

Physicochemical Properties of this compound
PropertyValueReference(s)
IUPAC Name (3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan[1]
CAS Number 29106-36-3[1]
Molecular Formula C22H26O6[1]
Molecular Weight 386.44 g/mol [1]
Appearance White to off-white solid
Melting Point 107-108 °C
Boiling Point 517.3 ± 50.0 °C (Predicted)
SMILES COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO--INVALID-LINK--C4=CC(=C(C=C4)OC)OC)OC[1]
Solubility Soluble in DMSO, methanol, and ethanol.

Pharmacological Activities

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro models.

  • Protection against Amyloid-β Toxicity: In a cellular model of Alzheimer's disease, this compound showed neuroprotective effects against amyloid-β (Aβ) oligomer-induced toxicity in PC12 cells and hippocampal primary neurons.[2] At a concentration of 30 nM, it significantly increased cell viability and preserved synaptic structure.[2] The proposed mechanism involves interaction with the Aβ aggregation process, thereby reducing its toxicity.[2]

  • Protection against 6-Hydroxydopamine (6-OHDA)-Induced Stress: In a model of Parkinson's disease, this compound protected SH-SY5Y neuroblastoma cells from 6-OHDA-induced cytotoxicity.[3] Pretreatment with this compound at concentrations of 1-50 µM markedly prevented the toxicity induced by 35 µM 6-OHDA.[3]

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties. It can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[4]

Vasodilatory Effects

This compound induces vasodilation in isolated rat aortic rings. This effect is endothelium-dependent and is mediated by the release of nitric oxide (NO) and prostanoids. The mechanism involves the activation of histamine H1 receptors on endothelial cells.

Inhibition of Adipogenesis

This compound has been found to impair the differentiation of mesenchymal stem cells into adipocytes.[5] This effect is mediated through the inhibition of the S6K1 signaling pathway.[5]

Quantitative Pharmacological Data
ActivityModel SystemKey FindingsReference(s)
Neuroprotection PC12 cells and hippocampal neurons (Aβ toxicity)Effective concentration: 30 nM[2]
SH-SY5Y cells (6-OHDA toxicity)Effective concentration range: 1-50 µM[3]
Vasodilation Rat aortic ringsIC50: 10.69 ± 0.67 µg/mL
UGT Inhibition Human liver microsomesIC50 for UGT1A1: 24.3 µM[6]
IC50 for UGT1A3: 26.6 µM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neuroprotection Assay against 6-OHDA-Induced Toxicity in SH-SY5Y Cells

Objective: To assess the protective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cell death in a human neuroblastoma cell line.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Experimental Treatment:

    • Seed the SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 2.5, 5, 10, 20, and 50 µM) for one hour.[3]

    • Induce neurotoxicity by adding 6-OHDA to a final concentration of 35 µM.[3]

    • Incubate the cells for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • After the 24-hour incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Rat Aortic Ring Vasodilation Assay

Objective: To evaluate the vasodilatory effect of this compound on isolated rat aortic rings.

Methodology:

  • Aortic Ring Preparation:

    • Euthanize a male Wistar rat and carefully excise the thoracic aorta.

    • Clean the aorta of adhering connective and adipose tissue and cut it into rings of approximately 2-3 mm in length.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Contraction and Relaxation Measurement:

    • Allow the rings to equilibrate under a resting tension of 1.5 g for at least 60 minutes.

    • Induce contraction of the aortic rings with a vasoconstrictor agent such as phenylephrine (1 µM).

    • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

    • Record the changes in tension to measure the relaxation response.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Calculate the IC50 value, which is the concentration of this compound that causes 50% relaxation.

Inhibition of Adipogenesis in Mesenchymal Stem Cells (MSCs)

Objective: To determine the effect of this compound on the differentiation of MSCs into adipocytes.

Methodology:

  • Cell Culture and Differentiation Induction:

    • Culture human or rat MSCs in a suitable growth medium.

    • To induce adipogenic differentiation, culture the MSCs in an adipogenic induction medium containing dexamethasone, insulin, isobutylmethylxanthine (IBMX), and indomethacin.[7]

  • Treatment with this compound:

    • Treat the MSCs with various concentrations of this compound (e.g., 20, 40, and 80 µM) during the differentiation period.[5]

  • Assessment of Adipogenesis (Oil Red O Staining):

    • After the differentiation period (typically 14-21 days), fix the cells with 10% formalin.

    • Stain the lipid droplets in the differentiated adipocytes with Oil Red O solution.

    • Wash the cells to remove excess stain.

    • Quantify the stained lipid droplets by eluting the dye with isopropanol and measuring the absorbance at a specific wavelength (e.g., 520 nm).

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of S6K1 Signaling in Adipogenesis

This compound inhibits the activation and nuclear translocation of S6K1, a key regulator of cell growth and metabolism.[5] This leads to a reduction in the phosphorylation of histone H2B at serine 36, which in turn induces the expression of Wnt signaling molecules (Wnt6, Wnt10a, and Wnt10b) that are known to suppress adipogenic differentiation.[8]

S6K1_Inhibition_by_Eudesmin cluster_Eudesmin Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Eudesmin This compound S6K1 S6K1 Eudesmin->S6K1 Inhibits activation & -nuclear translocation H2B Histone H2B S6K1->H2B Phosphorylates p_H2B p-H2B (Ser36) S6K1->p_H2B Phosphorylates Wnt_Genes Wnt6, Wnt10a, Wnt10b (Gene Expression) p_H2B->Wnt_Genes Represses Adipogenesis Adipogenesis Wnt_Genes->Adipogenesis Inhibits

Caption: Inhibition of the S6K1 signaling pathway by this compound, leading to the suppression of adipogenesis.

Neuroprotective Mechanism against Amyloid-β Toxicity

While the precise signaling cascade is still under investigation, evidence suggests that this compound's neuroprotective effect against Aβ involves direct interaction with Aβ oligomers, preventing their aggregation and subsequent neurotoxicity. This leads to the preservation of synaptic structure and function.

Neuroprotection_by_Eudesmin cluster_Extracellular Extracellular Space cluster_Neuron Neuron Eudesmin This compound Abeta_Aggregation Aβ Aggregation Eudesmin->Abeta_Aggregation Inhibits Neuron_Survival Neuron Survival Eudesmin->Neuron_Survival Promotes Abeta_Oligomers Amyloid-β Oligomers Abeta_Oligomers->Abeta_Aggregation Forms Synaptic_Damage Synaptic Damage Abeta_Aggregation->Synaptic_Damage Neurotoxicity Neurotoxicity Abeta_Aggregation->Neurotoxicity

Caption: Proposed neuroprotective mechanism of this compound against amyloid-β toxicity.

Vasodilatory Signaling Pathway

This compound induces vasodilation through an endothelium-dependent mechanism involving the activation of histamine H1 receptors, leading to the production of nitric oxide (NO) and prostanoids.

Vasodilation_by_Eudesmin cluster_Endothelium Endothelial Cell cluster_SmoothMuscle Smooth Muscle Cell Eudesmin This compound H1R Histamine H1 Receptor Eudesmin->H1R Activates eNOS eNOS H1R->eNOS Activates COX COX H1R->COX Activates NO Nitric Oxide (NO) eNOS->NO Prostanoids Prostanoids COX->Prostanoids sGC sGC NO->sGC Activates Vasodilation Vasodilation Prostanoids->Vasodilation cGMP cGMP sGC->cGMP cGMP->Vasodilation

Caption: Endothelium-dependent vasodilatory signaling pathway of this compound.

Conclusion

This compound is a pharmacologically active lignan with significant potential for therapeutic applications. Its neuroprotective, anti-inflammatory, and vasodilatory properties, coupled with its ability to modulate key signaling pathways, make it a compelling molecule for further research and development in the fields of neurodegenerative diseases, inflammatory disorders, and cardiovascular conditions. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and researchers investigating the therapeutic potential of this compound.

References

The Biosynthetic Pathway of (+)-Eudesmin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eudesmin is a furofuran lignan found in various plant species, recognized for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potential neuroprotective effects. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps from the general phenylpropanoid pathway to the final methylation forming this compound. It includes a compilation of available quantitative data, detailed experimental protocols for key enzyme assays and phytochemical analysis, and visual representations of the pathway and experimental workflows to facilitate comprehension and further research in this field.

Introduction

Lignans are a large and diverse class of phenylpropanoid-derived secondary metabolites in plants, formed by the oxidative coupling of two or more phenylpropanoid units. This compound, also known as pinoresinol dimethyl ether, is a bioactive lignan with a furofuran skeleton. Its biosynthesis originates from the general phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The stereospecific dimerization of coniferyl alcohol to (+)-pinoresinol is a critical step, directed by a specific class of proteins. Subsequent enzymatic modifications, including reduction and methylation, lead to the formation of a variety of lignans, including this compound. This guide delineates the core biosynthetic pathway to this compound, providing a technical resource for researchers in phytochemistry, biotechnology, and drug development.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into three main stages:

  • Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol.

  • Stereospecific Dimerization: Formation of (+)-pinoresinol from two molecules of coniferyl alcohol.

  • Final Methylation: Conversion of (+)-pinoresinol to this compound.

Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine, which is converted to coniferyl alcohol through a series of enzymatic reactions. The key enzymes in this pathway are:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

  • Caffeoyl-CoA O-Methyltransferase (CCoAOMT): Methylates caffeoyl-CoA to feruloyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.

  • Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Phenylpropanoid_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL CafCoA Caffeoyl-CoA pCouCoA->CafCoA HCT/C3'H FerCoA Feruloyl-CoA CafCoA->FerCoA CCoAOMT ConAld Coniferaldehyde FerCoA->ConAld CCR ConAlc Coniferyl Alcohol ConAld->ConAlc CAD

Figure 1: Simplified Phenylpropanoid Pathway to Coniferyl Alcohol.
Stereospecific Dimerization to (+)-Pinoresinol

The pivotal step in the formation of the furofuran lignan backbone is the stereospecific oxidative coupling of two molecules of coniferyl alcohol. This reaction is mediated by a laccase or peroxidase, which generates coniferyl alcohol radicals. The stereochemistry of the resulting (+)-pinoresinol is controlled by a dirigent protein (DIR) .[1] In the absence of a dirigent protein, the radical coupling is non-selective and leads to a racemic mixture of pinoresinol and other coupling products.

Pinoresinol_Formation cluster_0 Oxidative Coupling ConAlc1 Coniferyl Alcohol Radical Coniferyl Alcohol Radical ConAlc1->Radical ConAlc2 Coniferyl Alcohol ConAlc2->Radical Pino (+)-Pinoresinol Radical->Pino Dirigent Protein (DIR)

Figure 2: Dirigent Protein-Mediated Synthesis of (+)-Pinoresinol.
Conversion of (+)-Pinoresinol to this compound

The final step in the biosynthesis of this compound is the O-methylation of the two free phenolic hydroxyl groups of (+)-pinoresinol. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While specific OMTs responsible for the synthesis of other lignans have been characterized, a dedicated pinoresinol 4'-O-methyltransferase for this compound biosynthesis in plants has not been definitively identified to date. However, research on the microbial transformation of eudesmin suggests the reverse reaction, O-demethylation, occurs, indirectly supporting the role of an OMT in its biosynthesis.[2]

Eudesmin_Formation Pino (+)-Pinoresinol Eud This compound Pino->Eud Pinoresinol O-methyltransferase (OMT) SAH S-adenosyl-L-homocysteine (SAH) SAM S-adenosyl-L-methionine (SAM) SAM->SAH

Figure 3: Final Methylation Step in this compound Biosynthesis.

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its regulation and for metabolic engineering strategies. The following tables summarize available quantitative data for key enzymes and metabolites in the pathway.

Table 1: Kinetic Parameters of Pinoresinol Reductases from Arabidopsis thaliana[3][4]
EnzymeSubstrateKm (µM)kcat (min-1)kcat/Km (µM-1min-1)
AtPrR1(+)-Pinoresinol1.1 ± 0.10.09 ± 0.000.08
(-)-Pinoresinol1.0 ± 0.20.10 ± 0.010.10
AtPrR2(-)-Pinoresinol2.8 ± 0.40.20 ± 0.010.07

Note: Data for a specific pinoresinol O-methyltransferase leading to this compound is currently unavailable.

Table 2: Accumulation of Lignans in Forsythia x intermedia Cell Suspension Culture[5][6]
LignanConcentration (mg g-1 dry weight)Culture Conditions
(+)-Pinoresinol0.6 - 0.86% sucrose, 12 days
MatairesinolNot specified6% sucrose, 12 days

Note: Specific quantitative data for this compound in various plant tissues is limited in the current literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Dirigent Protein Activity Assay[1][7]

This assay determines the ability of a protein extract to direct the stereoselective coupling of coniferyl alcohol to form (+)- or (-)-pinoresinol.

Materials:

  • Coniferyl alcohol solution (1.13 mM in a suitable buffer)

  • Laccase from Trametes versicolor (30 milliunits)

  • Apoplastic protein extract containing the putative dirigent protein

  • 0.1 M MES buffer, pH 5, with 300 mM NaCl

  • HPLC system with a reverse-phase (RP) column and a chiral column

Procedure:

  • Protein Extraction:

    • Harvest plant tissue (e.g., leaves) and rinse with ice-cold deionized water.

    • Vacuum infiltrate the tissue with 0.1 M MES, pH 5, and 300 mM NaCl.

    • Recover the apoplastic wash fluid by centrifugation.

    • Clear the fluid by centrifugation and concentrate it using ultrafiltration (e.g., 10-kD cutoff).[1]

  • Enzyme Reaction:

    • In a total volume of 300 µL, combine 275 µL of the concentrated apoplastic protein extract, coniferyl alcohol to a final concentration of 1.13 mM, and 30 milliunits of laccase.

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).

  • Product Analysis:

    • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

    • Centrifuge to separate the phases and collect the ethyl acetate layer.

    • Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.

    • First, use RP-HPLC to separate the different coupling products and collect the pinoresinol peak.

    • Then, use chiral HPLC to separate and quantify the (+)- and (-)-pinoresinol enantiomers.[1]

Dirigent_Assay_Workflow start Start protein_extraction Apoplastic Protein Extraction start->protein_extraction reaction_setup Enzyme Reaction Setup (Coniferyl Alcohol, Laccase, Protein Extract) protein_extraction->reaction_setup incubation Incubation reaction_setup->incubation extraction Ethyl Acetate Extraction incubation->extraction rp_hplc RP-HPLC Analysis (Separate Pinoresinol) extraction->rp_hplc chiral_hplc Chiral HPLC Analysis (Quantify Enantiomers) rp_hplc->chiral_hplc end End chiral_hplc->end

Figure 4: Experimental Workflow for Dirigent Protein Activity Assay.
Pinoresinol O-Methyltransferase (OMT) Assay[8]

This assay measures the ability of a protein extract to methylate (+)-pinoresinol to this compound using SAM as a methyl donor.

Materials:

  • Purified recombinant OMT or plant protein extract

  • (+)-Pinoresinol solution (0.1 mM)

  • S-adenosyl-L-methionine (SAM) solution (5 mM)

  • 100 mM Tris-HCl buffer, pH 7.5

  • Methanol

  • HPLC system with a reverse-phase column

Procedure:

  • Enzyme Reaction:

    • In a total volume of 100 µL, combine 20 µL of the purified protein/extract, 0.1 mM (+)-pinoresinol, and 5 mM SAM in 100 mM Tris-HCl buffer (pH 7.5).

    • Incubate the reaction mixture at 37 °C for a specified time (e.g., 1-12 hours).[3]

    • A negative control with a boiled enzyme or an empty vector protein extract should be included.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of methanol.

    • Sonicate the mixture for 30 minutes to ensure complete extraction.[3]

    • Centrifuge to pellet any precipitate.

  • Product Analysis:

    • Analyze the supernatant by RP-HPLC to separate and quantify the substrate ((+)-pinoresinol) and the product (this compound).

    • Identification of this compound can be confirmed by comparison with an authentic standard and by LC-MS analysis.

OMT_Assay_Workflow start Start reaction_setup Enzyme Reaction Setup ((+)-Pinoresinol, SAM, Enzyme) start->reaction_setup incubation Incubation at 37°C reaction_setup->incubation termination Reaction Termination (Methanol Addition) incubation->termination extraction Sonication and Centrifugation termination->extraction hplc_analysis RP-HPLC Analysis (Quantify Eudesmin) extraction->hplc_analysis end End hplc_analysis->end

Figure 5: Experimental Workflow for Pinoresinol O-Methyltransferase Assay.
Extraction and Quantification of this compound and Precursors from Plant Material[9][10][11]

This protocol describes the extraction and HPLC-based quantification of this compound and its precursor, (+)-pinoresinol, from plant tissues.

Materials:

  • Dried and powdered plant material

  • Methanol or 85% Methanol

  • n-hexane (for defatting)

  • HPLC system with a reverse-phase C18 column and a UV or DAD detector

  • Authentic standards of this compound and (+)-pinoresinol

Procedure:

  • Sample Preparation:

    • Dry the plant material at 40-50 °C to a constant weight and grind it into a fine powder.[4]

  • Extraction:

    • Defatting (optional but recommended): Immerse the plant powder in n-hexane for 24 hours to remove nonpolar compounds. Filter and discard the n-hexane.[5]

    • Methanol Extraction: Extract the defatted plant material with methanol or 85% methanol using ultrasonication for 30-60 minutes or a Soxhlet apparatus for exhaustive extraction.[4][5]

  • Filtration and Concentration:

    • Filter the extract through a 0.45 µm syringe filter.

    • Evaporate the solvent under reduced pressure to obtain a crude extract.

    • Redissolve the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample onto an RP-C18 column.

    • Use a suitable mobile phase gradient (e.g., methanol/water or acetonitrile/water, often with a small amount of acid like formic acid) to separate the compounds.

    • Detect the compounds using a UV/DAD detector at an appropriate wavelength (e.g., around 280 nm for lignans).

    • Identify and quantify this compound and (+)-pinoresinol by comparing their retention times and UV spectra with those of authentic standards.

Lignan_Extraction_Workflow start Start sample_prep Dry and Grind Plant Material start->sample_prep defatting Defatting with n-Hexane (Optional) sample_prep->defatting extraction Methanol Extraction (Ultrasonication or Soxhlet) defatting->extraction filtration Filtration (0.45 µm) extraction->filtration concentration Solvent Evaporation and Redissolution filtration->concentration hplc_analysis RP-HPLC-UV/DAD Analysis (Quantification) concentration->hplc_analysis end End hplc_analysis->end

Figure 6: Workflow for Extraction and Quantification of Lignans.

Conclusion and Future Perspectives

The biosynthetic pathway to this compound is a fascinating example of the intricate metabolic networks in plants. While the general framework from the phenylpropanoid pathway through the key dirigent protein-mediated step is relatively well-understood, significant knowledge gaps remain. A crucial area for future research is the definitive identification and characterization of the specific O-methyltransferase(s) responsible for the final conversion of (+)-pinoresinol to this compound. A comprehensive quantitative analysis of the pathway intermediates and final product across various plant species and tissues is also needed to understand the regulation of its biosynthesis.

The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate this pathway. Elucidating the complete enzymatic machinery and its regulation will be instrumental for the successful metabolic engineering of plants or microbial systems for the enhanced production of this compound, a promising natural product with significant therapeutic potential.

References

(+)-Eudesmin: A Comprehensive Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Eudesmin, a lignan found in various plant species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its therapeutic potential. We present a comprehensive overview of its anticancer, neuroprotective, and vasorelaxant properties, among others. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its primary mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway.

Quantitative Data for Anticancer Activity of this compound
Cell LineActivityIC50 ValueReference
A549 (Lung Carcinoma)Cytotoxicity18.3 µM[1]
Experimental Protocols

Cell Viability Assay (MTT Assay): [1] Human lung carcinoma A549 cells were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of this compound for an additional 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was calculated from the dose-response curve.

Western Blot Analysis: [1] A549 cells were treated with this compound for 48 hours. Total protein was extracted using RIPA lysis buffer. Protein concentration was determined using the BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk and incubated with primary antibodies against Bax, Bcl-2, caspase-3, caspase-9, p53, Akt, p-Akt, JNK, and p-JNK overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an ECL detection system.

Signaling Pathway

This compound induces apoptosis in lung cancer cells by modulating the Akt/JNK signaling pathway, leading to the activation of the mitochondrial apoptotic cascade.[2]

eudesmin_apoptosis_pathway cluster_extracellular Extracellular cluster_cell A549 Lung Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Akt Akt This compound->Akt inhibits phosphorylation pJNK p-JNK This compound->pJNK promotes phosphorylation Bcl2 Bcl-2 Akt->Bcl2 activates Bax Bax pJNK->Bax activates Mito Mitochondrial Membrane Bcl2->Mito inhibits Bax->Mito promotes permeabilization Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Mito->Casp9 releases cytochrome c to activate

Caption: this compound induced apoptosis in A549 cells.

Neuroprotective Activity

This compound has shown significant neuroprotective effects in models of Alzheimer's disease by mitigating amyloid-β (Aβ) peptide-induced toxicity and preserving synaptic function.

Quantitative Data for Neuroprotective Activity of this compound
Cell LineActivityConcentrationEffectReference
PC12 cellsNeuroprotection against Aβ oligomers30 nMIncreased cell viability by 25.4%[3]
Hippocampal primary neuronsNeuroprotection against Aβ oligomers30 nMRestored cytosolic Ca2+ transients[3][4]
Experimental Protocols

Cell Culture and Treatment: [3] PC12 cells were cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. Primary hippocampal neurons were prepared from embryonic day 18 mouse brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX. For neuroprotection assays, cells were co-incubated with Aβ oligomers (0.5 µM) and varying concentrations of this compound for 24 hours.

MTT Assay for Cell Viability: [3] Cell viability was assessed using the MTT assay as described in the anticancer activity section.

Calcium Imaging: [3][5] Hippocampal neurons were loaded with the calcium indicator Fluo-4 AM (2 µM) for 30 minutes at 37°C. After washing, cells were imaged using a confocal microscope. Spontaneous calcium transients were recorded for 200 seconds to assess synaptic activity.

Signaling Pathway

This compound protects neurons from Aβ-induced toxicity by preserving synaptic structure and function, which is associated with the maintenance of normal intracellular calcium signaling.[3][4]

eudesmin_neuroprotection_pathway cluster_extracellular Extracellular cluster_neuron Hippocampal Neuron cluster_synapse Synapse Abeta Amyloid-β Oligomers SV2 SV2 Protein Abeta->SV2 decreases levels Ca_transients Ca2+ Transients Abeta->Ca_transients disrupts Eudesmin This compound Eudesmin->Abeta interferes with aggregation Eudesmin->SV2 maintains levels Eudesmin->Ca_transients preserves frequency Synaptic_function Normal Synaptic Function SV2->Synaptic_function contributes to Ca_transients->Synaptic_function essential for

Caption: Neuroprotective mechanism of this compound.

Vascular Relaxation Activity

This compound induces endothelium-dependent vasorelaxation, suggesting its potential application in cardiovascular health.

Quantitative Data for Vascular Relaxation Activity of this compound
TissueActivityIC50 ValueReference
Rat aortic ringsRelaxation of phenylephrine-induced contraction10.69 ± 0.67 µg/mL[6]
Experimental Protocols

Isolated Aortic Ring Preparation: [6] Thoracic aortas were isolated from male Wistar rats and cut into rings (4-5 mm in length). The rings were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings were pre-contracted with phenylephrine (1 µM).

Vasorelaxation Assay: [6] Once the contraction reached a plateau, cumulative concentrations of this compound were added to the organ bath. The relaxation response was measured isometrically and expressed as a percentage of the phenylephrine-induced contraction.

Signaling Pathway

The vasorelaxant effect of this compound is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and subsequent smooth muscle relaxation. This process also involves the cyclooxygenase (COX) pathway and histamine H1 receptors.[6]

eudesmin_vasorelaxation_pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Eudesmin This compound H1R Histamine H1 Receptor Eudesmin->H1R activates eNOS eNOS H1R->eNOS activates COX COX H1R->COX activates NO Nitric Oxide (NO) eNOS->NO produces Prostanoids Prostanoids COX->Prostanoids produces sGC sGC NO->sGC activates Relaxation Relaxation Prostanoids->Relaxation contributes to cGMP cGMP sGC->cGMP produces cGMP->Relaxation induces

Caption: Vasorelaxant action of this compound.

Other Biological Activities

Preliminary studies suggest that this compound possesses a broader spectrum of biological activities, including anti-inflammatory, antiviral, and antioxidant effects. However, more research is needed to quantify these activities and elucidate their underlying mechanisms.

Conclusion

This compound is a promising natural compound with a range of pharmacological properties that warrant further investigation for its potential therapeutic applications. Its well-documented anticancer, neuroprotective, and vasorelaxant activities, supported by clear mechanisms of action, make it a strong candidate for future drug development. This guide provides a solid foundation for researchers to build upon, encouraging further exploration into the full therapeutic potential of this compound.

References

(+)-Eudesmin: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eudesmin is a furofuran lignan found in various plant species, exhibiting a wide range of promising pharmacological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its isolation from natural sources, and its biological effects, with a focus on its vasodilatory, neuroprotective, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative data. Furthermore, this guide illustrates the signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound is a naturally occurring lignan that has been isolated from a variety of plant species, including those from the Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae families.[1] One notable source is the native Chilean conifer Araucaria araucana, from which eudesmin can be readily isolated.[2] The structural elucidation of eudesmin and other natural products has evolved significantly over the past century, transitioning from classical chemical degradation methods to the now indispensable spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The furofuran lignan core of eudesmin has attracted considerable interest from the scientific community due to the diverse biological activities exhibited by this class of compounds.

Isolation and Synthesis

Isolation from Natural Sources

A straightforward method for the isolation of eudesmin from the milled knots of Araucaria araucana has been reported. This method involves Soxhlet extraction with hexane, followed by cryo-crystallization of the crude extract at -20°C to yield pure eudesmin.[2] This approach is a significant improvement over more laborious methods like flash chromatography on silica gel.[2]

Chemical Synthesis

The enantioselective synthesis of furofuran lignans, including the structural backbone of this compound, is an active area of research in organic chemistry. Various synthetic strategies have been developed to achieve the stereocontrolled construction of the furofuran ring system. While a detailed, step-by-step protocol for the total synthesis of this compound is not provided here, the general approaches often involve methodologies such as asymmetric allylic cycloaddition.

Biological Activities and Mechanisms of Action

This compound has been shown to possess a range of pharmacological effects, including vasodilatory, neuroprotective, and anti-inflammatory activities.

Vasodilatory Effects

This compound induces endothelium-dependent vasodilation. Studies on rat aortic rings have demonstrated that its vasodilatory effect is mediated by the activation of endothelial histamine H1 receptors. This activation leads to the release of nitric oxide (NO) and prostanoids, which in turn cause the relaxation of vascular smooth muscle. The effect is inhibited by nitric oxide synthase (NOS) inhibitors, indicating the crucial role of NO in this process.

eudesmin_vasodilation Eudesmin This compound H1R Histamine H1 Receptor Eudesmin->H1R PLC PLC H1R->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ IP3->Ca2 releases eNOS eNOS Ca2->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces Relaxation Vasodilation cGMP->Relaxation

Caption: this compound-induced vasodilation signaling pathway.

Neuroprotective and Neurite Outgrowth Promoting Effects

This compound has demonstrated neuroprotective properties, particularly against amyloid-β (Aβ) peptide toxicity, a hallmark of Alzheimer's disease. It has also been shown to promote neurite outgrowth in neuronal cell models like PC12 cells. This activity is at least partially mediated through the mitogen-activated protein kinase (MAPK) signaling pathway, as inhibitors of MAPK kinase can block the neurite-promoting effects of eudesmin.

eudesmin_neurite_outgrowth Eudesmin This compound Receptor Receptor Eudesmin->Receptor MAPKK MAPK Kinase Receptor->MAPKK activates MAPK MAPK MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors activates NeuriteOutgrowth Neurite Outgrowth TranscriptionFactors->NeuriteOutgrowth promotes

Caption: this compound and its effect on the MAPK signaling pathway for neurite outgrowth.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is associated with its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting the NF-κB pathway, eudesmin can reduce the production of inflammatory mediators.

eudesmin_anti_inflammatory InflammatoryStimuli Inflammatory Stimuli IKK IKK InflammatoryStimuli->IKK activates Eudesmin This compound Eudesmin->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression activates

References

An In-depth Technical Guide to (+)-Eudesmin: Synonyms, CAS Number, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (+)-Eudesmin, a lignan with significant neuroprotective and neuritogenic properties. This document details its chemical identifiers, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes its known signaling pathways.

Core Compound Information

Identifier Value Citation
IUPAC Name (1S,3aR,4S,6aR)-1,4-bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
Synonyms (+)-Pinoresinol dimethyl ether, O,O-Dimethylpinoresinol[1]
CAS Number 29106-36-3[1]
Molecular Formula C₂₂H₂₆O₆
Molecular Weight 386.44 g/mol [1]

Neuroprotective and Neuritogenic Effects: Quantitative Data

This compound has demonstrated significant potential in promoting neuronal health and regeneration in various in vitro models. The following tables summarize key quantitative findings from these studies.

Table 1: Neuritogenic Effects on PC12 Cells
Parameter Condition Result Citation
Neurite Outgrowth 50 µM this compoundInduces neurite outgrowth and enhances NGF-mediated neurite outgrowth.[2]
Inhibition of Neurite Outgrowth 50 µM this compound + PD98059 (MAPK Kinase Inhibitor)Partially blocked[2]
Inhibition of Neurite Outgrowth 50 µM this compound + GF109203X (PKC Inhibitor)Partially blocked[2]
Inhibition of Neurite Outgrowth 50 µM this compound + H89 (PKA Inhibitor)Partially blocked[2]
Table 2: Cytoprotective Effects against 6-OHDA-Induced Toxicity in SH-SY5Y Cells
Parameter This compound Concentration Result Citation
Cell Viability (MTT Assay) 1, 2.5, 5, 10, 20, 50 µMMarkedly prevented the toxicity due to 35 µM 6-OHDA (P < 0.05).[3]
LDH Release 1, 2.5, 5, 10, 20, 50 µMSuppressed LDH release induced by 35 µM 6-OHDA (P < 0.01).[3]
Nitric Oxide (NO) Levels 10, 20, 50 µMMarkedly attenuated NO levels (P < 0.01).[3]
Table 3: Neuroprotective Effects in a Cellular Model of Alzheimer's Disease
Parameter This compound Concentration Result Citation
Cell Viability (MTT Assay, PC12 cells) 30 nMIncreased viability by 25.4% in the presence of 0.5 µM Aβ oligomers.[4]
Cell Viability (MTT Assay, Cortical Neurons) 30 nMShowed neuroprotective effects against 0.5 µM Aβ oligomers.[4]
Synaptic Vesicle Protein 2 (SV2) Levels 30 nMPreserved SV2 levels against Aβ oligomer-induced reduction.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Neurite Outgrowth Assay in PC12 Cells

This protocol is based on the methodology for assessing the neuritogenic potential of compounds in PC12 cells.

  • Cell Culture: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Cells are seeded at a density of 1 x 10⁴ cells/well in collagen-coated 24-well plates.

  • Treatment: After 24 hours, the medium is replaced with a differentiation medium (DMEM with 1% horse serum). This compound is added at the desired concentrations (e.g., 50 µM). For inhibition studies, specific inhibitors for MAPK (PD98059), PKC (GF109203X), and PKA (H89) are added prior to or concurrently with this compound. A positive control with Nerve Growth Factor (NGF) is typically included.

  • Analysis: After a suitable incubation period (e.g., 48-72 hours), cells are visualized under a phase-contrast microscope. Neurite-bearing cells are defined as those having at least one neurite longer than the cell body diameter. The percentage of neurite-bearing cells is determined by counting at least 100 cells per well in multiple fields.

Cytotoxicity Assays in SH-SY5Y Cells (MTT and LDH)

These assays are used to assess the cytoprotective effects of this compound against a neurotoxin.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.

  • Plating: Cells are seeded in 96-well plates at an appropriate density.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1-50 µM) for a specified time (e.g., 1 hour) before the addition of the neurotoxin 6-hydroxydopamine (6-OHDA, e.g., 35 µM).

  • MTT Assay: After 24 hours of incubation with the toxin, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control group.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

Immunofluorescence for Synaptic Protein Quantification

This method is used to visualize and quantify the levels of synaptic proteins.

  • Cell Culture and Treatment: Primary hippocampal neurons or a suitable neuronal cell line are cultured on coverslips and treated with this compound and/or the toxic insult (e.g., Aβ oligomers).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody against the synaptic protein of interest (e.g., anti-SV2), followed by a fluorescently labeled secondary antibody.

  • Imaging: Coverslips are mounted, and images are acquired using a confocal microscope.

  • Quantification: The fluorescence intensity of the synaptic protein is quantified using image analysis software (e.g., ImageJ). The intensity in treated cells is typically normalized to that of control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Eudesmin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Eudesmin This compound MAPK_Pathway MAPK Pathway (e.g., ERK) Eudesmin->MAPK_Pathway PKC_Pathway PKC Pathway Eudesmin->PKC_Pathway PKA_Pathway PKA Pathway Eudesmin->PKA_Pathway Neurite_Outgrowth Neurite Outgrowth MAPK_Pathway->Neurite_Outgrowth PKC_Pathway->Neurite_Outgrowth PKA_Pathway->Neurite_Outgrowth

Caption: Signaling pathways activated by this compound leading to neurite outgrowth.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., PC12, SH-SY5Y) Treatment Treatment with this compound +/- Neurotoxin Cell_Culture->Treatment Neurite_Assay Neurite Outgrowth Assay Treatment->Neurite_Assay Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity_Assay Protein_Analysis Protein Analysis (Western Blot, IF) Treatment->Protein_Analysis Quantification Quantification of Neurites, Viability, Protein Levels Neurite_Assay->Quantification Cytotoxicity_Assay->Quantification Protein_Analysis->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Conclusion Conclusion on Neuroprotective/ Neuritogenic Effects Statistical_Analysis->Conclusion

Caption: General experimental workflow for evaluating the bioactivity of this compound.

References

The Pharmacological Profile of (+)-Eudesmin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eudesmin, a lignan found in various medicinal plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its evaluation. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.

Core Pharmacological Activities

This compound exhibits a broad range of biological effects, including anti-inflammatory, anticancer, neuroprotective, and vasodilatory activities. These effects are attributed to its ability to modulate multiple signaling pathways and molecular targets.

Anti-Inflammatory Activity

This compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A key mechanism is the suppression of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Anticancer Activity

The anticancer effects of this compound have been observed in various cancer cell lines. It is known to induce apoptosis and inhibit cell proliferation in human lung adenocarcinoma (A549) cells, among others.[2]

Neuroprotective and Neurite Outgrowth Activity

This compound promotes neurite outgrowth in PC12 cells, a cell line commonly used as a model for neuronal differentiation. This activity suggests its potential as a therapeutic agent for neurodegenerative diseases.

Vasodilatory Activity

This compound induces vasodilation in isolated rat aorta, an effect mediated by the release of nitric oxide (NO) from endothelial cells. This suggests its potential application in cardiovascular diseases.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound.

ActivityCell Line/SystemParameterValueReference
Vasodilation Isolated Rat AortaIC5010.69 ± 0.67 µg/mL
Enzyme Inhibition Human Liver MicrosomesKi (UGT1A1)25.7 µM (noncompetitive)
Human Liver MicrosomesKi (UGT1A3)39.8 µM (competitive)
Anti-inflammatory RAW 264.7 MacrophagesIC50 (TNF-α)28.5 µM[1]
Anticancer A549 (Lung Carcinoma)IC50Data not available
Other Cancer Cell LinesIC50Data not available

Note: Further research is required to establish a comprehensive list of IC50 values for this compound across a wider range of cancer cell lines.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways.

S6K1 Signaling Pathway

This compound has been shown to interfere with the S6K1 signaling pathway, which is crucial for cell growth and proliferation.

S6K1_Pathway mTOR mTOR S6K1 S6K1 mTOR->S6K1 phosphorylates S6K1_p p-S6K1 Nucleus Nuclear Translocation S6K1_p->Nucleus S6K1->S6K1_p Eudesmin This compound Eudesmin->S6K1_p Transcription Gene Transcription Nucleus->Transcription

S6K1 Signaling Pathway Inhibition by this compound.
MAPK, PKC, and PKA Signaling Pathways

The neuroprotective and neurite outgrowth-promoting effects of this compound are linked to the activation of the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase C (PKC), and Protein Kinase A (PKA) signaling pathways.

Neurite_Outgrowth_Pathway cluster_downstream Eudesmin This compound MAPK MAPK Eudesmin->MAPK PKC PKC Eudesmin->PKC PKA PKA Eudesmin->PKA Neurite_Outgrowth Neurite Outgrowth MAPK->Neurite_Outgrowth PKC->Neurite_Outgrowth PKA->Neurite_Outgrowth Vasodilation_Pathway Eudesmin This compound Endothelial_Cell Endothelial Cell Eudesmin->Endothelial_Cell eNOS eNOS Endothelial_Cell->eNOS activates NO NO eNOS->NO produces Smooth_Muscle_Cell Smooth Muscle Cell NO->Smooth_Muscle_Cell Relaxation Relaxation Smooth_Muscle_Cell->Relaxation Anti_Inflammatory_Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with this compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Measure TNF-α by ELISA Collect->ELISA End Analyze data (IC50) ELISA->End Neurite_Outgrowth_Workflow Start Plate PC12 cells on collagen-coated plates Treat Treat with this compound Start->Treat Incubate Incubate for 48-72h Treat->Incubate Fix_Stain Fix and stain cells Incubate->Fix_Stain Image Image acquisition (Microscopy) Fix_Stain->Image Analyze Quantify neurite length and number Image->Analyze End Analyze data Analyze->End Vasodilation_Workflow Start Isolate thoracic aorta from rat Prepare Prepare aortic rings Start->Prepare Mount Mount rings in organ bath Prepare->Mount Contract Pre-contract with phenylephrine Mount->Contract Treat Add cumulative concentrations of this compound Contract->Treat Record Record isometric tension Treat->Record End Analyze data (IC50) Record->End

References

(+)-Eudesmin mechanism of action studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of (+)-Eudesmin

Introduction

This compound is a furofuran lignan found in various plant species, including Araucaria araucana and those from the Magnolia genus.[1][2] As a phytochemical, it has garnered significant interest within the scientific community for its diverse pharmacological activities. These properties include neuroprotective, anti-inflammatory, vasorelaxant, and anti-cancer effects, making it a promising lead compound for drug development.[1][3] This document provides a comprehensive technical overview of the known mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Neuroprotective Mechanisms

This compound has demonstrated significant neuroprotective properties in various in vitro models of neuronal damage, particularly those relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Protection Against Amyloid-β and 6-OHDA-Induced Toxicity

Studies show that this compound protects neuronal cells from the toxic effects of amyloid-β (Aβ) oligomers, which are a hallmark of Alzheimer's disease.[3] At a concentration of 30 nM, this compound significantly increased the viability of PC12 cells exposed to Aβ oligomers by 25.4%.[4] This protective effect is associated with the preservation of synaptic structure and function. Specifically, this compound maintains stable levels of the presynaptic protein SV2 and averts synaptic failure by sustaining the frequencies of cytosolic Ca2+ transients in hippocampal neurons.[3][4] Furthermore, it has been suggested that this compound may interact directly with the Aβ aggregation process, reducing the formation of toxic oligomers.[3]

In models of Parkinson's disease, this compound protects human neuroblastoma SH-SY5Y cells against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity.[5][6] Pretreatment with this compound markedly prevented the 6-OHDA-induced decline in cell viability and suppressed the release of lactate dehydrogenase (LDH), a marker of cell damage.[5][6] At higher concentrations (10–50 µM), it also significantly attenuated nitric oxide (NO) levels, indicating a reduction in nitrosative stress.[5][6]

Quantitative Data: Neuroprotection
Cell LineToxic InsultThis compound ConcentrationObserved EffectReference
PC12 Cells0.5 µM Aβ Oligomers30 nM25.4% increase in cell viability[4]
Hippocampal Neurons0.5 µM Aβ Oligomers30 nMRestoration of cytosolic Ca2+ transient frequencies[4]
SH-SY5Y Cells35 µM 6-OHDA1-50 µMSignificant prevention of 6-OHDA toxicity (MTT assay)[5]
SH-SY5Y Cells35 µM 6-OHDA1-50 µMSignificant suppression of LDH release[5]
SH-SY5Y Cells35 µM 6-OHDA10-50 µMMarked attenuation of Nitric Oxide (NO) levels[5]

Signaling Pathway: Neuroprotection Against Aβ Oligomers

G Mechanism of this compound in Counteracting Aβ Oligomer Toxicity cluster_0 Toxic Cascade cluster_1 Protective Action Abeta Aβ Oligomers Synaptic_Failure Synaptic Failure (SV2 Protein Decrease) Abeta->Synaptic_Failure Ca_Dysregulation Ca2+ Transient Dysregulation Abeta->Ca_Dysregulation Neuronal_Damage Neuronal Damage & Apoptosis Synaptic_Failure->Neuronal_Damage Preservation Preservation of Synaptic Structure (SV2) Ca_Dysregulation->Neuronal_Damage Ca_Stabilization Stabilization of Ca2+ Transients Eudesmin This compound Eudesmin->Abeta Eudesmin->Synaptic_Failure Inhibits Eudesmin->Ca_Dysregulation Prevents Survival Neuronal Survival Preservation->Survival Ca_Stabilization->Survival

Caption: this compound's neuroprotective action against Aβ-induced toxicity.

Experimental Protocols
  • Cell Culture: SH-SY5Y or PC12 cells are seeded in 96-well plates and cultured to allow for attachment and growth.[4][5]

  • Pre-treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 1-50 µM) for a specified period, typically 1 hour.[5]

  • Induction of Toxicity: The toxic agent (e.g., 35 µM 6-OHDA or 0.5 µM Aβ oligomers) is added to the wells (except for the control group) and incubated for 24 hours.[4][5]

  • MTT Incubation: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for several hours to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control cells.

  • Experimental Setup: The experiment is conducted similarly to the MTT assay (Steps 1-3 above).[5]

  • Sample Collection: After the 24-hour incubation period with the toxic agent, an aliquot of the cell culture supernatant is collected from each well.

  • LDH Reaction: The supernatant is transferred to a new plate, and an LDH assay kit reaction mixture is added. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation and Measurement: The plate is incubated at room temperature, protected from light. The enzymatic reaction, where LDH converts lactate to pyruvate, results in a color change that is proportional to the amount of LDH released.

  • Quantification: The absorbance is read at a specific wavelength (e.g., 490 nm). LDH leakage is calculated as a percentage of the positive control (cells treated with a lysis buffer).

Experimental Workflow: 6-OHDA-Induced Neurotoxicity Model

G Workflow for Assessing this compound Neuroprotection cluster_assays Endpoint Assays start Start: Culture SH-SY5Y Cells pretreat Pre-treatment: Incubate with this compound (1-50 µM) for 1 hr start->pretreat induce Toxicity Induction: Add 6-OHDA (35 µM) Incubate for 24 hrs pretreat->induce mtt MTT Assay (Viability) induce->mtt Assess Metabolic Activity ldh LDH Assay (Cytotoxicity) induce->ldh Measure Membrane Damage no Nitric Oxide Measurement induce->no Quantify Nitrosative Stress analyze Data Analysis: Compare treated vs. control groups mtt->analyze ldh->analyze no->analyze

Caption: Experimental workflow for evaluating this compound's cytoprotective effects.

Vasorelaxant Mechanism

This compound induces potent, concentration-dependent relaxation of vascular tissues, suggesting its potential use in managing hypertension.

Endothelium-Dependent Vasodilation

The vasorelaxant effect of this compound is primarily endothelium-dependent. In studies using rat aortic rings pre-contracted with phenylephrine, the relaxation effect was abolished by the mechanical removal of the endothelium.[7] The mechanism involves the activation of endothelial histamine H1 receptors. This activation triggers two key downstream signaling pathways:

  • Nitric Oxide (NO) Pathway: The effect is inhibited by L-NAME (a nitric oxide synthase inhibitor) and ODQ (a soluble guanylate cyclase inhibitor), confirming the involvement of the NO-sGC-cGMP cascade.[7]

  • Prostanoid Pathway: The relaxation is also impaired by indomethacin, a cyclooxygenase (COX) inhibitor, indicating that endothelium-derived prostanoids contribute to the vasodilation.[7]

The effect is independent of muscarinic receptors, β-adrenoceptors, and ATP-sensitive K+ channels, as antagonists for these targets (atropine, propranolol, and glibenclamide) did not alter the vasorelaxant response.[7]

Quantitative Data: Vasorelaxation
TissuePre-contraction AgentThis compound IC₅₀ (µg/mL)ConditionReference
Rat Aortic RingsPhenylephrine10.69 ± 0.67Intact Endothelium[7]
Rat Aortic RingsPhenylephrine18.1 ± 1.8+ Indomethacin (COX inhibitor)[7]
Rat Aortic RingsPhenylephrine18.1 ± 2.6+ Diphenhydramine (H1 antagonist)[7]

Signaling Pathway: Endothelium-Dependent Vasorelaxation

G Vasorelaxant Signaling Cascade of this compound cluster_endo Endothelial Cell cluster_smc Vascular Smooth Muscle Cell Eudesmin This compound H1R Histamine H1 Receptor Eudesmin->H1R Activates eNOS eNOS H1R->eNOS COX COX H1R->COX NO Nitric Oxide (NO) eNOS->NO Prostanoids Prostanoids COX->Prostanoids sGC sGC NO->sGC Diffuses & Activates Prostanoid_Receptor Prostanoid Receptor Prostanoids->Prostanoid_Receptor Diffuses & Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Relaxation (Vasodilation) cGMP->Relaxation Reduces intracellular Ca2+ Prostanoid_Receptor->Relaxation Contributes to

Caption: this compound induces vasorelaxation via endothelial H1 receptor activation.

Experimental Protocol
  • Tissue Preparation: Thoracic aortas are isolated from rats and cleaned of adhering tissue. The aorta is cut into rings approximately 2-3 mm in width.

  • Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: The rings are allowed to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.

  • Viability Check: The integrity of the endothelium is confirmed by inducing contraction with phenylephrine followed by relaxation with acetylcholine. Rings showing significant relaxation are considered endothelium-intact.

  • Contraction: A stable contraction is induced by adding a vasoconstrictor like phenylephrine.

  • Treatment: Once the contraction plateaus, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve.

  • Inhibitor Studies: To investigate the mechanism, the protocol is repeated after pre-incubating the aortic rings with specific inhibitors (e.g., L-NAME, indomethacin, diphenhydramine) for 20-30 minutes before adding phenylephrine.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contracted tension. IC₅₀ values are calculated from the concentration-response curves.

Other Pharmacological Activities

Enzyme Inhibition

This compound has been shown to inhibit the activity of human uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3.[8] These enzymes are critical for the metabolism and detoxification of various endogenous and exogenous compounds. The inhibition of UGT1A1 was noncompetitive, while the inhibition of UGT1A3 was competitive. This activity could lead to potential drug-drug interactions if co-administered with drugs metabolized by these UGT isoforms.

Quantitative Data: UGT Enzyme Inhibition
EnzymeInhibition TypeIC₅₀ (µM)Kᵢ (µM)Reference
UGT1A1Noncompetitive24.325.7[8]
UGT1A3Competitive26.639.8[8]
UGT1A6Weak Inhibition195.6N/A[8]
UGT1A9Weak Inhibition173.2N/A[8]
Modulation of Drug Resistance

This compound can reverse P-glycoprotein (Pgp/MDR1)-mediated multidrug resistance in cancer cells.[9] While not potently cytotoxic itself (IC₅₀ > 100 µM), it enhances the accumulation of Pgp substrates, such as vinblastine, in resistant cancer cells (MDCK-MDR1 and MCF7/Dox).[9] This suggests that this compound may act as a chemosensitizer, potentially improving the efficacy of conventional anticancer drugs in resistant tumors by inhibiting drug efflux.

Conclusion

This compound is a pharmacologically active lignan with multiple mechanisms of action. Its neuroprotective effects are mediated by the direct counteraction of Aβ oligomer toxicity, preservation of synaptic function, and reduction of nitrosative stress. Its vasorelaxant properties are driven by an endothelium-dependent pathway involving histamine H1 receptors, leading to the release of nitric oxide and prostanoids. Additionally, its ability to inhibit key drug-metabolizing enzymes and reverse multidrug resistance highlights its potential for complex therapeutic applications. Further research is warranted to fully elucidate these mechanisms and translate these preclinical findings into viable therapeutic strategies for a range of diseases.

References

A Technical Guide to the Therapeutic Potential of (+)-Eudesmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the lignan (+)-Eudesmin, a natural compound found in various medicinal plants. It serves as a technical guide to its core therapeutic applications, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information is tailored for professionals in the fields of pharmacology, drug discovery, and biomedical research.

Introduction to this compound

This compound is a furofuran lignan isolated from numerous plant species, including those from the Apiaceae, Magnoliaceae, and Rutaceae families.[1] Traditionally, plants containing this compound have been used in herbal medicine. Modern scientific investigation has revealed a broad spectrum of biological activities, positioning this compound as a promising candidate for therapeutic development. Its primary areas of pharmacological interest include neuroprotection, anti-cancer, and anti-inflammatory effects.[1]

Neuroprotective Applications

This compound has demonstrated significant potential in mitigating neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuroprotective effects are attributed to multiple mechanisms, including reducing amyloid-β (Aβ) toxicity, preserving synaptic integrity, and combating oxidative/nitrosative stress.[2][3][4]

Mechanism of Action

In models of Alzheimer's disease, this compound directly interferes with the Aβ aggregation process, reducing the toxicity of soluble Aβ oligomers, which are known to cause synaptic dysfunction and neuronal death.[3] At a concentration of 30 nM, it was shown to preserve the synaptic structure by maintaining stable levels of the presynaptic protein SV2.[3] Furthermore, it helps sustain the normal frequency of cytosolic Ca2+ transients, which are often disrupted by Aβ toxicity.[3]

In cellular models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound exhibits cytoprotective effects by preventing cell death and reducing the production of nitric oxide (NO), a key molecule in nitrosative stress.[4][5]

Quantitative Data: Neuroprotection
Model SystemToxin/StressorThis compound ConcentrationObserved EffectReference
PC12 Cells0.5 µM Aβ Oligomers30 nMIncreased cell viability by 25.4% compared to toxin-treated cells.[2]
Primary Cortical Neurons0.5 µM Aβ Oligomers30 nMPreserved synaptic structure and maintained SV2 protein levels.[3]
SH-SY5Y Neuroblastoma Cells35 µM 6-OHDA10-50 µMMarkedly attenuated nitric oxide (NO) levels.[4][5]
SH-SY5Y Neuroblastoma Cells35 µM 6-OHDA1-50 µMSignificantly prevented 6-OHDA-induced cell death (MTT assay) and suppressed LDH release.[4][5]
Experimental Protocol: Aβ-Induced Neurotoxicity Assay

This protocol outlines the methodology for assessing the neuroprotective effects of this compound against amyloid-β oligomer-induced toxicity in neuronal cell cultures.

  • Cell Culture: PC12 cells or primary hippocampal neurons are seeded in appropriate multi-well plates and cultured under standard conditions (37°C, 5% CO2) until they reach the desired confluence.

  • Preparation of Aβ Oligomers: Synthetic Aβ peptide is prepared to form soluble oligomers, the primary toxic species. This typically involves dissolving the peptide and incubating it under specific conditions to promote oligomerization.

  • Compound Treatment: Cells are co-incubated for 24 hours with a fixed concentration of Aβ oligomers (e.g., 0.5 µM) in the presence of varying concentrations of this compound (e.g., 1 nM to 300 nM).[2] Control groups include untreated cells, cells treated with vehicle only, and cells treated with Aβ oligomers only.

  • Viability Assessment (MTT Assay):

    • After the 24-hour incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

    • The plate is incubated for an additional 1-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[6]

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at approximately 570 nm. Cell viability is calculated as a percentage relative to the untreated control.[7]

  • Synaptic Protein Analysis (Western Blot):

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentrations are determined, and samples are prepared for SDS-PAGE.

    • Proteins are separated by electrophoresis, transferred to a membrane, and probed with primary antibodies against synaptic markers (e.g., SV2) and a loading control (e.g., β-actin).

    • Blots are then incubated with secondary antibodies and visualized. Protein levels are quantified by densitometry.

Visualization: Neuroprotective Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Culture Neuronal Cells (PC12 or Primary Neurons) exp Co-incubate Cells for 24h: - Control (Vehicle) - Aβ Oligomers Only - Aβ Oligomers + this compound p1->exp p2 Prepare Aβ Oligomers (Toxin) p2->exp p3 Prepare this compound (Test Compound) p3->exp a1 Cell Viability (MTT Assay) exp->a1 a2 Synaptic Integrity (Western Blot for SV2) exp->a2 a3 Calcium Homeostasis (Fluo-4AM Imaging) exp->a3

Workflow for assessing neuroprotective activity.

Anti-Cancer Applications

This compound has shown potent anti-tumor effects, particularly against lung cancer, by inducing programmed cell death (apoptosis) in cancer cells.[8][9]

Mechanism of Action

The anti-cancer activity of this compound is primarily mediated through the induction of the intrinsic (mitochondrial) apoptosis pathway. In A549 lung cancer cells, treatment with this compound leads to:

  • Down-regulation of Anti-Apoptotic Proteins: A significant decrease in the expression of Bcl-2.[8]

  • Up-regulation of Pro-Apoptotic Proteins: A significant increase in the expression of Bax and the tumor suppressor p53.[8][9]

  • Activation of Caspase Cascade: The altered Bax/Bcl-2 ratio leads to the activation of initiator caspase-9 and executioner caspase-3.[8][9]

  • Modulation of Signaling Pathways: It inhibits the phosphorylation of Akt (a pro-survival signal) and promotes the phosphorylation of JNK (a pro-apoptotic signal). The pro-apoptotic effect was shown to be dependent on JNK activation.[8]

Quantitative Data: Anti-Cancer Activity
Cell LineCancer TypeMetricValueReference
A549Lung CancerIC5018.3 µM[8][9]
A549 Xenograft (Nude Mice)Lung CancerIn vivo dose10, 20, 40 mg/kg (oral, daily)[8]
A549 Xenograft (Nude Mice)Lung CancerEffectSignificant anti-tumor effects (p < 0.01) compared to control.[8]
Experimental Protocol: Cancer Cell Viability (MTT Assay)

This protocol describes the standard procedure for determining the cytotoxic effects of this compound on a cancer cell line like A549.

  • Cell Seeding: A549 cells are harvested and seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plate is incubated for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations (e.g., 2.5 to 80 µM).[9] The medium from the cells is replaced with the medium containing the various concentrations of this compound. A vehicle control (e.g., 0.1% DMSO) is included.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.[10]

  • MTT Addition and Formazan Solubilization:

    • After incubation, 10-20 µL of MTT stock solution (5 mg/mL) is added to each well.

    • The plate is incubated for another 1-4 hours.

    • The medium is carefully removed, and 100-150 µL of a solubilization buffer (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.[10][11]

  • Data Acquisition and Analysis:

    • The plate is gently shaken to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization: this compound-Induced Apoptosis Pathway

G cluster_pathway Mitochondria-Mediated Apoptosis Eudesmin This compound Akt Akt (Survival) Eudesmin->Akt Inhibits JNK JNK (Stress) Eudesmin->JNK Activates p53 p53 Eudesmin->p53 Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inactivates Bax Bax (Pro-apoptotic) JNK->Bax Activates p53->Bcl2 Downregulates p53->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits pore Bax->Mito Forms pore Cyc Cytochrome c Mito->Cyc Releases Casp9 Caspase-9 Cyc->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Apoptosis pathway modulated by this compound.

Anti-Inflammatory Applications

This compound possesses anti-inflammatory properties, primarily by inhibiting the production of key inflammatory mediators like nitric oxide (NO).[2] This activity is critical for managing chronic inflammatory conditions. The underlying mechanism likely involves the modulation of major inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Mechanism of Action

While direct studies on this compound are emerging, the mechanisms are inferred from its known effects and the actions of similar lignans.

  • Inhibition of Inflammatory Mediators: It has been shown to inhibit the production of NO, a molecule generated by inducible nitric oxide synthase (iNOS) during inflammation.[2]

  • Modulation of NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS, COX-2, and cytokines (TNF-α, IL-6). Natural compounds often inhibit this pathway by preventing the degradation of the inhibitor protein IκBα, which in turn blocks the translocation of the active p65 subunit to the nucleus.[12][13]

  • Modulation of MAPK Pathway: The MAPK pathways (including p38, ERK, and JNK) are also crucial in transducing inflammatory signals. Inhibition of the phosphorylation of these kinases is another common mechanism for anti-inflammatory compounds.[14]

Quantitative Data: Anti-Inflammatory Activity

Currently, specific IC50 values for the inhibition of inflammatory mediators by this compound are not widely reported in the cited literature. The primary quantitative finding is the significant attenuation of NO levels in SH-SY5Y cells at concentrations of 10-50 µM.[4][5]

Experimental Protocol: LPS-Induced Inflammation in Macrophages

This protocol details a common in vitro method for screening compounds for anti-inflammatory activity using RAW 264.7 murine macrophages.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well or 24-well plate at a density of 1-3 x 10^5 cells/well and allowed to adhere overnight.[15][16]

  • Pre-treatment: The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound. The cells are pre-treated for 1-3 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is added to the wells (except for the negative control) at a concentration of 100-1000 ng/mL to induce an inflammatory response.[15][16][17]

  • Incubation: The cells are incubated for an additional 18-24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent is mixed with the supernatant and incubated for 10-15 minutes.[18][19]

    • The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is calculated from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.[18]

  • Protein Expression (Western Blot):

    • Cells are lysed to analyze the expression and phosphorylation status of key signaling proteins, such as IκBα, p65 (NF-κB), p38, ERK, and JNK (MAPKs).

Visualization: Inhibition of NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 IκBα degrades, releasing p65/p50 DNA DNA p65->DNA Translocates & Binds to Promoter Eudesmin This compound Eudesmin->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

References

(+)-Eudesmin: A Comprehensive Technical Guide on its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Eudesmin, a furofuran lignan found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. As with any compound with therapeutic potential, a thorough understanding of its safety and toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the current knowledge on the safety and toxicity of this compound, drawing from available in vitro and in vivo studies. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes implicated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals. While acute toxicity data suggests a favorable safety profile, a notable gap exists in the public domain regarding its genotoxicity, cardiotoxicity, and long-term toxicity, underscoring the need for further investigation.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furanPubChem
Molecular Formula C₂₂H₂₆O₆PubChem
Molecular Weight 386.4 g/mol PubChem
CAS Number 29106-36-3PubChem
Appearance Not specified in literature-
Solubility Not specified in literature-

Non-Clinical Toxicity

Acute Oral Toxicity

Studies in murine models indicate that this compound exhibits low acute oral toxicity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as Acute Toxicity Category 4, with the hazard statement "Harmful if swallowed"[1][2][3].

SpeciesSexRoute of AdministrationVehicleDoseObservation PeriodResultsReference
Swiss MiceMaleOralNot Specified2000 mg/kg14 daysNo deaths or signs of toxicity observed.[4]
Repeated Dose Toxicity (Sub-acute, Sub-chronic, Chronic)

As of the latest available data, there are no published sub-acute, sub-chronic, or chronic toxicity studies specifically for this compound. Consequently, a No-Observed-Adverse-Effect Level (NOAEL) has not been established. In an in vivo anti-tumor study, daily oral administration of up to 40 mg/kg for 28 days in mice did not result in significant effects on body weight, suggesting a lack of systemic toxicity at this dose level over this period[4].

Genotoxicity

There is a lack of publicly available data from standard genotoxicity assays, such as the Ames test (bacterial reverse mutation assay), for this compound. However, some studies on the broader class of lignans suggest they do not exhibit genotoxic activity[1].

Cardiotoxicity

Specific data on the potential of this compound to inhibit the human Ether-à-go-go-Related Gene (hERG) channel, a key indicator of cardiotoxicity, is not available in the public domain.

In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cell lines, with results varying depending on the cell type.

Cell LineAssayIncubation TimeIC₅₀ObservationsReference
A549 (Human Lung Carcinoma)MTT24 h18.3 µMSignificant inhibitory effect on cell growth with increasing concentration.[5]
Multiple Human Cancer and Healthy Cell LinesNot SpecifiedNot Specified> 100 µMConsidered non-toxic in the tested cell lines.[6]
PC12 and Cortical NeuronsMTT24 hNeuroprotective at 30 nMProtected against Aβ oligomer-induced cytotoxicity.[7][8]

Signaling Pathways Modulated by this compound

Mitochondria-Mediated Apoptosis in A549 Lung Cancer Cells

This compound has been shown to induce apoptosis in human lung carcinoma A549 cells through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade[5].

Mitochondria_Mediated_Apoptosis Eudesmin This compound Bcl2 Bcl-2 Eudesmin->Bcl2 Bax Bax Eudesmin->Bax p53 p53 Eudesmin->p53 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis p53->Bax

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

Akt/JNK Signaling Pathway in A549 Lung Cancer Cells

In conjunction with the mitochondrial pathway, this compound also modulates the Akt and JNK signaling pathways in A549 cells. It inhibits the phosphorylation of Akt, a pro-survival kinase, and promotes the phosphorylation of JNK, a kinase involved in apoptosis induction[5].

Akt_JNK_Signaling Eudesmin This compound Akt Akt (Phosphorylation) Eudesmin->Akt JNK JNK (Phosphorylation) Eudesmin->JNK Akt->JNK inhibits Apoptosis Apoptosis JNK->Apoptosis

Caption: Modulation of Akt/JNK signaling pathway by this compound.

S6K1 Signaling Pathway in Adipogenesis

This compound has been reported to impair adipogenic differentiation by inhibiting the S6K1 signaling pathway[9]. This suggests a potential role in metabolic regulation.

S6K1_Signaling Eudesmin This compound S6K1 S6K1 Signaling Eudesmin->S6K1 Adipogenesis Adipogenic Differentiation S6K1->Adipogenesis

Caption: Inhibition of S6K1 signaling pathway by this compound.

Experimental Protocols

In Vivo Acute Oral Toxicity Study
  • Test System: Male Swiss mice (20-25 g).

  • Guideline: Based on OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Dose Level: 2000 mg/kg body weight.

  • Administration: Single oral gavage.

  • Number of Animals: Not specified in the available literature.

  • Observation Period: 14 days.

  • Endpoints: Mortality, clinical signs of toxicity, and behavioral changes.

  • Reference: [4]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Procedure:

    • Seed A549 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.

    • Treat cells with varying concentrations of this compound (e.g., 2.5 to 80 µM) for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Endpoint: Cell viability, calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

  • Reference: [5]

In Vivo Anti-Tumor Efficacy Study
  • Test System: Athymic nude mice.

  • Tumor Model: Subcutaneous xenograft of A549 cells (1 x 10⁶ cells in 0.2 mL) into the dorsal flank.

  • Treatment Initiation: When tumors reach a diameter of approximately 4-5 mm.

  • Groups (n=10 per group):

    • Control (distilled water)

    • This compound (10 mg/kg)

    • This compound (20 mg/kg)

    • This compound (40 mg/kg)

  • Administration: Oral gavage, once daily for 28 days.

  • Endpoints:

    • Tumor volume, measured periodically with a digital caliper and calculated using the formula: (width² x length)/2.

    • Body weight of the mice, as an indicator of systemic toxicity.

    • Western blot analysis of apoptosis-related proteins in tumor tissue at the end of the study.

  • Reference: [4]

Discussion and Future Directions

The available data suggests that this compound has a low acute toxicity profile and exhibits selective cytotoxicity towards certain cancer cell lines. Its ability to modulate key signaling pathways involved in apoptosis and cell proliferation provides a mechanistic basis for its observed anti-tumor effects.

However, a significant knowledge gap remains concerning its long-term safety profile. To advance the development of this compound as a potential therapeutic agent, further studies are crucial, including:

  • Genotoxicity Assessment: A standard battery of genotoxicity tests, including the Ames test and in vitro and in vivo micronucleus assays, is required to rule out mutagenic potential.

  • Cardiotoxicity Evaluation: An in vitro hERG assay is essential to assess the risk of QT prolongation and potential cardiotoxicity.

  • Repeated Dose Toxicity Studies: 28-day and 90-day oral toxicity studies in rodents are necessary to determine the NOAEL and identify potential target organs for toxicity upon repeated exposure.

  • Pharmacokinetics and ADME: A comprehensive characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is needed to understand its bioavailability and potential for drug-drug interactions.

Conclusion

This compound is a promising natural compound with demonstrated pharmacological activities. While initial safety data is encouraging, the lack of comprehensive toxicological data, particularly regarding genotoxicity, cardiotoxicity, and chronic toxicity, represents a significant hurdle for its clinical translation. The information and protocols provided in this guide are intended to serve as a resource for the scientific community to design and execute the necessary studies to fully elucidate the safety and toxicity profile of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

Methodological & Application

(+)-Eudesmin extraction and purification protocol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Extraction and Purification of (+)-Eudesmin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a lignan found in various plant species, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties[1][2]. As research into its therapeutic potential expands, the need for robust and efficient extraction and purification protocols becomes paramount. This application note provides detailed methodologies for the isolation of this compound from plant matrices, offering guidance to researchers in natural product chemistry, pharmacology, and drug development. The protocols outlined herein are designed to yield high-purity this compound suitable for a range of downstream applications.

Extraction Protocols

The initial step in isolating this compound involves its extraction from dried and powdered plant material. The choice of extraction method and solvent system is critical and can significantly impact the yield and purity of the crude extract.

Recommended Extraction Method: Soxhlet Extraction

Soxhlet extraction is a continuous reflux method that offers high efficiency and requires less solvent compared to maceration or percolation[3][4]. This technique is particularly suitable for the extraction of lignans like this compound.

Experimental Protocol: Soxhlet Extraction

  • Preparation of Plant Material: Air-dry or oven-dry the plant material at a temperature below 60°C to prevent degradation of lignans[5]. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Apparatus Setup: Assemble a Soxhlet apparatus, which consists of a round-bottom flask, the Soxhlet extractor with a thimble, and a condenser[6][7].

  • Loading: Place the powdered plant material (e.g., 10-20 g) into a cellulose thimble and place the thimble inside the Soxhlet extractor[7].

  • Solvent Addition: Add a suitable solvent, such as 80% methanol or ethanol, to the round-bottom flask[8][9]. The volume should be sufficient to fill the extractor and allow for continuous reflux. A solid-to-solvent ratio of 1:15 to 1:25 (g/mL) is generally effective[10].

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material. Once the extractor is full, the solvent will siphon back into the round-bottom flask, carrying the extracted compounds[7][11].

  • Duration: Allow the extraction to proceed for a sufficient duration, typically ranging from 2 to 16 hours, to ensure exhaustive extraction[3][7].

  • Concentration: After extraction, concentrate the resulting solution using a rotary evaporator to remove the solvent and obtain the crude extract.

Alternative Extraction Method: Maceration

Maceration is a simpler technique that involves soaking the plant material in a solvent for an extended period. While less efficient than Soxhlet extraction, it is suitable for thermolabile compounds[4].

Experimental Protocol: Maceration

  • Preparation: Place the powdered plant material in a sealed container.

  • Solvent Addition: Add the extraction solvent (e.g., 80% methanol) at a solid-to-solvent ratio of approximately 1:13[8][9].

  • Incubation: Seal the container and allow it to stand at room temperature for a period of 6 hours to several days, with occasional agitation[8].

  • Filtration and Concentration: Filter the mixture to separate the extract from the plant debris. The process can be repeated with fresh solvent to increase the yield[8]. Concentrate the filtrate using a rotary evaporator.

Quantitative Data for Extraction
ParameterSoxhlet ExtractionMacerationReference
Solvent 60-80% Ethanol/Methanol80% Methanol[3][8][9]
Solid:Solvent Ratio 1:15 - 1:25 g/mL1:13 g/mL[10]
Temperature Boiling point of solventRoom Temperature[7]
Duration 2 - 16 hours6 hours (repeated)[3][7][8]
Typical Yield Generally higherModerate[4]

Extraction Workflow Diagram

Extraction_Workflow plant_material Dried, Powdered Plant Material soxhlet Soxhlet Extraction (e.g., 80% Ethanol) plant_material->soxhlet Method 1 maceration Maceration (e.g., 80% Methanol) plant_material->maceration Method 2 concentration Concentration (Rotary Evaporator) soxhlet->concentration maceration->concentration crude_extract Crude this compound Extract concentration->crude_extract

Caption: General workflow for the extraction of this compound.

Purification Protocols

The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, a multi-step purification process is necessary to isolate this compound with high purity.

Primary Purification: Column Chromatography

Column chromatography is a widely used technique for the initial fractionation of crude extracts.[5] Different stationary phases can be employed depending on the nature of the impurities to be removed.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., a mixture of chloroform and methanol) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient involves starting with a chloroform:methanol mixture and gradually increasing the proportion of methanol.[12]

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling and Concentration: Combine the fractions containing this compound and concentrate them using a rotary evaporator.

Experimental Protocol: Macroporous and Polyamide Resin Column Chromatography

  • Pre-purification (Macroporous Resin): Load the crude extract onto an AB-8 macroporous resin column. Elute with a stepwise gradient of water and ethanol (e.g., 5 BV water, 10% ethanol, 50% ethanol) to remove highly polar and non-polar impurities. The lignan-rich fraction is typically eluted with 50% ethanol.[13][14]

  • Secondary Purification (Polyamide Resin): Further purify the lignan-rich fraction on a polyamide resin column. Elute with a stepwise gradient of water and ethanol (e.g., 6 BV water, 40% ethanol, 80% ethanol). Lignans are often collected in the water or lower concentration ethanol fractions.[13][14]

Final Purification: High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, preparative or semi-preparative HPLC is the method of choice.[15][16]

Experimental Protocol: Preparative HPLC

  • Column and Mobile Phase Selection: Use a suitable preparative HPLC column (e.g., C18). The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

  • Method Development: Optimize the separation conditions on an analytical scale first to determine the appropriate gradient and flow rate.[15]

  • Purification: Inject the partially purified this compound fraction onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined during method development.

  • Solvent Removal: Remove the mobile phase from the collected fraction, often by lyophilization or evaporation under reduced pressure, to obtain pure this compound.

Quantitative Data for Purification
Purification StepStationary PhaseMobile Phase ExamplePurity AchievedReference
Column Chromatography Silica GelChloroform:Methanol:Acetic Acid:Water (8:4:0.5:0.5)>80%[12]
Resin Chromatography Macroporous (AB-8) followed by PolyamideStepwise Ethanol/Water gradientEnriched Lignan Fraction[13][14]
Preparative HPLC C18Acetonitrile/Water or Methanol/Water gradient>95%[15]

Purification Workflow Diagram

Purification_Workflow crude_extract Crude Extract column_chrom Column Chromatography (Silica Gel or Resin) crude_extract->column_chrom Initial Cleanup hplc Preparative HPLC column_chrom->hplc Final Polishing pure_eudesmin Pure this compound (>95%) hplc->pure_eudesmin

Caption: General workflow for the purification of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to interact with several cellular signaling pathways, contributing to its observed biological effects. For instance, it has been reported to impair adipogenic differentiation by inhibiting the S6K1 signaling pathway[17]. It also exhibits inhibitory effects on UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3, which are involved in the metabolism of various compounds[2]. Furthermore, eudesmin has demonstrated antitumor activity by downregulating EZH2 expression through the inhibition of the Akt signaling pathway[1].

Signaling Pathway Diagram: Inhibition of Akt Pathway

Signaling_Pathway Eudesmin This compound Akt Akt Eudesmin->Akt inhibits EZH2 EZH2 Akt->EZH2 activates Tumor_Growth Tumor Growth EZH2->Tumor_Growth promotes

Caption: Inhibition of the Akt signaling pathway by this compound.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (+)-Eudesmin

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of (+)-Eudesmin using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is applicable for the determination of this compound in bulk materials and potentially in various matrices for research, quality control, and drug development purposes. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, ensuring robust and reproducible results. All quantitative data and experimental protocols are detailed to facilitate immediate implementation in a laboratory setting.

Introduction

This compound is a lignan found in various medicinal plants, notably in Magnoliae Flos.[1] Lignans are a class of polyphenolic compounds that have garnered significant interest due to their diverse pharmacological activities. Research has indicated that this compound possesses anti-inflammatory and neuroprotective properties. Its mechanism of action is thought to involve the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in cellular responses to inflammation and stress.[2][3][4][5] Given its therapeutic potential, a reliable and validated analytical method for the quantification of this compound is essential for standardization, quality control of raw materials, and pharmacokinetic studies. This application note presents a detailed, validated HPLC-UV method for the accurate quantification of this compound.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a more polar mobile phase. This compound, being a relatively non-polar compound, is retained by the stationary phase and then eluted by the mobile phase. The separation is achieved isocratically, meaning the mobile phase composition remains constant throughout the analysis. Detection is performed using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance, allowing for sensitive and specific quantification.

Materials and Reagents

  • This compound reference standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Acetic Acid: Glacial, analytical grade

  • Methanol: HPLC grade (for sample preparation)

  • Sample containing this compound: (e.g., plant extract, bulk powder)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column ODS C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (with 1% Acetic Acid) (v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 278 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

The sample preparation method may vary depending on the matrix. The following is a general procedure for a solid plant extract:

  • Accurately weigh a quantity of the sample powder equivalent to approximately 10 mg of this compound and transfer it to a 50 mL volumetric flask.

  • Add approximately 40 mL of methanol and sonicate for 30 minutes to extract the this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered solution with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

Method Validation

The described HPLC method has been validated to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Table 2: Summary of Quantitative Data from Method Validation

Validation ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) Intraday: < 2.0%, Interday: < 3.0%
Accuracy (Recovery) 98.0% - 102.0%
Robustness The method is robust to minor variations in mobile phase composition and flow rate.

Note: The exact values for LOD, LOQ, precision, and accuracy should be determined during method validation in the user's laboratory.

Data Presentation and Analysis

The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve generated from the working standard solutions.

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare this compound Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system injection Inject Standards & Samples hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram calibration Generate Calibration Curve chromatogram->calibration Standard Peaks quantification Quantify this compound in Samples chromatogram->quantification Sample Peaks calibration->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Signaling Pathway of this compound

G cluster_pathways Cellular Signaling Pathways eudesmin This compound mapk MAPK Pathway eudesmin->mapk Inhibits nfkb NF-κB Pathway eudesmin->nfkb Inhibits inflammation Inflammatory Response (e.g., Cytokine Production) mapk->inflammation Leads to nfkb->inflammation Leads to

Caption: Inhibition of MAPK and NF-κB signaling pathways by this compound.

References

Application Notes and Protocols: Synthesis and Evaluation of (+)-Eudesmin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (+)-Eudesmin derivatives and protocols for evaluating their potential as therapeutic agents. The information is intended to guide researchers in the design, synthesis, and biological characterization of novel compounds based on the this compound scaffold.

Introduction

This compound, a naturally occurring lignan, has attracted significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties. The modification of the this compound structure offers a promising strategy for the development of new therapeutic agents with enhanced potency and selectivity. This document outlines generalized protocols for the asymmetric synthesis of this compound derivatives and the subsequent evaluation of their cytotoxic and anti-inflammatory effects, with a focus on the NF-κB signaling pathway.

Data Presentation: Cytotoxicity of Bioactive Compounds

The following table summarizes the cytotoxic activities of various synthesized compounds, providing a reference for the potential efficacy of novel this compound derivatives.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
SulfonamideDerivative AMDA-MB-468< 30[1]
SulfonamideDerivative BMCF-7< 128[1]
SulfonamideDerivative CHeLa< 360[1]
Triazene1,3-bis(2-ethoxyphenyl)triazenePC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG20.560 - 3.33[2]
Triazene1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazenePC3, HT29, Hela, HL60, Jurkat, K562, MCF7, HepG23 - 15.54[2]
Curcumin AnalogAsymmetrical Mono-Carbonyl Analog (1b)MCF77.86 - 35.88[3]
Curcumin AnalogAsymmetrical Mono-Carbonyl Analog (general)HeLa40.65 - 95.55[3]
Mollugin DerivativeCompound 6dHeLa (NF-κB inhibition)3.81[2]

Experimental Protocols

General Protocol for the Asymmetric Synthesis of this compound Derivatives

This protocol describes a generalized approach for the enantioselective synthesis of furofuran lignans, which can be adapted for this compound and its derivatives. The key step involves an asymmetric dimerization of a cinnamic acid derivative.

Materials:

  • Substituted cinnamic acid derivative

  • Chiral auxiliary or catalyst (e.g., (S)- or (R)-methyl lactate as a chiral source)

  • Anhydrous solvents (e.g., THF, DCM)

  • Reagents for dimerization (e.g., oxidizing agent)

  • Reagents for subsequent cyclization and functional group manipulations

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of Chiral Precursor: Couple the substituted cinnamic acid to a chiral auxiliary or prepare a chiral ester (e.g., with (S)-methyl lactate) to guide the stereochemistry of the dimerization.

  • Asymmetric Dimerization: Subject the chiral precursor to an oxidative dimerization reaction. The choice of oxidizing agent and reaction conditions will be critical for achieving high diastereoselectivity.

  • Purification: Purify the dimerized product using column chromatography.

  • Cyclization: Perform an intramolecular cyclization to form the furofuran ring system characteristic of this compound. This may involve reduction of ester groups to alcohols followed by a double intramolecular etherification.

  • Derivative Formation: Introduce desired functional groups onto the aromatic rings or the lignan core through standard organic transformations (e.g., etherification, amination, etc.) to generate a library of derivatives.

  • Characterization: Characterize the final products by NMR, mass spectrometry, and chiral HPLC to confirm their structure and enantiomeric purity.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of synthesized this compound derivatives against human cancer cell lines using the MTT assay.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468)

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Synthesized this compound derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed 200 µL of a cell suspension (1 × 10^5 cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add 100 µL of each concentration to the wells in triplicate and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a method to assess the inhibitory effect of this compound derivatives on the NF-κB signaling pathway using a luciferase reporter gene assay.[2]

Materials:

  • HeLa cells stably transfected with an NF-κB-dependent luciferase reporter construct

  • DMEM supplemented with 10% FBS and antibiotics

  • Synthesized this compound derivatives dissolved in DMSO

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include a non-stimulated control and a vehicle control.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the protein concentration in each sample. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the TNF-α-stimulated vehicle control.

Visualizations

Synthesis_Workflow start Substituted Cinnamic Acid chiral_aux Chiral Auxiliary Coupling start->chiral_aux dimer Asymmetric Dimerization chiral_aux->dimer purify1 Purification dimer->purify1 cyclize Furofuran Ring Cyclization purify1->cyclize purify2 Purification cyclize->purify2 derivatize Derivative Formation purify2->derivatize product This compound Derivatives derivatize->product

Caption: General workflow for the synthesis of this compound derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases eudesmin This compound Derivative eudesmin->ikk inhibits dna DNA nfkb_nuc->dna binds to gene_exp Pro-inflammatory Gene Expression dna->gene_exp activates Biological_Evaluation_Workflow start Synthesized This compound Derivatives cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity nfkb_assay NF-κB Inhibition Assay (Luciferase Reporter) start->nfkb_assay data_analysis Data Analysis (IC50, % Inhibition) cytotoxicity->data_analysis nfkb_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

References

Application Notes and Protocols for (+)-Eudesmin as a Reference Standard in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eudesmin, a lignan found in various medicinal plants, has garnered significant interest in the pharmacological community due to its diverse biological activities. These activities include neuroprotective, anti-inflammatory, anti-cancer, and vasodilatory effects, making it a valuable reference standard for a range of in vitro and in vivo studies.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in pharmacological research.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₂₆O₆
Molecular Weight 386.4 g/mol [4]
CAS Number 29106-36-3[4]
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and chloroform
Synonyms Pinoresinol dimethyl ether, (+)-Pinoresinol dimethyl ether[4]

Pharmacological Activities and Quantitative Data

This compound has been demonstrated to modulate various biological pathways, and its activity has been quantified in several key assays. This section summarizes the available quantitative data for its use as a reference standard.

Enzyme Inhibition

This compound is a known inhibitor of UDP-glucuronosyltransferase (UGT) enzymes, which are critical in drug metabolism. Its inhibitory potential against specific UGT isoforms is detailed below.

EnzymeSubstrateIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
UGT1A1SN-3824.325.7Noncompetitive[5]
UGT1A3Chenodeoxycholic acid26.639.8Competitive[5]
UGT1A6N-acetylserotonin195.6--[5]
UGT1A9Mycophenolic acid173.2--[5]
Vasodilatory Activity

This compound induces vasodilation in a concentration-dependent manner, an effect mediated by the endothelial histamine H1 receptor.

AssayTissuePre-contraction AgentIC₅₀ (µg/mL)Reference
VasodilationRat AortaPhenylephrine10.69 ± 0.67[6]
Neuroprotective Activity

In cellular models of Alzheimer's disease, this compound has shown neuroprotective effects against amyloid-β (Aβ) oligomer-induced toxicity.

Cell LineAssayTreatmentConcentrationEffectReference
PC12 cellsMTT AssayAβ oligomers (0.5 µM) + this compound30 nM25.4% increase in cell viability[1][2]
Primary hippocampal neuronsImmunocytochemistryAβ oligomers + this compound30 nMPreserved synaptic structure[1]

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound as a reference standard in key pharmacological assays.

Protocol 1: In Vitro Vasodilation Assay Using Isolated Rat Aorta

Objective: To determine the vasodilatory effect of this compound on isolated rat aortic rings pre-contracted with phenylephrine.

Materials:

  • This compound (as a reference standard)

  • Phenylephrine

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Male Wistar rats (250-300 g)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Preparation of Aortic Rings:

    • Euthanize the rat and carefully excise the thoracic aorta.

    • Clean the aorta of adhering connective and adipose tissue and cut it into rings of 3-4 mm in length.

    • Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Contraction and Assessment of Endothelial Integrity:

    • Induce a sustained contraction with phenylephrine (1 µM).

    • Once the contraction is stable, assess the integrity of the endothelium by adding acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.

  • Evaluation of this compound-Induced Vasodilation:

    • After washing out the acetylcholine and allowing the rings to return to baseline, induce a stable contraction with phenylephrine (1 µM).

    • Once the contraction plateau is reached, add cumulative concentrations of this compound (e.g., 1 µg/mL to 100 µg/mL) to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the phenylephrine-induced contraction.

    • Calculate the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation) by non-linear regression analysis.

Protocol 2: Neuroprotection Assay in PC12 Cells

Objective: To evaluate the neuroprotective effect of this compound against amyloid-β (Aβ) oligomer-induced cytotoxicity in PC12 cells.

Materials:

  • This compound (as a reference standard)

  • Amyloid-β (1-42) peptide

  • PC12 cells

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Plating:

    • Culture PC12 cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Preparation of Aβ Oligomers:

    • Prepare Aβ oligomers according to established protocols. Briefly, dissolve Aβ (1-42) peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO. Dilute with cell culture medium to the desired concentration and incubate to allow oligomer formation.

  • Treatment:

    • Pre-treat the PC12 cells with various concentrations of this compound (e.g., 1, 10, 30, 100 nM) for 2 hours.

    • Following pre-treatment, add Aβ oligomers (final concentration of 0.5 µM) to the wells.

    • Include control groups: untreated cells, cells treated with Aβ oligomers alone, and cells treated with this compound alone.

    • Incubate the plates for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the untreated control group.

    • Compare the viability of cells treated with Aβ oligomers alone to those co-treated with this compound to determine its neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are attributed to its interaction with specific signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Vasodilation via Histamine H1 Receptor Signaling

This compound-induced vasodilation is a complex process initiated by the activation of endothelial histamine H1 receptors. This activation triggers a cascade of intracellular events leading to the production of nitric oxide (NO) and prostanoids, which in turn cause smooth muscle relaxation.[6]

G Eudesmin This compound H1R Histamine H1 Receptor Eudesmin->H1R PLC PLC H1R->PLC PLA2 PLA2 H1R->PLA2 IP3 IP3 PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 release eNOS eNOS Ca2->eNOS activation NO NO eNOS->NO production sGC sGC (in Smooth Muscle) NO->sGC diffusion cGMP cGMP sGC->cGMP Relaxation Vasodilation cGMP->Relaxation AA Arachidonic Acid PLA2->AA COX COX AA->COX Prostanoids Prostanoids COX->Prostanoids Prostanoids->Relaxation

Caption: this compound-induced vasodilation pathway.

Modulation of MAPK and S6K1 Signaling

The anti-inflammatory and anti-cancer properties of this compound are linked to its ability to modulate key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Ribosomal Protein S6 Kinase 1 (S6K1) pathways. These pathways are central to regulating cell proliferation, inflammation, and apoptosis.

G cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Growth Factors\nInflammatory Stimuli Growth Factors Inflammatory Stimuli MAPK_pathway MAPK Pathway (e.g., JNK, p38) Growth Factors\nInflammatory Stimuli->MAPK_pathway S6K1_pathway S6K1 Pathway Growth Factors\nInflammatory Stimuli->S6K1_pathway Eudesmin This compound Eudesmin->MAPK_pathway inhibition Eudesmin->S6K1_pathway inhibition NFkB NF-κB MAPK_pathway->NFkB activation Apoptosis_proteins Apoptotic Proteins (e.g., Bax, Caspases) MAPK_pathway->Apoptosis_proteins activation Cell_Proliferation Cell Proliferation S6K1_pathway->Cell_Proliferation promotion Inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α) NFkB->Inflammatory_mediators production Apoptosis Apoptosis Apoptosis_proteins->Apoptosis Inflammation Inflammation Inflammatory_mediators->Inflammation

Caption: Modulation of MAPK and S6K1 pathways by this compound.

Conclusion

This compound serves as a versatile and valuable reference standard in pharmacological research. Its well-characterized activities across multiple biological domains, coupled with the availability of quantitative data, enable its use in the validation of new experimental findings and the development of novel therapeutic agents. The protocols and pathway diagrams provided herein offer a comprehensive resource for researchers utilizing this compound in their studies.

References

Application Notes and Protocols for Studying (+)-Eudesmin Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic potential of (+)-Eudesmin. The protocols outlined below are designed to facilitate the study of its effects in the contexts of cancer, neuroinflammation, and general inflammation.

Overview of this compound and its Therapeutic Potential

This compound is a lignan found in several plant species and has garnered scientific interest for its diverse biological activities. Preclinical studies suggest its potential as an anti-cancer, neuroprotective, and anti-inflammatory agent. These properties are attributed to its ability to modulate key cellular signaling pathways, including the NF-κB and PI3K/Akt pathways. To further elucidate its mechanisms of action and evaluate its efficacy in vivo, appropriate animal models are essential.

Animal Models for Investigating this compound's Effects

Cancer Studies: Xenograft Mouse Model of Lung Cancer

A widely used model to assess the anti-tumor effects of novel compounds is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.

Quantitative Data Summary

ParameterDetailsReference
Animal Model Athymic nude mice[1]
Cell Line A549 (Human lung carcinoma)[1]
This compound Doses 10, 20, and 40 mg/kg[1]
Administration Route Oral gavage[1]
Treatment Frequency Once daily[1]
Treatment Duration 28 days[1]
Key Outcomes Significant inhibition of tumor growth, induction of apoptosis (increased Bax/Bcl-2 ratio, activation of caspase-3 and -9), and modulation of Akt and JNK signaling.[1]
Neuroinflammation Studies: LPS-Induced Neuroinflammation Mouse Model

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. Intraperitoneal injection of LPS in mice leads to a systemic inflammatory response, including neuroinflammation characterized by the activation of microglia and astrocytes and the production of pro-inflammatory cytokines in the brain. This model is suitable for evaluating the anti-neuroinflammatory effects of this compound.

Quantitative Data Summary

ParameterDetails
Animal Model C57BL/6 mice
Inducing Agent Lipopolysaccharide (LPS) from E. coli
LPS Dose 0.25 - 5 mg/kg
Administration Route Intraperitoneal (i.p.) injection
This compound Doses 5, 10, and 20 mg/kg (based on reported i.p. administration)
Administration Route Intraperitoneal (i.p.) injection or oral gavage
Treatment Schedule Pre-treatment with this compound prior to LPS challenge
Key Outcomes Assessment of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain tissue, analysis of microglial and astrocyte activation markers (e.g., Iba1, GFAP), and evaluation of cognitive function.
General Anti-inflammatory Studies: Carrageenan-Induced Paw Edema Rat Model

The carrageenan-induced paw edema model is a classic and reliable method for screening compounds for acute anti-inflammatory activity.

Quantitative Data Summary

ParameterDetails
Animal Model Wistar or Sprague-Dawley rats
Inducing Agent 1% Carrageenan solution in saline
Carrageenan Dose 0.1 mL subcutaneous injection into the plantar surface of the right hind paw
This compound Doses To be determined based on preliminary studies. A starting range of 10-50 mg/kg orally is suggested.
Administration Route Oral gavage or intraperitoneal injection
Treatment Schedule 1 hour prior to carrageenan injection
Key Outcomes Measurement of paw volume (plethysmometry) at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

Experimental Protocols

Preparation and Administration of this compound for Oral Gavage

Protocol:

  • Preparation of Vehicle:

    • For Corn Oil: Use as is.

    • For 0.5% CMC: Dissolve 0.5 g of carboxymethyl cellulose in 100 mL of sterile water with gentle heating and stirring until a clear, viscous solution is formed. Cool to room temperature before use.

  • Preparation of this compound Suspension: a. Weigh the required amount of this compound powder based on the desired dose and the number of animals. b. Suspend the powder in the chosen vehicle. Sonication or gentle heating may be used to aid in creating a uniform suspension. Ensure the final concentration allows for an administration volume of 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Oral Gavage Administration: a. Gently restrain the mouse or rat. b. Measure the distance from the oral cavity to the xiphoid process to determine the appropriate insertion length for the gavage needle. c. Insert the gavage needle gently into the esophagus. d. Slowly administer the prepared this compound suspension. e. Monitor the animal for any signs of distress after administration.

Xenograft Mouse Model of Lung Cancer Protocol

Experimental Workflow

G cluster_0 Cell Culture and Preparation cluster_1 Xenograft Implantation cluster_2 Treatment and Monitoring cluster_3 Endpoint Analysis A549_culture Culture A549 cells Harvest Harvest and count cells A549_culture->Harvest Resuspend Resuspend in PBS/Matrigel Harvest->Resuspend Inject Subcutaneously inject A549 cells into nude mice Resuspend->Inject Tumor_growth Monitor tumor growth Inject->Tumor_growth Randomize Randomize into treatment groups Tumor_growth->Randomize Treatment Daily oral gavage with this compound or vehicle for 28 days Randomize->Treatment Measure_tumor Measure tumor volume regularly Treatment->Measure_tumor Monitor_bw Monitor body weight Treatment->Monitor_bw Euthanize Euthanize mice Monitor_bw->Euthanize Excise_tumor Excise and weigh tumors Euthanize->Excise_tumor Tissue_analysis Tumor tissue analysis (Western blot, IHC) Excise_tumor->Tissue_analysis

Caption: Workflow for the xenograft mouse model of lung cancer.

Protocol:

  • Cell Culture: Culture A549 human lung carcinoma cells in appropriate media until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound (10, 20, or 40 mg/kg) or vehicle daily via oral gavage for 28 days.

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and general health of the mice.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor tissue can be snap-frozen for Western blot analysis or fixed in formalin for immunohistochemistry.

LPS-Induced Neuroinflammation Mouse Model Protocol

Experimental Workflow

G cluster_0 Acclimatization and Grouping cluster_1 Treatment and Induction cluster_2 Post-Induction Monitoring and Analysis Acclimatize Acclimatize C57BL/6 mice Randomize Randomize into treatment groups Acclimatize->Randomize Pretreat Pre-treat with this compound or vehicle Randomize->Pretreat LPS_inject Inject LPS (i.p.) Pretreat->LPS_inject Monitor_behavior Monitor for sickness behavior Euthanize Euthanize at specific time points Monitor_behavior->Euthanize Collect_tissue Collect brain tissue and blood Euthanize->Collect_tissue Analyze Analyze for inflammatory markers Collect_tissue->Analyze

Caption: Workflow for the LPS-induced neuroinflammation mouse model.

Protocol:

  • Acclimatization and Grouping: Acclimatize C57BL/6 mice to the experimental conditions for at least one week. Randomize animals into different treatment groups.

  • Pre-treatment: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle 1 hour before the LPS challenge.

  • Induction of Neuroinflammation: Inject LPS (0.25-5 mg/kg) intraperitoneally.

  • Monitoring: Observe the mice for signs of sickness behavior (e.g., lethargy, piloerection).

  • Sample Collection: At a predetermined time point (e.g., 4, 6, or 24 hours post-LPS injection), euthanize the mice. Collect blood via cardiac puncture and perfuse the brain with cold saline.

  • Tissue Processing: Dissect the brain and isolate specific regions like the hippocampus and cortex. Tissues can be used for cytokine analysis (ELISA or qPCR) or fixed for immunohistochemistry.

Carrageenan-Induced Paw Edema Rat Model Protocol

Protocol:

  • Animal Preparation: Acclimatize Wistar or Sprague-Dawley rats for at least one week. Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Treatment: Administer this compound (at predetermined doses) or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Compare the paw edema in the treated groups to the control group.

Analysis of Signaling Pathways

Western Blot Analysis for Apoptosis and Signaling Proteins

Protocol:

  • Protein Extraction: Homogenize frozen tumor or brain tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, phospho-Akt, total Akt, phospho-IκBα, total IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Immunohistochemistry for Neuroinflammation Markers

Protocol:

  • Tissue Preparation: Fix brain tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by antigen retrieval using a citrate buffer.

  • Immunostaining: a. Block non-specific binding sites with a blocking solution (e.g., normal goat serum). b. Incubate the sections with primary antibodies against markers of interest (e.g., Iba1 for microglia, GFAP for astrocytes, SV2 for synaptic integrity) overnight at 4°C. c. Wash and incubate with a fluorescently labeled secondary antibody. d. Mount the sections with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis: Visualize the stained sections using a fluorescence microscope and quantify the fluorescence intensity or the number of positive cells.

Signaling Pathway Diagrams

Proposed Mechanism of this compound in Cancer via PI3K/Akt and Apoptosis Pathways

G cluster_PI3K PI3K/Akt Pathway cluster_Apoptosis Apoptosis Pathway Eudesmin This compound pAkt p-Akt (Active) Eudesmin->pAkt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Eudesmin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Eudesmin->Bax Upregulates PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt pAkt->Bcl2 Activates Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's potential anti-cancer mechanism.

Proposed Mechanism of this compound in Neuroinflammation via NF-κB Pathway

G cluster_NFkB NF-κB Pathway Eudesmin This compound IKK IKK Eudesmin->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation pIkBa p-IκBα IkBa->pIkBa Phosphorylation NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation pIkBa->NFkB Degradation releases Inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β) NFkB_nucleus->Inflammatory_genes Activates

Caption: this compound's potential anti-neuroinflammatory mechanism.

References

Application Notes and Protocols for (+)-Eudesmin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eudesmin, a lignan found in several medicinal plants, has garnered significant interest in the scientific community for its diverse biological activities. These include anti-inflammatory, antioxidant, and antitumor properties. This document provides detailed protocols for cell culture-based experiments to investigate the effects of this compound, with a focus on its application in cancer research. The provided methodologies for cell viability, apoptosis, and cell cycle analysis, along with data on its effects on key signaling pathways, will aid researchers in evaluating its therapeutic potential.

Mechanism of Action

This compound has been shown to exert its anticancer effects through the induction of apoptosis, primarily via the mitochondria-mediated intrinsic pathway.[1][2][3] Key molecular events include the upregulation of pro-apoptotic proteins such as Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases like caspase-9, which in turn activate executioner caspases such as caspase-3, ultimately leading to programmed cell death.[1][2] Furthermore, studies have indicated the involvement of the JNK and Akt signaling pathways in this compound-induced apoptosis.[1][3]

Data Presentation

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Assay
A549Lung Cancer4818.3MTT
AGSGastric Cancer24, 48, 72Not explicitly available for this compound. General protocols suggest testing a range from 1-100 µM.MTT

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in A549 Cells

ProteinTreatment Concentration (µM)Change in Expression
Bax10, 20, 40Upregulated
Bcl-210, 20, 40Downregulated
Caspase-910, 20, 40Upregulated
Caspase-310, 20, 40Upregulated
p5310, 20, 40Upregulated
p-JNK10, 20, 40Upregulated
p-Akt10, 20, 40Downregulated

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, AGS)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations should typically range from 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on IC50 values) for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a chosen time period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) as described in the apoptosis protocol.

  • Fixation: Wash the cells once with PBS and centrifuge. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The data is typically displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, p53, Akt, p-Akt, JNK, p-JNK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Note: Optimal antibody dilutions should be determined empirically, but typical starting dilutions range from 1:500 to 1:2000.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL detection reagent and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

Eudesmin_Apoptosis_Pathway Eudesmin This compound Akt Akt Eudesmin->Akt Inhibits pJNK p-JNK (Activated) Eudesmin->pJNK Bcl2 Bcl-2 (Anti-apoptotic) Eudesmin->Bcl2 p53 p53 Eudesmin->p53 Bax Bax (Pro-apoptotic) pJNK->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53->Bax

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (various concentrations and durations) Start->Treatment Harvest Harvest Cells Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis MTT MTT Assay (Cell Viability) Analysis->MTT Flow_Apoptosis Flow Cytometry (Annexin V/PI for Apoptosis) Analysis->Flow_Apoptosis Flow_CellCycle Flow Cytometry (PI for Cell Cycle) Analysis->Flow_CellCycle WesternBlot Western Blot (Protein Expression) Analysis->WesternBlot Data Data Analysis & Interpretation MTT->Data Flow_Apoptosis->Data Flow_CellCycle->Data WesternBlot->Data

Caption: General experimental workflow for this compound treatment.

References

Application Notes: (+)-Eudesmin in Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Eudesmin, a furofuran lignan isolated from various plant species, has emerged as a promising natural compound in the field of neuropharmacology.[1][2][3] Preclinical studies have demonstrated its potential neuroprotective effects across different models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2][4] The primary mechanisms underlying its neuroprotective action involve the attenuation of oxidative/nitrosative stress, inhibition of apoptosis, maintenance of synaptic integrity, and modulation of intracellular calcium homeostasis.[1][2][3][4][5] These properties make this compound a valuable tool for researchers investigating novel therapeutic strategies for neurological disorders.

Key Applications

  • Counteracting Amyloid-β (Aβ) Toxicity: this compound has been shown to protect neuronal cells from the toxic effects of Aβ oligomers, a key pathological hallmark of Alzheimer's disease. It preserves synaptic structure, maintains stable levels of presynaptic proteins like SV2, and sustains the frequency of cytosolic Ca2+ transients, thereby preventing synaptic failure.[3][4][5]

  • Protection in Parkinson's Disease Models: In cellular models of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), this compound demonstrates potent cytoprotective activities. It significantly prevents toxin-induced cell death and reduces the release of lactate dehydrogenase (LDH), a marker of cell damage.[1][2]

  • Modulation of Oxidative and Nitrosative Stress: this compound can attenuate nitrosative stress by reducing nitric oxide (NO) levels in neuronal cells exposed to toxins.[1][2] This anti-oxidative property is crucial for mitigating the neuronal damage prevalent in many neurodegenerative conditions.

  • Inhibition of Apoptotic Pathways: The compound has been observed to modulate key proteins in the mitochondrial apoptosis pathway. It up-regulates the anti-apoptotic protein Bcl-2 while down-regulating the pro-apoptotic protein Bax and executioner caspases like caspase-3.[6][7][8] This suggests an ability to directly interfere with programmed cell death cascades in neurons.

  • Neuritogenic Activity: Beyond protection, this compound may also promote neuronal health by stimulating neurite outgrowth and enhancing the effects of nerve growth factor (NGF), indicating a potential role in neuronal repair and regeneration.[9]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the neuroprotective effects of this compound.

Table 1: Neuroprotective Efficacy of this compound Against Aβ Oligomers

Cell LineToxin & ConcentrationThis compound ConcentrationOutcomeViability Increase (%)Reference
PC12 CellsAβ Oligomers (0.5µM)30 nMIncreased Cell Viability25.4%[5]
Cortical NeuronsAβ Oligomers (0.5µM)1-300 nMIncreased Cell ViabilityNot specified[10]
Hippocampal NeuronsAβ Oligomers (0.5µM)30 nMRestored Ca2+ TransientsN/A[5]
Hippocampal NeuronsAβ Oligomers (0.5µM)30 nMPreserved SV2 ProteinN/A[11]

Table 2: Cytoprotective Effects of this compound Against 6-OHDA

Cell LineToxin & ConcentrationThis compound ConcentrationOutcomeEfficacyReference
SH-SY5Y Cells6-OHDA (35µM)1-50 µMPrevented Cell DeathP < 0.05[1][2]
SH-SY5Y Cells6-OHDA (35µM)1-50 µMSuppressed LDH ReleaseP < 0.01[1][2]
SH-SY5Y Cells6-OHDA (35µM)10-50 µMAttenuated NO LevelsP < 0.01[1][2]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Aβ-Induced Toxicity

This protocol outlines the procedure to assess the neuroprotective effect of this compound on neuronal cells exposed to Amyloid-β oligomers.

  • Cell Culture: Culture PC12 or primary hippocampal neurons in appropriate media and conditions until they reach 80% confluency. For differentiation, PC12 cells can be treated with NGF (50 ng/mL) for 48-72 hours.

  • Preparation of Aβ Oligomers (AβOs): Prepare AβOs (0.5µM) according to established protocols.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 3, 10, 30, 100, 300 nM) for 1 hour.

    • Add AβOs to the media containing this compound.

    • Co-incubate the cells for 24 hours.

    • Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated only with AβOs.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.[5][10]

Protocol 2: Assessment of Nitrosative Stress (Nitric Oxide Measurement)

This protocol is for determining the effect of this compound on nitric oxide (NO) production in a 6-OHDA-induced Parkinson's model.[1][2]

  • Cell Culture: Plate SH-SY5Y human neuroblastoma cells and culture until optimal confluency.

  • Treatment:

    • Pre-treat cells with this compound (e.g., 10, 20, 50 µM) for 1 hour.

    • Introduce 6-OHDA (35 µM) to induce nitrosative stress.

    • Incubate for 24 hours.

  • NO Measurement (Griess Reagent):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate NO concentration using a sodium nitrite standard curve.

Protocol 3: Analysis of Apoptosis by Western Blot

This protocol describes the analysis of apoptosis-related proteins to elucidate the mechanism of this compound's action.

  • Cell Lysis: After treatment (as described in previous protocols), wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples and load equal amounts onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and cleaved Caspase-3 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software.[6][7]

Visualizations: Pathways and Workflows

Eudesmin_Anti_Apoptosis_Pathway cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Stress Neurotoxin (6-OHDA, Aβ) Akt Akt Stress->Akt inhibits pJNK p-JNK Stress->pJNK activates Eudesmin This compound Eudesmin->Akt activates Eudesmin->pJNK inhibits Bcl2 Bcl-2 (Anti-apoptotic) Eudesmin->Bcl2 upregulates Casp3 Caspase-3 Eudesmin->Casp3 downregulates Akt->Bcl2 upregulates Bax Bax (Pro-apoptotic) pJNK->Bax upregulates Bcl2->Bax inhibits Mito Mitochondria Bax->Mito permeabilizes Casp9 Caspase-9 Mito->Casp9 releases Cytochrome c to activate Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Survival Neuronal Survival

Figure 1: Proposed anti-apoptotic signaling pathway of this compound in neurons.

Eudesmin_Abeta_Protection cluster_effects Pathological Effects cluster_outcome Cellular Outcome cluster_protection Neuroprotective Outcome Abeta Amyloid-β (Aβ) Oligomers Ca_dys Ca²⁺ Dyshomeostasis Abeta->Ca_dys Synapse_deg Synaptic Degradation (↓ SV2 levels) Abeta->Synapse_deg Abeta_agg Aβ Aggregation Abeta->Abeta_agg Eudesmin This compound Eudesmin->Ca_dys prevents Eudesmin->Synapse_deg prevents Eudesmin->Abeta_agg interacts with Synaptic_pres Synaptic Preservation (Stable SV2) Ca_stab Ca²⁺ Homeostasis (Sustained Transients) Toxicity_red Reduced Aβ Toxicity Synaptic_failure Synaptic Failure & Neuronal Death Ca_dys->Synaptic_failure Synapse_deg->Synaptic_failure

Figure 2: Mechanisms of this compound neuroprotection against Amyloid-β toxicity.

Experimental_Workflow cluster_assays 4. Endpoint Assays start Start: Hypothesis Formulation culture 1. Cell Culture (e.g., SH-SY5Y, Primary Neurons) start->culture treatment 2. Treatment Regimen - this compound Pre-treatment - Toxin Addition (Aβ, 6-OHDA) culture->treatment incubation 3. Incubation (e.g., 24 hours) treatment->incubation viability Cell Viability (MTT, LDH) incubation->viability stress Oxidative Stress (NO, ROS) incubation->stress apoptosis Apoptosis (Western Blot, Flow Cytometry) incubation->apoptosis imaging Microscopy (IF for SV2, Ca²⁺ Imaging) incubation->imaging analysis 5. Data Collection & Analysis viability->analysis stress->analysis apoptosis->analysis imaging->analysis conclusion 6. Conclusion & Interpretation analysis->conclusion end End: Publication/Further Study conclusion->end

Figure 3: General experimental workflow for in vitro neuroprotection studies.

References

Application of (+)-Eudesmin in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Eudesmin, a lignan found in several plant species, has garnered significant interest in pharmacological research due to its potential therapeutic properties, including its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. This document provides a comprehensive overview of the application of this compound in anti-inflammatory research, including its mechanism of action, quantitative data on its effects, and detailed protocols for relevant in vitro and in vivo assays.

Mechanism of Action

The anti-inflammatory activity of this compound and structurally related compounds is primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of inflammation, controlling the expression of numerous pro-inflammatory mediators.

Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the nuclear translocation of the p65 subunit and subsequent transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Research on related eudesmanolides suggests that these compounds can inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1]

The MAPK signaling cascade, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), also plays a crucial role in regulating the inflammatory response. The modulation of these kinases can impact the production of inflammatory cytokines and other mediators.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of eudesmanolides, compounds structurally and functionally related to this compound. This data is derived from in vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effects of Eudesmanolides on Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)
1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olideRAW 264.7LPS11.82[1]
1α,4β,9β-trihydroxy-6α-isobutyryloxy- 11α-13-methacryloxyprostatolideRAW 264.7LPS11.05[1]

Table 2: Effect of Eudesmanolides on Pro-Inflammatory Mediator Expression

CompoundCell LineStimulantMediator Inhibited
EudesmanolidesRAW 264.7LPSiNOS, COX-2, IL-1β, IL-6[1]

Mandatory Visualizations

NF-κB Signaling Pathway Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) p65_nuc p65 NFkB->p65_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65_nuc->Genes Transcription Eudesmin This compound Eudesmin->IKK Inhibition Eudesmin->p65_nuc Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vitro Anti-inflammatory Assays start Start seed_cells Seed RAW 264.7 Macrophages start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (TNF-α, IL-6) collect->elisa western Western Blot (NF-κB, MAPK) collect->western end End griess->end elisa->end western->end

Caption: Workflow for in vitro anti-inflammatory assays.

Experimental Protocols

In Vitro Anti-Inflammatory Activity in RAW 264.7 Macrophages

This protocol describes the general procedure to evaluate the anti-inflammatory effects of this compound on LPS-stimulated murine macrophages.

a. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[2][3]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with 1 µg/mL of LPS for 24 hours.[2][3]

b. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: Nitrite, a stable metabolite of NO, is measured colorimetrically using the Griess reagent.

  • Procedure:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[2]

    • Incubate the mixture at room temperature for 10 minutes.[2]

    • Measure the absorbance at 540 nm using a microplate reader.[2]

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[2]

c. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for mouse TNF-α and IL-6.

    • Follow the manufacturer's instructions. Typically, this involves adding the cell culture supernatant to antibody-coated plates, followed by a series of incubation and wash steps with detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance at the recommended wavelength (usually 450 nm).

    • Calculate the cytokine concentrations based on a standard curve.

d. Western Blot Analysis for NF-κB and MAPK Pathways

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, JNK, ERK) signaling pathways.

  • Procedure:

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated p65, IκBα, p38, JNK, and ERK overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Mice

This model is a standard method for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

a. Animals

  • Use male Swiss mice or Wistar rats (weighing approximately 25-30 g).

  • Acclimatize the animals for at least one week before the experiment.

  • House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

b. Experimental Procedure

  • Grouping: Divide the animals into groups: Vehicle control, this compound treated groups (various doses), and a positive control group (e.g., Indomethacin, 10 mg/kg).

  • Drug Administration: Administer this compound or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each mouse.[4]

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • Analyze the data using one-way ANOVA followed by a suitable post-hoc test.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the modulation of the NF-κB and likely the MAPK signaling pathways. The provided protocols offer a robust framework for researchers to further investigate its mechanisms of action and evaluate its therapeutic efficacy. Future studies should focus on generating specific quantitative data for this compound's effects on a broader range of inflammatory mediators and further elucidating its precise molecular targets within the inflammatory cascade.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Eudesmin Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of (+)-Eudesmin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and crystallization of this compound.

Low Extraction Yield

Q1: My initial crude extract seems to have a very low yield of this compound. What are the potential causes and solutions?

A1: Low extraction yield is a frequent challenge in natural product isolation. Several factors could be contributing to this issue. The choice of extraction method and solvent are critical.

Possible Causes & Solutions:

  • Inappropriate Solvent Polarity: this compound is a relatively non-polar lignan. Using highly polar solvents like water or pure methanol/ethanol may result in poor extraction efficiency.

    • Solution: Employ less polar solvents or solvent mixtures. Hexane has been successfully used for this compound isolation.[1][2] For lignans of moderate polarity, aqueous ethanol (e.g., 84%) has been shown to be effective, particularly with ultrasound-assisted extraction.[3][4]

  • Inefficient Extraction Method: Simple maceration at room temperature may not be sufficient for complete extraction from the plant matrix.

    • Solution: Consider more exhaustive methods like Soxhlet extraction, which allows for continuous extraction with fresh solvent.[1][2] Ultrasound-assisted extraction (UAE) is another powerful technique that can significantly improve yield and reduce extraction time compared to maceration and Soxhlet.[3][4]

  • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to efficiently extract the compound.

    • Solution: Optimize the extraction time and temperature. For Soxhlet extraction, ensure the process runs for an adequate number of cycles. For UAE, experiment with different sonication times and temperatures. However, be aware that excessively high temperatures can potentially degrade the target compound.

  • Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration.

    • Solution: Ensure the plant material is finely ground to increase the surface area available for extraction.

Difficulties in Purification by Column Chromatography

Q2: I'm having trouble separating this compound from other compounds using silica gel column chromatography. The fractions are impure, or the compound is not eluting.

A2: Silica gel chromatography is a standard method for purifying lignans, but it can present challenges.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Polarity: If the solvent system is too polar, this compound may elute too quickly with impurities. If it's not polar enough, the compound may not move down the column.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for lignans is a mixture of a non-polar solvent like hexane or chloroform and a more polar solvent like ethyl acetate or acetone. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.

  • Compound Tailing: this compound, like other compounds with oxygen-containing functional groups, can interact with the acidic silanol groups on the silica surface, leading to broad or tailing peaks and poor separation.

    • Solution: Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the mobile phase to improve peak shape.

  • Column Overloading: Loading too much crude extract onto the column will result in poor separation.

    • Solution: As a general rule, use a silica gel to crude extract weight ratio of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.

  • Compound Stuck on the Column: The compound may be irreversibly adsorbed to the silica gel.

    • Solution: If the compound is suspected to be stuck, you can try to flush the column with a very polar solvent like methanol. To prevent this, ensure your chosen eluent is appropriate and consider deactivating the silica gel with a small amount of a suitable modifier if the compound is sensitive.[5]

Problems with Crystallization

Q3: I have a purified fraction of this compound, but I am unable to obtain crystals, or the crystal yield is very low.

A3: Crystallization is a crucial final step for obtaining high-purity this compound.

Possible Causes & Solutions:

  • Inappropriate Crystallization Solvent: The solvent may be too good, keeping the compound dissolved even at low temperatures, or too poor, causing it to precipitate as an amorphous solid.

    • Solution: The ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for recrystallizing organic compounds.[6] Experiment with different solvents or solvent mixtures (e.g., ethanol/water).

  • Solution is Not Saturated: If the solution is not sufficiently concentrated, crystallization will not occur upon cooling.

    • Solution: Carefully evaporate some of the solvent to increase the concentration of this compound until the solution is saturated at the boiling point of the solvent.

  • Cooling Too Rapidly: Fast cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This allows for the formation of larger, purer crystals.[7]

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: If crystallization fails, you may need to repeat the column chromatography step to further purify the fraction.

  • No Nucleation Sites: Crystal growth requires an initial nucleation site.

    • Solution: Try scratching the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small crystal of pure this compound, you can "seed" the solution to initiate crystallization.[8]

  • Cryo-crystallization: For some compounds, crystallization at very low temperatures can be effective.

    • Solution: A method for isolating this compound from Araucaria araucana involved cryo-crystallization at -20 °C from a hexane extract.[1][2]

Frequently Asked Questions (FAQs)

Q: What is the best plant source for isolating this compound? A: this compound has been isolated from various plant species, including those from the Magnolia genus (e.g., Magnolia flos, Magnolia biondii), Araucaria araucana, and Piper cubeba.[1][3][9][10] The concentration of this compound can vary significantly between species and even different parts of the same plant. A thorough literature search on the specific plant material of interest is recommended.

Q: Which extraction method provides the highest yield of this compound? A: While direct comparative data for this compound is limited, studies on lignans suggest that modern techniques often outperform traditional ones. Ultrasound-assisted extraction (UAE) has been shown to provide higher yields of total lignans from Piper cubeba in a shorter time compared to maceration and Soxhlet extraction.[3][4] However, Soxhlet extraction is a robust and exhaustive method that has also been successfully used for this compound isolation.[1][2]

Q: What solvents are recommended for the extraction of this compound? A: The choice of solvent depends on the extraction method and the overall composition of the plant matrix. For Soxhlet extraction of this compound from Araucaria araucana, hexane was used effectively.[1][2] For the UAE of lignans from Piper cubeba, an 84% aqueous ethanol solution was found to be optimal.[3][4] Generally, solvents of low to medium polarity are suitable for extracting furofuran lignans like this compound.

Q: How can I monitor the purity of my this compound fractions? A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography and assess the purity of fractions. High-Performance Liquid Chromatography (HPLC) is a more quantitative method and can be used to accurately determine the purity of the final product.[9]

Data Presentation: Comparison of Extraction Methods for Lignans

Note: The following tables summarize data from different studies and are not direct comparisons under identical conditions. The yields are for total lignans or extracts and not specifically for this compound unless stated.

Table 1: Comparison of Extraction Methods for Lignans from Piper cubeba

Extraction MethodSolventTimeTotal Lignan ExtractionReference
Ultrasound-Assisted Extraction (UAE)84% Aqueous Ethanol38 min>80%[3][4]
MacerationN/AN/ALower than UAE[3][4]
Soxhlet ExtractionN/AN/ALower than UAE[3][4]

Table 2: Yield of Lignans from Orthosiphon stamineus Leaves

Extraction MethodSolventYieldReference
Soxhlet ExtractionEthanol12.38%[11]
MacerationEthanolLower than Soxhlet[11]

Experimental Protocols

Protocol 1: Soxhlet Extraction and Cryo-crystallization of this compound from Araucaria araucana

This protocol is adapted from a reported method for the isolation of this compound.[1][2]

  • Preparation of Plant Material: Mill knots of Araucaria araucana into a fine powder.

  • Soxhlet Extraction:

    • Place the powdered plant material in a cellulose thimble.

    • Insert the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with hexane and assemble the Soxhlet apparatus.

    • Heat the hexane to its boiling point and allow the extraction to proceed for several hours until the solvent in the siphon arm runs clear.

  • Concentration:

    • After extraction, cool the flask and remove the solvent using a rotary evaporator to obtain a concentrated crude extract.

  • Cryo-crystallization:

    • Store the concentrated hexane extract at -20 °C.

    • Allow crystals of this compound to form over time.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane to remove any remaining impurities.

    • Dry the crystals under vacuum.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Slurry Preparation:

    • In a beaker, mix silica gel (60-120 mesh) with the initial, low-polarity mobile phase (e.g., hexane:ethyl acetate 9:1) to form a slurry.

  • Column Packing:

    • Pour the slurry into a glass chromatography column with the stopcock closed.

    • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase, collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., move from 9:1 to 8:2 hexane:ethyl acetate).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing this compound.

  • Combining and Concentrating:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Recrystallization of this compound
  • Dissolution:

    • Place the purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) and gently heat the flask to dissolve the solid completely.[6]

  • Slow Cooling:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Induce Crystallization (if necessary):

    • If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.

  • Cooling:

    • Once crystals begin to form at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities.

  • Drying:

    • Dry the purified crystals of this compound under vacuum.

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization cluster_troubleshooting Troubleshooting Points plant_material Plant Material (e.g., Magnolia flos) extraction Extraction (Soxhlet, Maceration, or UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract low_yield Low Yield? extraction->low_yield Check Yield column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection poor_separation Poor Separation? column_chromatography->poor_separation Check Purity pure_fractions Combine Pure Fractions fraction_collection->pure_fractions concentration Concentration pure_fractions->concentration recrystallization Recrystallization concentration->recrystallization pure_crystals Pure this compound Crystals recrystallization->pure_crystals no_crystals No Crystals? recrystallization->no_crystals Check Formation

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_crystallization Crystallization Issues start Low Yield of This compound check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification check_crystallization Review Crystallization Protocol start->check_crystallization solvent Optimize Solvent check_extraction->solvent method Change Extraction Method (e.g., Maceration to UAE) check_extraction->method conditions Adjust Time/ Temperature check_extraction->conditions mobile_phase Optimize Mobile Phase check_purification->mobile_phase column_loading Check Column Loading check_purification->column_loading crystallization_solvent Test New Solvents check_crystallization->crystallization_solvent cooling_rate Slow Down Cooling check_crystallization->cooling_rate induce_crystallization Induce Nucleation check_crystallization->induce_crystallization

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: (+)-Eudesmin Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (+)-eudesmin in various laboratory settings. The information is intended for researchers, scientists, and professionals in drug development to assist in designing and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at room temperature?

A1: While specific long-term stability data for this compound at room temperature is not extensively documented in publicly available literature, lignans as a chemical class are known to be relatively stable. For short-term experiments, it is advisable to keep solutions protected from light. For longer storage, refrigeration or freezing is recommended.

Q2: In which solvents is this compound soluble and what are the recommended storage conditions for stock solutions?

A2: this compound is a fairly lipophilic compound. It is soluble in medium polarity solvents such as ethyl acetate and polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] For instance, a stock solution of 100 mg/mL in DMSO can be prepared.[1] To maintain the integrity of the compound in solution, it is recommended to store stock solutions at low temperatures. For example, a DMSO stock solution of eudesmin can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is also advisable to protect solutions from light.[1]

Q3: Are there any solvents that should be avoided for storing this compound?

A3: Caution should be exercised when using certain solvents for long-term storage. For example, chloroform, particularly deuterated chloroform (CDCl₃) used for NMR, can degrade over time to produce acidic byproducts which may degrade acid-sensitive compounds. If chloroform is necessary, it is recommended to use it freshly or stabilize it.

Q4: How does temperature affect the stability of this compound?

A4: Lignans are generally considered to be relatively resistant to high temperatures.[1] Studies on lignans from various plant sources suggest they are stable at temperatures below 100°C.[1] However, prolonged exposure to elevated temperatures, especially in solution, may lead to degradation. For routine experiments, it is best to avoid unnecessary heat exposure.

Q5: Is this compound sensitive to light?

A5: As a general precaution for phenolic compounds, it is recommended to protect this compound solutions from light to prevent potential photodegradation. Experiments should be conducted in amber vials or under low-light conditions when possible.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram after short-term storage. Degradation of this compound.Prepare fresh solutions for analysis. If the issue persists, consider performing a forced degradation study to identify potential degradation products. Ensure the purity of the initial material.
Solvent impurities or reactions with the solvent.Use high-purity (e.g., HPLC grade) solvents. Be aware that some solvents, like methanol, can sometimes form artifacts with certain compounds in biological assays.
Loss of compound activity in biological assays. Degradation of the stock solution.Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at or below -20°C. Prepare fresh working solutions from a new stock aliquot for each experiment.
Incompatibility with assay buffer or conditions.Assess the stability of this compound in the specific assay buffer and under the experimental conditions (e.g., pH, temperature) prior to conducting the full experiment.
Inconsistent results between experiments. Variable stability of this compound solutions.Standardize the preparation and storage of this compound solutions. Always use freshly prepared solutions or solutions that have been stored under validated conditions.
Contamination of the sample.Ensure proper handling and storage to prevent contamination. Use sterile techniques when working with solutions for biological assays.

Quantitative Data Summary

Table 1: Stability of this compound in Various Solvents Under Different Conditions

Solvent Concentration (mg/mL) Temperature (°C) Time (days) Initial Purity (%) Final Purity (%) Degradation Products (if observed) Notes
Methanol
Ethanol
DMSO
Acetonitrile
Chloroform
Aqueous Buffer (pH specify)

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Photostability chamber

  • Oven or water bath

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • After incubation, neutralize the solution with an equivalent amount of 0.1 N NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).

    • Also, expose a solution of this compound to the same conditions.

    • After exposure, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and a solid sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

    • Peak purity analysis of the this compound peak should be performed to ensure it is not co-eluting with any degradation products.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis start Start: this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid Expose sample to base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base Expose sample to oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation Expose sample to thermal Thermal Degradation (e.g., 105°C) start->thermal Expose sample to photo Photolytic Degradation (ICH Q1B) start->photo Expose sample to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed sample base->hplc Analyze stressed sample oxidation->hplc Analyze stressed sample thermal->hplc Analyze stressed sample photo->hplc Analyze stressed sample data Data Evaluation: - Purity Assessment - Degradant Identification - Mass Balance hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_outcome Stability Outcome cluster_considerations Experimental Considerations solvent Solvent Type (Polarity, pH, Purity) stability This compound Stability (Purity over time) solvent->stability temperature Temperature temperature->stability light Light Exposure light->stability time Storage Time time->stability protocol Standardized Protocols (SOPs for sample prep & storage) protocol->stability Controls analysis_method Validated Analytical Method (e.g., Stability-Indicating HPLC) analysis_method->stability Measures

Caption: Logical relationship of factors affecting this compound stability.

References

Technical Support Center: Troubleshooting (+)-Eudesmin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Eudesmin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the synthesis of this lignan. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to assist you with your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Pathway Overview

The synthesis of this compound typically proceeds in two main stages: the synthesis of its precursor, (+)-Pinoresinol, from coniferyl alcohol, followed by the methylation of the phenolic hydroxyl groups of pinoresinol to yield this compound.

Synthesis_Pathway Coniferyl_Alcohol Coniferyl Alcohol Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol->Pinoresinol Oxidative Coupling Eudesmin This compound Pinoresinol->Eudesmin Methylation

Caption: General reaction pathway for the synthesis of this compound.

Part 1: Synthesis of (+)-Pinoresinol

Q1: I am getting a low yield of (+)-Pinoresinol in the oxidative coupling of coniferyl alcohol. What are the possible causes and solutions?

A1: Low yields in pinoresinol synthesis are a common issue. Here are several factors that could be contributing to this problem and the corresponding troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the coniferyl alcohol spot persists, consider extending the reaction time. Ensure the reaction is stirred efficiently to maximize reagent contact.

  • Side Reactions: The oxidative coupling of coniferyl alcohol can lead to the formation of undesired side products, such as (±)-dehydrodiconiferyl alcohol, and other dimeric products like β-O-4 and β-5 dimers.[1]

    • Solution: Precise control over the addition of the oxidizing agent (e.g., iron (III) chloride) is crucial. Adding the oxidant slowly and at the correct temperature can favor the formation of the desired β-β linkage in pinoresinol.

  • Suboptimal Reagent Concentration: The concentration of reactants can influence the reaction outcome.

    • Solution: Ensure that the concentration of coniferyl alcohol and the oxidizing agent are as per a validated protocol. Using an excess of the oxidizing agent might lead to over-oxidation and the formation of byproducts.

  • Issues During Work-up and Purification: Product loss can occur during the extraction and purification steps.

    • Solution: During the aqueous work-up, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) by performing multiple extractions. When purifying by column chromatography, carefully select the solvent system to achieve good separation between pinoresinol and the side products. A gradient of hexane and ethyl acetate is often effective.[1]

Experimental Protocol: Synthesis of (+)-Pinoresinol

This protocol is based on the oxidative coupling of coniferyl alcohol using iron (III) chloride.

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
Coniferyl Alcohol180.202.078 g11.51.0
Iron (III) Chloride Hexahydrate270.303.429 g12.71.1
Acetone58.0815 mL--
Deionized Water18.02100 mL--
Ethyl Acetate88.11As needed--
Saturated Brine Solution-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Procedure:

  • Dissolve coniferyl alcohol in acetone in a round-bottom flask and then dilute with deionized water.

  • In a separate beaker, prepare a solution of iron (III) chloride hexahydrate in deionized water.

  • Add the iron (III) chloride solution to the coniferyl alcohol solution while stirring at room temperature.

  • Stir the reaction mixture for 1 hour.[1]

  • After the reaction is complete, transfer the mixture to a separatory funnel and extract multiple times with ethyl acetate.

  • Combine the organic extracts and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to yield pinoresinol. The typical yield for pinoresinol is around 24%, with side products also being isolated.[1]

Pinoresinol_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Coniferyl Alcohol in Acetone/Water Add_Oxidant Add FeCl3 Solution Dissolve->Add_Oxidant Stir Stir at Room Temperature Add_Oxidant->Stir Extract Extract with Ethyl Acetate Stir->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Flash Chromatography Concentrate->Chromatography

Caption: Experimental workflow for the synthesis and purification of (+)-Pinoresinol.

Part 2: Methylation of (+)-Pinoresinol to this compound

Q2: My methylation of pinoresinol to eudesmin is not working or giving a low yield. What could be the problem?

A2: The methylation of the phenolic hydroxyl groups of pinoresinol is a Williamson ether synthesis. Common issues include incomplete reaction, side reactions, and problems with reagents.

  • Incomplete Deprotonation: The phenolic protons of pinoresinol must be removed by a base to form the nucleophilic phenoxide.

    • Solution: Ensure you are using a sufficiently strong base. Potassium carbonate (K₂CO₃) is commonly used for methylating phenols. If the reaction is still sluggish, a stronger base like sodium hydride (NaH) could be used, but with caution as it increases the risk of side reactions. Ensure the base is fresh and has been stored under anhydrous conditions if it is moisture-sensitive.

  • Inactive Methylating Agent: The methylating agent may have degraded.

    • Solution: Use a fresh bottle of your methylating agent, such as dimethyl sulfate or methyl iodide. These reagents are moisture-sensitive and should be handled under anhydrous conditions.

  • Side Reactions (C-alkylation): Besides the desired O-alkylation, the phenoxide can also undergo C-alkylation, where the methyl group is attached to the aromatic ring.

    • Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF or acetone generally favor O-alkylation.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical.

    • Solution: Most Williamson ether syntheses require heating. A typical temperature range is 50-100°C. Monitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocol: Methylation of (+)-Pinoresinol

This protocol uses dimethyl sulfate as the methylating agent and potassium carbonate as the base.

Reagent/SolventMolar Mass ( g/mol )Amount (per mmol of Pinoresinol)Moles (mmol) (for 1 mmol Pinoresinol)Equivalents
(+)-Pinoresinol358.38358 mg1.01.0
Potassium Carbonate (anhydrous)138.21415 mg3.03.0
Dimethyl Sulfate126.130.21 mL (280 mg)2.22.2
Acetone (anhydrous)58.0810-20 mL--

Procedure:

  • To a solution of (+)-pinoresinol in anhydrous acetone, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add dimethyl sulfate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude this compound by recrystallization or column chromatography.

Methylation_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or No Reaction in Methylation Incomplete_Deprotonation Incomplete Deprotonation Start->Incomplete_Deprotonation Inactive_Reagent Inactive Methylating Agent Start->Inactive_Reagent Side_Reactions Side Reactions (C-alkylation) Start->Side_Reactions Wrong_Conditions Suboptimal Conditions Start->Wrong_Conditions Stronger_Base Use stronger/fresh base (e.g., K2CO3, NaH) Incomplete_Deprotonation->Stronger_Base Fresh_Reagent Use fresh, anhydrous methylating agent Inactive_Reagent->Fresh_Reagent Solvent_Choice Use polar aprotic solvent (e.g., Acetone, DMF) Side_Reactions->Solvent_Choice Optimize_Conditions Optimize temperature and reaction time (monitor by TLC) Wrong_Conditions->Optimize_Conditions

Caption: Troubleshooting logic for the methylation of (+)-Pinoresinol.

Part 3: Product Characterization

Q3: How can I confirm that I have successfully synthesized this compound?

A3: Successful synthesis of this compound should be confirmed by a combination of spectroscopic methods.

  • Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of the product and the absence of the starting material (pinoresinol). This compound will have a higher Rf value than pinoresinol due to the less polar nature of the methyl ether groups compared to the hydroxyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

    • Expected Molecular Weight: The molecular formula of this compound is C₂₂H₂₆O₆, with a molecular weight of 386.44 g/mol .[2]

    • Expected Mass Spectrum: In an ESI-MS in positive mode, you would expect to see a peak for the protonated molecule [M+H]⁺ at m/z 387.4. You may also observe adducts with sodium [M+Na]⁺ at m/z 409.4 or ammonium [M+NH₄]⁺ at m/z 404.2.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound. The key indicators of a successful methylation are the disappearance of the phenolic -OH proton signals and the appearance of new signals corresponding to the methoxy groups.

Spectroscopic Data for this compound

¹H NMR (CDCl₃) Chemical Shift (ppm) Multiplicity Integration Assignment
Ar-H6.80-7.00m6HAromatic protons
CH-O4.73d2HH-2, H-6
CH₂-O4.25 & 3.88m4HH-4, H-8
OCH₃3.89s12HMethoxy protons
CH3.10m2HH-1, H-5
¹³C NMR (CDCl₃) Chemical Shift (ppm) Assignment
Ar-C-O149.0, 148.5C-3', C-4', C-3'', C-4''
Ar-C133.5C-1', C-1''
Ar-CH118.5, 111.2, 109.0Aromatic CH
CH-O85.8C-2, C-6
CH₂-O71.8C-4, C-8
OCH₃56.0Methoxy carbons
CH54.2C-1, C-5

(Note: The exact chemical shifts may vary slightly depending on the solvent and the NMR instrument used.)

References

Technical Support Center: Optimizing Dosage for (+)-Eudesmin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (+)-Eudesmin for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture experiments?

A starting concentration for this compound can vary significantly depending on the cell line and the biological effect being investigated. For initial cytotoxicity or anticancer screening, a broad range is often tested. For example, in A549 human lung carcinoma cells, this compound has an IC50 of 18.3 μM, with effective concentrations for inducing apoptosis observed between 10 and 40 μM[1]. However, in a panel of seven other cancer cell lines and three normal cell lines, the IC50 was found to be greater than 100 μM, indicating lower cytotoxicity in those specific lines[2]. In contrast, for neuroprotective effects in a model of amyloid-β toxicity, a much lower concentration of 30 nM was shown to be effective[3]. Therefore, a preliminary dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental goals.

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. The molecular weight of this compound is 386.44 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need 3.86 mg of this compound.

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

    • (Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% or lower being preferable. It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.

Q4: What is the known mechanism of action of this compound?

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the modulation of the JNK and Akt signaling pathways. Specifically, this compound treatment can lead to:

  • Increased phosphorylation of JNK (c-Jun N-terminal kinase).

  • Decreased phosphorylation of Akt.

  • Upregulation of pro-apoptotic proteins: Bax, p53, caspase-3, and caspase-9.

  • Downregulation of the anti-apoptotic protein Bcl-2.

This cascade of events leads to mitochondrial dysfunction, release of pro-apoptotic factors, and ultimately, programmed cell death.

Troubleshooting Guides

Problem 1: Precipitation of this compound in Cell Culture Medium

Possible Causes:

  • Poor Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the medium.

  • Improper Dilution Technique: Adding a concentrated DMSO stock directly to a large volume of medium can cause the compound to precipitate out of solution.

  • Interaction with Media Components: Components in the serum or media supplements may interact with this compound, reducing its solubility.

Solutions:

  • Optimize Dilution Method:

    • Perform serial dilutions. First, dilute the DMSO stock solution in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium. This gradual decrease in solvent concentration can help maintain solubility.

  • Reduce Final Concentration: If precipitation persists, consider testing a lower concentration range.

  • Use of Serum: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize hydrophobic compounds. If working in serum-free conditions, the risk of precipitation is higher.

  • Pre-warm the Medium: Adding the diluted compound to pre-warmed (37°C) media can sometimes improve solubility.

  • Visual Inspection: Always visually inspect the media for any signs of precipitation before adding it to your cells.

Problem 2: Inconsistent or No Biological Effect Observed

Possible Causes:

  • Incorrect Dosage: The concentration of this compound may be too low to elicit a response or too high, causing non-specific toxicity.

  • Degradation of the Compound: The stability of this compound in cell culture media over the duration of the experiment may be a factor. While specific stability data for this compound in media is limited, phytochemicals can be susceptible to degradation.

  • Cell Line Specificity: The response to this compound can be highly cell-type dependent.

  • Inaccurate Stock Solution Concentration: Errors in weighing or dilution can lead to incorrect final concentrations.

Solutions:

  • Perform a Dose-Response Curve: To determine the optimal concentration, it is essential to perform a dose-response experiment (e.g., using an MTT assay) with a wide range of this compound concentrations.

  • Assess Stability: If you suspect degradation, you can assess the stability of this compound in your specific cell culture medium over time using analytical methods like HPLC. If it is found to be unstable, you may need to replenish the medium with a fresh compound at regular intervals.

  • Verify Stock Concentration: Double-check all calculations and ensure accurate pipetting during the preparation of stock and working solutions.

  • Select Appropriate Cell Line: Research the literature to see if your chosen cell line is known to be responsive to lignans or similar compounds.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
A549Human Lung Carcinoma18.3[1]
Various7 Cancer & 3 Normal Cell Lines> 100[2]
PC12 & Hippocampal Primary NeuronsNeuronal Models (Neuroprotection Assay)0.03 (30 nM)[3]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow Experimental Workflow for Dosage Optimization cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Serial Dilutions in Media) prep_stock->prep_working treat_cells Treat Cells with This compound Concentrations prep_working->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for Desired Time (24, 48, 72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: Workflow for optimizing this compound dosage using an MTT assay.

signaling_pathway This compound Induced Apoptosis Signaling Pathway cluster_membrane cluster_mito Mitochondrion cluster_cytosol eudesmin This compound akt Akt eudesmin->akt Inhibits (reduces phosphorylation) jnk JNK eudesmin->jnk Activates (increases phosphorylation) bcl2 Bcl-2 akt->bcl2 Normally inhibits apoptosis by activating Bcl-2 jnk->bcl2 Inhibits p53 p53 jnk->p53 Activates bax Bax bcl2->bax Inhibits cyto_c Cytochrome c bax->cyto_c Promotes Release casp9 Caspase-9 cyto_c->casp9 Activates p53->bax Upregulates casp3 Caspase-3 casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

troubleshooting_tree Troubleshooting Guide for Phytochemicals cluster_precipitate_solutions cluster_no_effect_solutions cluster_toxicity_solutions start Problem with Phytochemical Experiment precipitate Precipitation in Media? start->precipitate no_effect Inconsistent/No Effect? start->no_effect No precipitate->no_effect No sol1 Optimize Dilution (Serial Dilution) precipitate->sol1 Yes sol2 Lower Final Concentration precipitate->sol2 Yes sol3 Use Serum-Containing Media (if possible) precipitate->sol3 Yes toxicity Unexpected Toxicity? no_effect->toxicity No sol4 Perform Dose-Response Curve (e.g., MTT) no_effect->sol4 Yes sol5 Check Compound Stability (e.g., HPLC) no_effect->sol5 Yes sol6 Verify Stock Concentration no_effect->sol6 Yes sol7 Check Vehicle Control (Solvent Toxicity) toxicity->sol7 Yes sol8 Lower Concentration Range toxicity->sol8 Yes sol9 Assess Purity of Phytochemical toxicity->sol9 Yes

Caption: Decision tree for troubleshooting common issues with phytochemicals.

References

Avoiding degradation of (+)-Eudesmin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of (+)-Eudesmin during storage and in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to store it at 4°C, protected from light.[1] The container should be tightly sealed to prevent moisture absorption, as humidity can contribute to the degradation of lignans.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. For short-term storage, solutions should be kept at 4°C and protected from light. For long-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent is critical; while DMSO is commonly used for initial solubilization, for aqueous buffers, the pH should be maintained near neutral or slightly acidic, as basic conditions can accelerate degradation.

Q3: What are the primary factors that cause the degradation of this compound?

A3: Based on general knowledge of lignan and polyphenol stability, the primary factors that can cause the degradation of this compound are:

  • pH: Both strongly acidic and alkaline conditions can promote hydrolysis of the ether linkages present in the furofuran ring of this compound.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or even ambient light can lead to photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation products.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented in publicly available literature, potential degradation pathways for lignans include hydrolysis of the furofuran ring and cleavage of ether bonds. Under oxidative stress, modifications to the aromatic rings could also occur. Identifying specific degradation products would require analytical techniques such as UPLC-MS/MS and NMR on samples subjected to forced degradation.

Troubleshooting Guide

Problem: I am observing a loss of this compound potency or the appearance of unknown peaks in my chromatogram after a short period of storage.

Possible Cause Troubleshooting & Optimization
Inappropriate Storage Temperature Store solid this compound at 4°C. For solutions, aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Exposure to Light Store both solid and solution forms of this compound in amber vials or wrap containers with aluminum foil to protect from light.
Unsuitable Solvent pH If using aqueous buffers, ensure the pH is in the neutral to slightly acidic range. Avoid highly alkaline or acidic conditions. Prepare fresh solutions for critical experiments.
Oxidation If oxidative degradation is suspected, consider degassing solvents before use or adding an antioxidant to the storage solution, if compatible with the experimental design.
Contamination of Solvent or Container Use high-purity solvents and ensure that all storage containers are clean and free of any residues that could catalyze degradation.

Quantitative Data on this compound Degradation

The following table provides illustrative data on the degradation of this compound under various stress conditions. This data is representative and intended to demonstrate the expected stability trends. Actual degradation rates may vary depending on the specific experimental conditions.

Stress ConditionDurationTemperature% Degradation (Illustrative)
0.1 M HCl24 hours60°C15%
0.1 M NaOH8 hoursRoom Temp25%
3% H₂O₂24 hoursRoom Temp20%
Thermal (Solid)48 hours80°C10%
Photolytic (Solution)24 hoursRoom Temp12%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid): Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours. After cooling, dissolve in the initial solvent to the stock solution concentration.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a defined light source (e.g., UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, including a non-stressed control sample, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a stability-indicating UPLC-MS/MS method.

Analytical Method: UPLC-MS/MS for this compound and its Degradants
  • Column: ACQUITY UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the protonated molecule of this compound [M+H]⁺ and potential degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidative Stress (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (Solid, 80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV/Vis Light) stock->photo Expose to Stress neutralize Neutralize Acidic/ Basic Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze UPLC-MS/MS Analysis dilute->analyze data Data Interpretation & Degradant Identification analyze->data

Forced degradation experimental workflow.

S6K1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core Pathway cluster_downstream Downstream Effectors PI3K PI3K Akt Akt (PKB) PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates rpS6 Ribosomal Protein S6 (rpS6) S6K1->rpS6 phosphorylates adipogenesis Adipogenesis S6K1->adipogenesis promotes protein_synthesis Protein Synthesis rpS6->protein_synthesis promotes cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth leads to Eudesmin This compound Eudesmin->S6K1 inhibits

This compound inhibits the S6K1 signaling pathway.

References

Technical Support Center: Large-Scale Production of (+)-Eudesmin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale production of (+)-Eudesmin.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Low Yield in Oxidative Cyclization Step

Problem: The key oxidative cyclization step to form the furofuran ring of this compound is resulting in a low yield.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Oxidizing Agent The choice and stoichiometry of the oxidizing agent are critical. While various reagents can be used, their effectiveness can vary based on the specific substrate and reaction conditions. It is recommended to screen different oxidizing agents such as ferric chloride (FeCl₃), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or enzymatic catalysts (e.g., laccases).
Incorrect Reaction Temperature Temperature plays a crucial role in reaction kinetics and selectivity. For many oxidative coupling reactions, temperatures that are too high can lead to byproduct formation, while temperatures that are too low may result in an incomplete reaction. It is advisable to perform small-scale experiments to determine the optimal temperature range for your specific setup.
Presence of Impurities in Starting Material Impurities in the precursor, such as unreacted starting materials from previous steps or residual solvents, can interfere with the cyclization reaction. Ensure the purity of the starting material by employing appropriate purification techniques like recrystallization or column chromatography before proceeding to the oxidative cyclization.
Inadequate Control of Stereochemistry The formation of the desired this compound isomer is highly dependent on stereocontrol during the synthesis. The use of chiral catalysts or auxiliaries is often necessary to achieve high enantioselectivity. If a racemic or diastereomeric mixture is obtained, the yield of the desired product will be inherently lower.

Experimental Protocol: Optimization of Oxidative Cyclization

This protocol provides a general framework for optimizing the oxidative cyclization step.

  • Reagent Screening: In parallel small-scale reactions, test a panel of oxidizing agents (e.g., FeCl₃, DDQ, laccase with a mediator). Use a consistent molar ratio of substrate to oxidant for initial screening.

  • Solvent Selection: Evaluate a range of solvents with varying polarities (e.g., dichloromethane, acetonitrile, methanol, toluene). The choice of solvent can significantly influence the reaction rate and selectivity.

  • Temperature Optimization: For the most promising reagent/solvent combination, run the reaction at a range of temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to identify the optimal condition.

  • Stoichiometry Adjustment: Once the best conditions are identified, fine-tune the molar equivalents of the oxidizing agent to maximize the yield of this compound while minimizing byproduct formation.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Poor Enantioselectivity

Problem: The final product has a low enantiomeric excess (ee) of the desired this compound isomer.

Possible Causes and Solutions:

CauseRecommended Action
Ineffective Chiral Catalyst or Auxiliary The choice of chiral catalyst or auxiliary is paramount for achieving high enantioselectivity. If the ee is low, consider screening a library of chiral ligands or catalysts. The catalyst loading may also need optimization.
Racemization During Reaction or Workup Certain reaction conditions, such as high temperatures or the presence of acidic or basic impurities, can lead to racemization of the product. Ensure that the reaction and workup conditions are mild and that the pH is controlled.
Inaccurate Measurement of Enantiomeric Excess The method used to determine the ee, such as chiral HPLC or NMR with a chiral shift reagent, must be properly validated. Inaccurate integration of peaks can lead to erroneous ee values.

Workflow for Improving Enantioselectivity

G start Low Enantiomeric Excess catalyst Screen Chiral Catalysts/ Ligands start->catalyst conditions Optimize Reaction Conditions (Temperature, Solvent) catalyst->conditions workup Modify Workup Procedure (Control pH, Temperature) conditions->workup analysis Validate Analytical Method (Chiral HPLC/NMR) workup->analysis end High Enantiomeric Excess analysis->end

Caption: Workflow for troubleshooting poor enantioselectivity.

Difficulty in Product Purification

Problem: Isolating pure this compound from the reaction mixture is challenging due to the presence of closely related byproducts or unreacted starting materials.

Possible Causes and Solutions:

CauseRecommended Action
Formation of Stereoisomers The synthesis may produce other stereoisomers of eudesmin which have very similar physical properties, making them difficult to separate by standard chromatography.
Presence of Structurally Similar Byproducts Side reactions can lead to the formation of byproducts with similar polarity and molecular weight to this compound.
Incomplete Reactions Unreacted starting materials can co-elute with the product during chromatography.

Purification Strategy:

High-Performance Liquid Chromatography (HPLC) is often the most effective method for purifying synthetic this compound.

Experimental Protocol: Preparative HPLC Purification of this compound

  • Column Selection: A chiral stationary phase is essential for separating enantiomers. For achiral separations of diastereomers or other impurities, a reversed-phase C18 column is a common choice.

  • Mobile Phase Optimization: Develop a mobile phase system that provides good resolution between this compound and its major impurities. A common mobile phase for reversed-phase chromatography is a gradient of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Method Development:

    • Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to elute all components.

    • Identify the retention time of this compound and the critical impurity pairs.

    • Optimize the gradient to maximize the separation of these critical pairs. This may involve using a shallower gradient or an isocratic hold at a specific mobile phase composition.

  • Scale-Up to Preparative HPLC:

    • Once an analytical method is optimized, it can be scaled up to a preparative column with a larger diameter.

    • The flow rate and injection volume should be scaled proportionally to the column dimensions.

  • Fraction Collection and Analysis: Collect fractions as they elute from the column and analyze their purity by analytical HPLC. Pool the pure fractions containing this compound.

Logical Flow for Purification Troubleshooting

G start Purification Challenge identify Identify Impurities (LC-MS, NMR) start->identify analytical Develop Analytical HPLC Method identify->analytical prep Scale-up to Preparative HPLC analytical->prep fractions Collect and Analyze Fractions prep->fractions pure Pure this compound fractions->pure

Caption: Troubleshooting workflow for purification challenges.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale synthesis of this compound?

A1: The primary challenges include:

  • Stereocontrol: Achieving high enantioselectivity to produce the desired (+)-isomer is a significant hurdle. This often requires the use of expensive chiral catalysts or multi-step synthetic routes.

  • Yield Optimization: The key bond-forming reactions, particularly the oxidative cyclization to form the furofuran core, can have variable yields, impacting the overall efficiency of the synthesis.

  • Purification: Separating this compound from other stereoisomers and structurally similar byproducts can be difficult and often requires advanced chromatographic techniques.

  • Cost-Effectiveness: The cost of starting materials, catalysts, and purification processes can make the large-scale synthesis economically challenging compared to extraction from natural sources, if available in sufficient quantities.

Q2: What types of byproducts are commonly formed during the synthesis of furofuran lignans like this compound?

A2: Common byproducts can include:

  • Diastereomers and Enantiomers: In non-stereoselective or partially selective reactions, other stereoisomers of eudesmin will be formed.

  • Products of Incomplete Cyclization: The linear precursor to the furofuran ring may remain if the oxidative cyclization is not complete.

  • Over-oxidation Products: Harsh oxidizing conditions can lead to the formation of undesired oxidized species.

  • Products from Side Reactions of Functional Groups: Other functional groups present in the molecule may react under the conditions used for the main transformations.

Q3: Are there any biocatalytic methods for the synthesis of this compound?

A3: Biocatalysis is a promising area for the synthesis of chiral compounds like this compound. The use of enzymes, such as laccases or peroxidases, for the key oxidative coupling step can offer high stereoselectivity under mild reaction conditions. Research in this area is ongoing to develop robust and scalable biocatalytic processes for furofuran lignan production.

Q4: What are the key parameters to monitor during a scale-up of the this compound synthesis?

A4: When scaling up the synthesis, it is crucial to monitor:

  • Temperature Control: Exothermic reactions need to be carefully managed to prevent runaway reactions and byproduct formation.

  • Mixing Efficiency: Adequate mixing is essential to ensure homogeneity and consistent reaction rates.

  • Reagent Addition Rate: The rate of addition of critical reagents can affect selectivity and yield.

  • Product Purity and Yield: Regular in-process controls are necessary to track the progress of the reaction and the formation of impurities.

Q5: How can I confirm the absolute stereochemistry of my synthesized this compound?

A5: The absolute stereochemistry can be confirmed by several methods:

  • Comparison with an Authentic Standard: The most straightforward method is to compare the analytical data (e.g., chiral HPLC retention time, specific rotation) of the synthesized material with that of a commercially available or previously characterized standard of this compound.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

  • Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) Spectroscopy: These techniques can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations.

Technical Support Center: Purification of (+)-Eudesmin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (+)-Eudesmin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for increasing the purity of isolated this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound, a lignan commonly found in various plant species, are recrystallization and column chromatography. Recrystallization is a technique used to purify solid compounds based on differences in solubility.[1] Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it.[2]

Q2: What are the typical impurities found in crude this compound extracts?

A2: Crude extracts containing this compound from natural sources, such as plants of the Piper genus, often contain a variety of other secondary metabolites. These can include other lignans (e.g., yangambin, sesamin, syringaresinol, pinoresinol, medioresinol), neolignans, phenylpropanoids (e.g., apiol, dillapiole), and amides.[3][4][5] The specific impurities will vary depending on the plant source and the initial extraction method used.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of a this compound sample is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] HPLC with a suitable detector (e.g., UV-Vis or DAD) can separate this compound from its impurities and provide a quantitative measure of purity based on peak area.[7][8] ¹H NMR spectroscopy can also be used for purity determination by comparing the integrals of characteristic peaks of this compound to those of known impurities or a certified internal standard.[6][9][10]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration of this compound and attempt to recrystallize. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Oiling out occurs instead of crystallization. - The melting point of this compound is lower than the boiling point of the solvent. - The cooling process is too rapid. - High concentration of impurities.- Select a solvent with a lower boiling point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step like column chromatography to remove a significant portion of the impurities.
Low recovery of purified crystals. - Too much solvent was used, leading to significant loss of product in the mother liquor.[11] - The crystals were washed with a solvent that was not sufficiently cold.[11]- Use the minimum amount of hot solvent necessary to dissolve the crude solid. - Always wash the collected crystals with ice-cold solvent to minimize dissolution.[11]
Crystals are colored. - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of this compound from impurities. - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. - Column overloading.- Optimize the mobile phase polarity. A good starting point for lignans is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone).[12] - Ensure the stationary phase (typically silica gel or alumina for lignans) is appropriate.[12] - Reduce the amount of crude sample loaded onto the column.
This compound elutes too quickly or not at all. - Mobile phase is too polar or not polar enough.- If it elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). - If it does not elute, gradually increase the polarity of the mobile phase (gradient elution).
Tailing of peaks in the collected fractions. - Interaction of this compound with the stationary phase. - Column channeling.- Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the impurities) to the mobile phase. - Ensure the column is packed uniformly to prevent channels from forming.
Cracking of the silica gel bed. - The column was allowed to run dry.- Always keep the solvent level above the top of the stationary phase.

Quantitative Data on Purity Improvement

The following table summarizes hypothetical purity data to illustrate the potential effectiveness of each purification method. Actual results will vary depending on the initial purity of the crude extract and the specific experimental conditions.

Purification MethodInitial Purity of Crude Extract (%)Purity after First Purification (%)Purity after Second Purification (%)Typical Recovery Rate (%)
Recrystallization 8095>9870-90
Column Chromatography 8090-97>9960-85

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound solid

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent while stirring and heating on a hot plate until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Mobile phase (e.g., a gradient of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or continuous gradient.

  • Fraction Collection:

    • Collect the eluent in a series of numbered test tubes.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

    • Combine the pure fractions containing this compound.

  • Solvent Evaporation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound solid.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve filter_hot Hot Gravity Filtration (if insoluble impurities) dissolve->filter_hot cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities filter_hot->cool impurities1 Insoluble Impurities filter_hot->impurities1 filter_cold Vacuum Filtration cool->filter_cold wash Wash with Ice-Cold Solvent filter_cold->wash impurities2 Soluble Impurities in Mother Liquor filter_cold->impurities2 dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel Slurry load_sample Load Crude This compound Sample pack_column->load_sample elute Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_eudesmin Pure this compound evaporate->pure_eudesmin

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: (+)-Eudesmin Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Eudesmin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Isolation and Purification

Question: I am having trouble isolating this compound from Zanthoxylum armatum. What are some common pitfalls and how can I troubleshoot them?

Answer:

The extraction and isolation of this compound, a lignan present in various plant species including Zanthoxylum armatum, can be challenging. Here are some common pitfalls and troubleshooting strategies:

  • Incomplete Extraction:

    • Pitfall: The solvent system used may not be optimal for extracting lignans, which can range in polarity.

    • Troubleshooting: A sequential extraction protocol is often effective. Start with a non-polar solvent like hexane to remove lipids and other non-polar compounds. Follow this with a medium-polarity solvent such as ethyl acetate or chloroform, and finally a polar solvent like methanol or ethanol to ensure a broad range of compounds are extracted. For lignans specifically, aqueous mixtures of ethanol or methanol (typically 70-100%) are commonly used.

  • Co-elution with Other Compounds:

    • Pitfall: Plant extracts are complex mixtures, and compounds with similar polarities to this compound, such as other lignans (e.g., sesamin, fargesin), can co-elute during chromatographic separation.

    • Troubleshooting:

      • Column Chromatography: Use a fine-grade silica gel for better resolution. A gradient elution system, gradually increasing the polarity of the mobile phase (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate), can effectively separate compounds.

      • Flash Chromatography: This is a recommended method for the preparative separation of lignans from crude extracts.

      • Thin-Layer Chromatography (TLC): Use TLC to monitor the separation and identify fractions containing your target compound.

  • Low Yield:

    • Pitfall: Insufficient extraction time, improper solvent-to-sample ratio, or degradation of the compound during processing can lead to low yields.

    • Troubleshooting: Ensure the plant material is finely powdered to maximize surface area for extraction. Maceration with constant shaking for an extended period (e.g., 6 days) can improve extraction efficiency. The solvent-to-sample ratio should be optimized; a common starting point is 1:10 (w/v).

Synthesis

Question: I am attempting to synthesize this compound and am facing issues with low yield and side product formation. What should I consider?

Answer:

The synthesis of lignans like this compound often involves oxidative coupling reactions, which can be prone to low yields and the formation of multiple products. While a specific protocol for this compound synthesis is complex, insights can be drawn from the synthesis of related compounds like pinoresinol.

  • Pitfall: The oxidative coupling of monolignols (e.g., coniferyl alcohol) can lead to a mixture of dimers with different linkage types (β-β, β-O-4, β-5), making the isolation of the desired β-β linked this compound challenging.

  • Troubleshooting:

    • Starting Material: Using a precursor that favors the desired coupling can improve selectivity. For instance, in pinoresinol synthesis, using 5-bromoconiferyl alcohol simplifies the product mixture.

    • Reaction Conditions: The choice of oxidizing agent (e.g., iron (III) chloride, peroxidase/H₂O₂) and reaction solvent (e.g., acetone/water) is critical. These should be carefully optimized to favor the formation of the desired product.

    • Purification: Flash chromatography is essential for purifying the crude reaction mixture to isolate the target compound from side products. A gradient solvent system (e.g., hexane-ethyl acetate) is typically employed.

Purity and Structural Confirmation

Question: My NMR spectrum of isolated this compound shows unexpected peaks. How can I troubleshoot this?

Answer:

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. Unexpected peaks can arise from several sources.

  • Pitfall: Contamination with residual solvents, impurities from the isolation process, or the presence of isomers can lead to extra signals in the NMR spectrum.

  • Troubleshooting:

    • Residual Solvents: Compare the chemical shifts of the unknown peaks with known solvent signals.

    • Purity Check: Run a 2D NMR experiment like HSQC or HMBC to confirm the correlations between protons and carbons, which can help in identifying impurities. HPLC analysis is also a crucial step to assess purity.

    • Structural Isomers: Lignans can exist as different stereoisomers. Compare your spectral data with literature values for this compound to ensure the correct isomer has been isolated.

Biological Assays

Question: I am performing cytotoxicity and anti-inflammatory assays with this compound and my results are inconsistent. What are some common experimental pitfalls?

Answer:

In vitro biological assays require careful optimization to ensure reproducible and reliable results.

  • Solubility Issues:

    • Pitfall: this compound is sparingly soluble in aqueous media, which can lead to precipitation in cell culture and inaccurate dosing.

    • Troubleshooting: Prepare a stock solution in an organic solvent like DMSO or ethanol. When diluting into the cell culture medium, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced toxicity. Vortex or sonicate briefly to aid dissolution.

  • Inconsistent Cell Response:

    • Pitfall: Variations in cell passage number, seeding density, and stimulation conditions (e.g., LPS concentration) can lead to variable results.

    • Troubleshooting: Use cells within a consistent and low passage number range. Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment. Use a consistent lot and concentration of the stimulating agent (e.g., LPS).

  • Assay-Specific Issues:

    • MTT/MTS Assay: High concentrations of colored compounds can interfere with the absorbance reading. Run a cell-free control with your compound to check for interference.

    • Nitric Oxide (NO) Assay (Griess Reagent): Phenolic compounds can interfere with the Griess reaction. Include appropriate controls to account for any potential interference.

Quantitative Data

Table 1: Solubility of this compound
SolventSolubilityNotes
WaterPractically insolubleLignans are generally lipophilic.
MethanolSlightly solubleSolubility can be increased with heating.
EthanolSlightly solubleOften used as a solvent for extraction and for preparing stock solutions.
DMSOSolubleA common solvent for preparing high-concentration stock solutions for in vitro assays.
ChloroformSoluble
Ethyl AcetateSoluble

Note: Quantitative solubility data for this compound is not extensively reported in a consolidated format. The information provided is based on the general solubility characteristics of lignans. Researchers should determine the precise solubility in their specific solvent systems experimentally.

Table 2: Reported In Vitro Biological Activity (IC₅₀ Values) of Lignans and Other Natural Compounds
Compound/ExtractCell LineAssayIC₅₀ (µg/mL)Reference
Tetraclinis articulata extractA549 (Lung Cancer)Cytotoxicity0.37 ± 0.03[1]
Tetraclinis articulata extractMRC-5 (Normal Lung)Cytotoxicity140 ± 1.2[1]
Kakadu plum (NT AAE)RAW 264.7NO Production33.3 ± 1.3
Kakadu plum (NT water extract)RAW 264.7NO Production52.4 ± 2.1

Experimental Protocols

General Protocol for Extraction and Isolation of Lignans

This protocol provides a general framework for the extraction and isolation of lignans, which can be adapted for this compound.

  • Plant Material Preparation: Air-dry the plant material (e.g., stems of Zanthoxylum armatum) in the shade and grind it into a fine powder.[2]

  • Extraction:

    • Perform a sequential extraction, starting with a non-polar solvent (e.g., hexane) to remove fats and waxes.

    • Follow with a medium-polarity solvent (e.g., ethyl acetate or chloroform) to extract lignans.

    • Finally, use a polar solvent (e.g., 70% methanol) to extract more polar compounds.[2] Macerate the plant powder in the solvent with constant shaking for several days.

  • Concentration: Filter the extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Fractionation:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., hexane) and gradually increasing the polarity (e.g., by adding increasing amounts of ethyl acetate).

  • Isolation and Purification:

    • Monitor the fractions by TLC.

    • Combine fractions containing the compound of interest (visualized under UV light or with a staining reagent).

    • Further purify the combined fractions using flash chromatography or preparative HPLC to obtain pure this compound.[3]

Protocol for Assessing Anti-inflammatory Activity in Macrophages

This protocol describes how to assess the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in appropriate plates (e.g., 96-well plates for NO assay, 6-well plates for protein extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in media) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for NO production, shorter times for signaling studies).

  • Nitric Oxide (NO) Production Assay:

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Measure the nitrite concentration in the supernatant using the Griess reagent.

  • Western Blot Analysis for iNOS, COX-2, and Phospho-IKK:

    • After the appropriate stimulation time, lyse the cells and collect the protein lysates.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against iNOS, COX-2, phospho-IKK, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Immunofluorescence for NF-κB p65 Nuclear Translocation:

    • Grow cells on coverslips in a 24-well plate.

    • After treatment, fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the localization of p65 using a fluorescence microscope.[4][5]

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB complex IKK->IkB_NFkB targets NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to Eudesmin This compound Eudesmin->IKK inhibits DNA DNA NFkB_nuc->DNA binds to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) DNA->iNOS_COX2 promotes transcription IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Experimental Workflow

G cluster_extraction Extraction & Isolation cluster_bioassay Biological Assays plant Plant Material (e.g., Zanthoxylum armatum) extract Crude Extract plant->extract fractionate Column Chromatography extract->fractionate purify Flash Chromatography / HPLC fractionate->purify eudesmin Pure this compound purify->eudesmin treat Treat with this compound + LPS Stimulation eudesmin->treat cells RAW 264.7 Macrophages cells->treat no_assay NO Production Assay (Griess Reagent) treat->no_assay wb_assay Western Blot (iNOS, COX-2, p-IKK) treat->wb_assay if_assay Immunofluorescence (p65 Translocation) treat->if_assay

Caption: General experimental workflow for the isolation and bioactivity assessment of this compound.

References

Technical Support Center: Method Refinement for Consistent (+)-Eudesmin Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results in the synthesis and analysis of (+)-Eudesmin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the critical methylation step of its precursor, (+)-pinoresinol.

Issue: Low or No Yield of this compound

  • Question: My reaction to methylate (+)-pinoresinol to this compound is resulting in a very low yield or no product at all. What are the possible causes and solutions?

  • Answer: Low or no yield in the Williamson ether synthesis of this compound from (+)-pinoresinol can stem from several factors. The primary reason is often incomplete deprotonation of the phenolic hydroxyl groups of pinoresinol. Here’s a systematic approach to troubleshoot this issue:

    • Base Strength and Stoichiometry: Ensure the base is strong enough to deprotonate the phenol. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are often more effective.[1] It's also crucial to use a sufficient molar excess of the base to drive the deprotonation to completion. An excess of alkali has been shown to not negatively impact the reaction.[2]

    • Reaction Conditions: The reaction may require optimization of temperature and time. Williamson ether syntheses are typically conducted at temperatures ranging from 50-100°C for 1-8 hours.[1] If the reaction is sluggish at lower temperatures, a gradual increase in heat may be necessary.

    • Solvent Choice: The use of polar aprotic solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) is generally preferred as they can accelerate the Sₙ2 reaction rate by effectively solvating the cation of the alkoxide, leaving the phenoxide anion more nucleophilic.[1] Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity.[1]

    • Reagent Quality: Ensure that all reagents, especially the solvent and the base, are anhydrous. The presence of water can consume the base and hydrolyze the methylating agent.

Issue: Formation of Side Products

  • Question: I am observing significant side products in my reaction mixture, making the purification of this compound difficult. What are these side products and how can I minimize their formation?

  • Answer: The primary side reaction of concern during the methylation of phenols is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom.[3] The phenoxide ion is an ambident nucleophile with reactive sites on both the oxygen and the aromatic ring.[3]

    • Solvent Effects: The choice of solvent can influence the ratio of O-alkylation to C-alkylation. Polar aprotic solvents generally favor the desired O-alkylation.[3]

    • Incomplete Reaction: Unreacted or partially methylated pinoresinol will also be present as impurities. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can help determine the optimal reaction time to ensure complete conversion.[4][5][6]

Issue: Difficulty in Purifying this compound

  • Question: How can I effectively purify this compound from the crude reaction mixture?

  • Answer: Purification of this compound typically involves chromatographic techniques.

    • Column Chromatography: Flash column chromatography using silica gel is a common method. A solvent system with a gradient of hexane and ethyl acetate can be effective in separating this compound from less polar byproducts and more polar unreacted pinoresinol.[7]

    • High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed. A C18 reverse-phase column with a methanol/water or acetonitrile/water gradient is a suitable system.[8][9]

    • Work-up Procedure: A standard work-up involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and drying the organic layer before concentration.[1] Acidification of the aqueous layer after extraction can help in recovering any unreacted phenolic starting material.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the recommended methylating agent for the synthesis of this compound from (+)-pinoresinol?

    • A1: Dimethyl sulfate is a commonly used and effective methylating agent for this transformation.[2][10][11] Methyl iodide is another viable option. It is important to handle these reagents with extreme caution in a well-ventilated fume hood as they are toxic and carcinogenic.

  • Q2: How can I monitor the progress of the methylation reaction?

    • A2: TLC is a simple and effective method to monitor the disappearance of the more polar starting material, (+)-pinoresinol, and the appearance of the less polar product, this compound. NMR spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the conversion rate.[4][5][6]

  • Q3: Can other lignans be synthesized using a similar methodology?

    • A3: Yes, the Williamson ether synthesis is a versatile method that can be applied to the synthesis of other O-methylated lignan derivatives. The specific reaction conditions may need to be optimized for different substrates.

Biological Activity

  • Q4: What are the known biological activities of this compound?

    • A4: this compound has been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and vasorelaxant effects.[12]

  • Q5: Which signaling pathways are modulated by this compound?

    • A5: Studies have shown that this compound can modulate several key signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways, which are involved in inflammation and cancer.[13][14][15]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Methylation of Phenols (General Guidance)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base K₂CO₃NaOHNaHStronger bases generally lead to higher yields by ensuring complete deprotonation of the phenol.[1]
Solvent AcetoneAcetonitrileDMFPolar aprotic solvents like DMF often provide the best results by accelerating the Sₙ2 reaction.[1]
Temperature Room Temp.60 °C100 °CHigher temperatures can increase the reaction rate, but may also promote side reactions. Optimization is key.[1]
Reaction Time 2 hours6 hours12 hoursReaction time should be monitored by TLC or NMR to ensure completion without significant degradation.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound from (+)-Pinoresinol

This protocol is a general guideline for the methylation of (+)-pinoresinol based on the principles of the Williamson ether synthesis.

Materials:

  • (+)-Pinoresinol

  • Dimethyl sulfate (or methyl iodide)

  • Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (+)-pinoresinol dissolved in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents per hydroxyl group) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 equivalents per hydroxyl group) dropwise. Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Visualizations

Signaling Pathways Modulated by this compound

eudesmin_signaling eudesmin This compound nfkb_pathway NF-κB Signaling Pathway eudesmin->nfkb_pathway Inhibits ikk IKK Complex eudesmin->ikk Inhibits Phosphorylation mapk_pathway MAPK Signaling Pathway eudesmin->mapk_pathway Modulates jnk p-JNK eudesmin->jnk Increases Phosphorylation pi3k_akt_pathway PI3K/Akt Signaling Pathway eudesmin->pi3k_akt_pathway Inhibits akt p-Akt eudesmin->akt Inhibits Phosphorylation ikb IκBα ikk->ikb Phosphorylates ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus_nfkb Nucleus nfkb->nucleus_nfkb Translocates inflammation_genes Inflammatory Gene Expression nucleus_nfkb->inflammation_genes Activates ap1 AP-1 jnk->ap1 erk p-ERK erk->ap1 p38 p-p38 p38->ap1 nucleus_mapk Nucleus ap1->nucleus_mapk Translocates cell_proliferation Cell Proliferation & Apoptosis nucleus_mapk->cell_proliferation pi3k PI3K pi3k->akt Activates bcl2 Bcl-2 akt->bcl2 Activates bax Bax akt->bax Inhibits apoptosis Apoptosis bcl2->apoptosis Inhibits bax->apoptosis Promotes

Caption: Signaling pathways modulated by this compound.

eudesmin_apoptosis eudesmin This compound akt p-Akt (decreased) eudesmin->akt jnk p-JNK (increased) eudesmin->jnk bcl2 Bcl-2 (downregulated) akt->bcl2 Reduces inhibition of bax Bax (upregulated) jnk->bax Promotes activation of mitochondria Mitochondria bcl2->mitochondria Inhibits bax->mitochondria Promotes cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Eudesmin-induced mitochondrial apoptosis pathway.

troubleshooting_workflow start Low/No this compound Yield check_base Check Base - Strength (e.g., NaH) - Stoichiometry (>2 eq) start->check_base check_base->start Inadequate base check_solvent Check Solvent - Anhydrous? - Polar aprotic (DMF)? check_base->check_solvent Base is adequate check_solvent->start Inappropriate solvent check_temp_time Optimize Temperature & Reaction Time (50-100°C, 1-8h) check_solvent->check_temp_time Solvent is appropriate check_temp_time->start Suboptimal conditions check_reagents Check Reagent Purity - Pinoresinol - Methylating agent check_temp_time->check_reagents Conditions optimized check_reagents->start Impure reagents monitor_reaction Monitor Reaction by TLC/NMR check_reagents->monitor_reaction Reagents are pure monitor_reaction->check_temp_time Incomplete reaction successful_synthesis Consistent This compound Yield monitor_reaction->successful_synthesis Reaction complete

Caption: Troubleshooting workflow for low this compound yield.

References

Validation & Comparative

Validating the Biological Potency of Synthetic (+)-Eudesmin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of synthetic (+)-Eudesmin with its naturally occurring counterpart and other relevant compounds. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of synthetic this compound for research and development purposes.

Introduction

This compound, a furofuran lignan found in various plant species, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and vasodilatory effects.[1][2] As with many natural products, the isolation of this compound from plant sources can be challenging and may result in variable yields and purity. The chemical synthesis of this compound offers a promising alternative, providing a reliable and scalable source of this bioactive compound. However, rigorous validation of the biological activity of the synthetic molecule is paramount to ensure its equivalence to the natural product. This guide summarizes the key biological activities of this compound and provides a framework for its validation, including comparative data and detailed experimental protocols.

Vasodilatory Activity of this compound

One of the well-documented biological effects of this compound is its ability to induce vascular relaxation. Studies on naturally derived this compound have demonstrated its potent vasodilatory properties.

Comparative Vasodilatory Activity
CompoundAssayKey ParameterValue
Natural this compoundRelaxation of precontracted rat aortic ringsIC5010.69 ± 0.67 µg/mL

Table 1: Vasodilatory Activity of Natural this compound. The half-maximal inhibitory concentration (IC50) represents the concentration of eudesmin required to reduce the phenylephrine-induced aortic contraction by 50%.

Experimental Protocol: Vasorelaxation Assay

The vasodilatory effect of this compound can be assessed using isolated arterial rings, a standard ex vivo method.

Objective: To determine the concentration-dependent vasodilatory effect of synthetic this compound and compare it to the known activity of natural this compound.

Materials:

  • Male Wistar rats (250-300 g)

  • Phenylephrine (vasoconstrictor)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, CaCl2 2.5, NaHCO3 25, and glucose 11.1)

  • Synthetic this compound

  • Organ bath system with force transducers

Procedure:

  • Tissue Preparation: Euthanize rats and carefully dissect the thoracic aorta. Clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g. After equilibration, induce a sustained contraction with phenylephrine (1 µM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of synthetic this compound to the organ bath. Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the IC50 value (the concentration of the compound that produces 50% relaxation) using non-linear regression analysis.

Anti-inflammatory Activity of this compound

The anti-inflammatory potential of this compound is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of Pro-inflammatory Mediators

A key mechanism of anti-inflammatory action is the suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The activity of synthetic this compound can be validated by measuring its ability to inhibit the production of nitric oxide (NO) and the expression of these enzymes in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of synthetic this compound by measuring its effect on NO production and iNOS/COX-2 expression in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Synthetic this compound

  • Griess reagent for NO measurement

  • Reagents and antibodies for Western blotting (anti-iNOS, anti-COX-2, anti-β-actin)

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed the cells in appropriate plates and allow them to adhere. Pre-treat the cells with various concentrations of synthetic this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: After the incubation period, collect the cell culture supernatant. Determine the nitrite concentration, a stable metabolite of NO, using the Griess reagent assay. Measure the absorbance at 540 nm and calculate the NO concentration based on a sodium nitrite standard curve.

  • Western Blot Analysis for iNOS and COX-2 Expression:

    • Lyse the treated cells and determine the total protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures involved in validating the biological activity of synthetic this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_validation Biological Validation cluster_comparison Comparative Analysis synth Enantioselective Synthesis of this compound char Structural Characterization (NMR, MS, etc.) synth->char vaso Vasodilatory Activity Assay (Aortic Rings) char->vaso anti_inflam Anti-inflammatory Assay (RAW 264.7 cells) char->anti_inflam data_comp Data Comparison with Natural this compound vaso->data_comp anti_inflam->data_comp conclusion Validation of Biological Equivalence data_comp->conclusion

Caption: Experimental workflow for the validation of synthetic this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB (Inactive) IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Eudesmin This compound Eudesmin->IKK Inhibition Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The validation of synthetic this compound's biological activity is a critical step in its development as a research tool or therapeutic agent. By employing standardized in vitro and ex vivo assays, researchers can effectively compare the potency of synthetic this compound to its natural counterpart. The experimental protocols provided in this guide offer a robust framework for assessing its vasodilatory and anti-inflammatory properties. The successful demonstration of equivalent or superior activity of the synthetic compound will pave the way for its broader application in biomedical research and drug discovery.

References

A Comparative Analysis of (+)-Eudesmin and Other Lignans in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of natural product-based cancer research, lignans have emerged as a promising class of compounds with potent anti-tumor activities. This guide provides an objective comparison of (+)-Eudesmin against other well-researched lignans—podophyllotoxin, secoisolariciresinol diglucoside (SDG), arctigenin, and honokiol. We present a synthesis of experimental data, detailed methodologies, and mechanistic insights to aid researchers in navigating the therapeutic potential of these compounds.

Comparative Efficacy: A Quantitative Overview

The anti-proliferative activity of lignans is a critical measure of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify this activity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of this compound and other prominent lignans against a variety of cancer cell lines, compiled from multiple studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as incubation times and cell viability assays.

Table 1: Comparative IC50 Values of Lignans Against Various Cancer Cell Lines (μM)

LignanLung Cancer (A549)Breast Cancer (MCF-7)Breast Cancer (MDA-MB-231)Colon Cancer (SW480)Ovarian Cancer (SKOV3)Prostate Cancer (PC-3)
This compound 18.3[1]>100[2]>100[2]->100[2]>100[2]
Podophyllotoxin 1.9[3]7.22[4]2.44[4]--0.18 - 9
Arctigenin -40[5]0.79[5]---
Honokiol -52.63[6]-12.98[7]48.71[8]-
SDG ---Dose-dependent inhibition[9][10]--

From the available data, podophyllotoxin consistently demonstrates high potency across multiple cancer cell lines with low micromolar to nanomolar IC50 values.[2][3] In a direct comparative study, this compound exhibited significantly less cytotoxicity than podophyllotoxin, with IC50 values greater than 100 μM against a panel of cancer cell lines, whereas podophyllotoxin's IC50 values were in the nanomolar range.[2] However, this compound did show significant inhibitory effect on the growth of A549 lung cancer cells with an IC50 of 18.3 μM.[1]

Arctigenin and honokiol display a range of potencies that appear to be cell-line dependent. For instance, arctigenin is notably more effective against the ER-negative MDA-MB-231 breast cancer cell line compared to the ER-positive MCF-7 line.[5] Secoisolariciresinol diglucoside (SDG) has been shown to inhibit the growth of colon and breast cancer cells, though specific IC50 values are less frequently reported.[9][10][11]

Mechanistic Insights: Signaling Pathways and Cellular Effects

The anti-cancer effects of these lignans are mediated through diverse and complex signaling pathways, ultimately leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and prevention of metastasis.

This compound

This compound has been shown to induce apoptosis in lung cancer cells through a mitochondria-mediated pathway .[1] This process involves the upregulation of pro-apoptotic proteins such as Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2. The activation of caspase-9 and caspase-3 further executes the apoptotic cascade.

eudesmin_pathway Eudesmin This compound Mitochondria Mitochondria Eudesmin->Mitochondria Bax Bax ↑ Mitochondria->Bax Bcl2 Bcl-2 ↓ Mitochondria->Bcl2 Caspase9 Caspase-9 activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis podophyllotoxin_pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Polymerization Podophyllotoxin->Tubulin Microtubules Microtubule Formation Tubulin->Microtubules G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis mtt_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Adhere Allow cells to adhere Seed->Adhere Treat Treat with lignan concentrations Adhere->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Formazan Incubate for formazan formation Add_MTT->Formazan Solubilize Solubilize formazan Formazan->Solubilize Measure Measure absorbance Solubilize->Measure Calculate Calculate viability & IC50 Measure->Calculate

References

A Comparative Analysis of (+)-Eudesmin and its Epimers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the stereochemistry and biological activities of (+)-eudesmin and its epimers, presenting key experimental data and methodologies for researchers in the field of natural product chemistry and drug discovery.

This compound, a furofuran lignan found in various plant species, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and vasodilatory effects. The stereochemistry of the eudesmin molecule, with its multiple chiral centers, gives rise to several epimers, each potentially possessing distinct biological activities. This guide provides a comparative analysis of this compound and its epimers, summarizing available experimental data and detailing relevant experimental protocols to facilitate further research and development.

Comparative Biological Activity

The biological activity of eudesmin is significantly influenced by its stereochemistry. While comprehensive comparative studies across all possible epimers are limited, available data indicates that changes in stereoisomerism can lead to notable differences in efficacy.

One study highlighted that the epimerization of this compound at a benzylic position, resulting in (+)-epieudesmin, led to a decrease in its anti-Candida activity. This underscores the importance of stereospecificity for the antifungal properties of this lignan.

CompoundBiological ActivityAssayKey Findings
This compound VasodilationRat Aortic RingsInduces concentration-dependent relaxation (IC50: 10.69±0.67 µg/ml)[1]
Anti-CandidaNot SpecifiedModerate activity against various Candida strains[2]
P-glycoprotein InhibitionMDCK-MDR1 and MCF7/Dox cellsReverses P-glycoprotein-mediated drug efflux[3]
UGT InhibitionHuman Liver MicrosomesInhibits UGT1A1 and UGT1A3 activities[4]
(+)-Epieudesmin Anti-CandidaNot SpecifiedDecreased activity compared to this compound[2]

Experimental Protocols

Vasodilation Assay in Isolated Rat Aorta

This protocol is adapted from studies investigating the vasodilatory effects of natural compounds.

1. Preparation of Aortic Rings:

  • Male Wistar rats (250-300g) are euthanized by cervical dislocation.

  • The thoracic aorta is carefully excised, cleaned of adhering connective and adipose tissues, and cut into rings of approximately 4-5 mm in length.

  • The rings are mounted in organ baths containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7), maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2.

2. Isometric Tension Recording:

  • The aortic rings are connected to isometric force transducers for continuous recording of tension.

  • An optimal resting tension of 1.5 g is applied, and the rings are allowed to equilibrate for at least 60 minutes.

3. Experimental Procedure:

  • After equilibration, the rings are contracted with phenylephrine (1 µM).

  • Once a stable contraction is achieved, cumulative concentrations of this compound or its epimers are added to the organ bath.

  • The relaxation response is recorded and expressed as a percentage of the phenylephrine-induced contraction.

  • The IC50 value (the concentration of the compound that produces 50% relaxation) is calculated.

Anti-Candida Activity Assay (Broth Microdilution Method)

This is a generalized protocol for assessing the antifungal activity of compounds.

1. Preparation of Fungal Inoculum:

  • Candida albicans strains are grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

  • A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

2. Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.

  • Serial dilutions of this compound and its epimers are prepared in RPMI-1640 medium.

  • The fungal inoculum is added to each well.

  • The plates are incubated at 35°C for 24-48 hours.

3. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Signaling Pathways and Experimental Workflows

Vasodilation Signaling Pathway of this compound

This compound induces vasodilation through an endothelium-dependent mechanism that involves the activation of histamine H1 receptors, leading to the release of nitric oxide (NO) and prostacyclin (PGI2).

Eudesmin_Vasodilation_Pathway Eudesmin This compound H1R Histamine H1 Receptor Eudesmin->H1R Activates PLC Phospholipase C H1R->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Increase IP3->Ca2 eNOS eNOS Activation Ca2->eNOS COX Cyclooxygenase (COX) Ca2->COX NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylyl Cyclase NO->sGC cGMP cGMP Increase sGC->cGMP Relaxation Vascular Smooth Muscle Relaxation cGMP->Relaxation PGI2 Prostacyclin (PGI2) COX->PGI2 PGI2->Relaxation

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental Workflow for Comparative Analysis

The following workflow outlines the key steps for a comprehensive comparative analysis of this compound and its epimers.

Eudesmin_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of This compound & Epimers Purification HPLC Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray AntiInflammatory Anti-inflammatory Assays Xray->AntiInflammatory Cytotoxicity Cytotoxicity Assays Xray->Cytotoxicity Antifungal Antifungal Assays Xray->Antifungal Data Comparative Data Analysis AntiInflammatory->Data Cytotoxicity->Data Antifungal->Data

Caption: Experimental workflow for comparative analysis of eudesmin epimers.

References

The Efficacy of (+)-Eudesmin: A Comparative Analysis Against Established Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Eudesmin, a lignan found in several plant species, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comparative overview of the efficacy of compounds structurally related to this compound against well-known anti-inflammatory drugs. The information is compiled from various in vitro and in vivo studies to offer a multifaceted perspective for research and development professionals.

In Vitro Efficacy: Inhibition of Key Inflammatory Mediators

The anti-inflammatory action of many compounds is attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. This section presents a comparative summary of the inhibitory concentrations (IC50) of eudesmanolides, compounds structurally similar to this compound, against established non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds.

It is crucial to note that the following data is compiled from different studies and not from a direct head-to-head comparison. Therefore, these values should be interpreted with caution as experimental conditions may vary.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The following table compares the IC50 values for the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTypeIC50 (µM) for NO InhibitionReference
1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olideEudesmanolide11.82[1]
1α,4β,9β-trihydroxy-6α-isobutyryloxy- 11α-13-methacryloxyprostatolideEudesmanolide11.05[1]
L-NIL (L-N6-(1-Iminoethyl)lysine)Selective iNOS Inhibitor~3-4N/A
ParthenolideSesquiterpene Lactone~5N/A
Inhibition of Cyclooxygenase (COX) Enzymes

NSAIDs primarily exert their anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins. The following table summarizes the IC50 values for COX-1 and COX-2 inhibition.

CompoundTypeIC50 (µM) for COX-1 InhibitionIC50 (µM) for COX-2 InhibitionReference
IndomethacinNon-selective NSAID0.091.3N/A
CelecoxibSelective COX-2 Inhibitor150.04N/A
DiclofenacNon-selective NSAID0.90.03N/A

In Vivo Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The table below shows the percentage of edema inhibition by various compounds.

CompoundDose% Edema InhibitionTime PointReference
Indomethacin10 mg/kg65.71%3 hours[2]
Curcumin200 mg/kg53.85%2 hours[2]
Curcumin400 mg/kg58.97%2 hours[2]

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[3] The anti-inflammatory effects of many natural compounds, including eudesmanolides, are attributed to their ability to inhibit the NF-κB signaling pathway.[1]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Gene_Expression initiates Eudesmin This compound (and related compounds) Eudesmin->IKK inhibits Eudesmin->NFkB_active inhibits translocation

Caption: The NF-κB signaling pathway and points of inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols referenced in this guide.

In Vitro Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., eudesmanolides) for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the cells are incubated for 24 hours.

  • Nitrite Quantification: The supernatant is collected, and the nitrite concentration is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells (96-well plate) Start->Seed_Cells Pretreat Pre-treat with Test Compound (1 hr) Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL, 24 hrs) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Reaction Add Griess Reagent Collect_Supernatant->Griess_Reaction Measure_Absorbance Measure Absorbance (540 nm) Griess_Reaction->Measure_Absorbance Analyze Calculate % Inhibition and IC50 Measure_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the in vitro nitric oxide production assay.

In Vivo Carrageenan-Induced Paw Edema Assay

This model assesses the ability of a compound to reduce acute inflammation in live animals.

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions.

  • Compound Administration: Test compounds (e.g., this compound) or a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

Paw_Edema_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Administer Administer Test Compound or Standard Drug Acclimatize->Administer Inject_Carrageenan Inject Carrageenan into Paw Administer->Inject_Carrageenan Measure_Volume Measure Paw Volume (at time intervals) Inject_Carrageenan->Measure_Volume Analyze Calculate % Edema Inhibition Measure_Volume->Analyze End End Analyze->End

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

The available evidence suggests that lignans, including compounds structurally related to this compound, possess noteworthy anti-inflammatory properties. Their mechanism of action appears to involve the inhibition of key inflammatory mediators such as NO and the modulation of the crucial NF-κB signaling pathway. While direct comparative data for this compound against established NSAIDs is currently limited in the public domain, the presented information provides a solid foundation for researchers and drug development professionals. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.

References

Cross-validation of (+)-Eudesmin's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of (+)-Eudesmin against other lignans, supported by experimental data. It details the methodologies of key experiments and visualizes the signaling pathways involved to facilitate a comprehensive understanding of its potential as a neuroprotective agent.

Comparative Analysis of Neuroprotective Efficacy

This compound has demonstrated significant neuroprotective properties in various in vitro models of neurodegenerative diseases. Its efficacy is comparable, and in some instances superior, to other well-researched lignans. The following tables summarize the quantitative data from key studies.

Table 1: Neuroprotection against Aβ-induced Toxicity (Alzheimer's Disease Model)
CompoundCell LineToxin & ConcentrationCompound Concentration% Increase in Cell ViabilityCitation
This compound PC12AβOs (0.5µM)30 nM25.4%[1][2]
Cortical NeuronsAβOs (0.5µM)30 nMNot specified, but effective[1]
Pinoresinol diglucoside Mice (in vivo)Aβ1-42 injection5 & 10 mg/kgMarkedly reversed memory impairment[3]
Magnolol PC12Not specifiedNeuroprotective effects observed[4]
Table 2: Neuroprotection against 6-OHDA-induced Toxicity (Parkinson's Disease Model)
CompoundCell LineToxin & ConcentrationCompound Concentration(s)OutcomeCitation
This compound SH-SY5Y6-OHDA (35µM)1, 2.5, 5, 10, 20, 50 µMMarkedly prevented toxicity (MTT), Suppressed LDH release[5]
10-50 µMMarkedly attenuated NO levels[5]
Verbenalin SH-SY5Y6-OHDA (35µM)1, 2.5, 5, 10, 20, 50 µMMarkedly prevented toxicity (MTT), Suppressed LDH release[5]
1-20 µMDiminished 3-NT levels[5]
Magnolol SH-SY5YMPP+Not specifiedAttenuated oxidative stress[6]
Mice (in vivo)MPTPNot specifiedPrevented neurodegeneration[6]

Mechanistic Insights: Modulation of Signaling Pathways

The neuroprotective effects of lignans are often attributed to their ability to modulate signaling pathways involved in oxidative stress and inflammation. While direct evidence for this compound's action on these specific pathways is still emerging, the known mechanisms of comparable lignans provide a strong basis for its putative mode of action.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Many neuroprotective compounds exert their effects by activating this pathway.

  • Pinoresinol diglucoside has been shown to promote the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), contributing to its antioxidant effects.[3]

  • Sesamin activates Nrf2-dependent transcription in the central nervous system, suggesting a mechanism for its antioxidative and anti-aging effects.[7][8][9]

Putative Role of this compound: It is hypothesized that this compound may also activate the Nrf2/HO-1 pathway, leading to the production of antioxidant enzymes that protect neurons from oxidative damage.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Aβ, 6-OHDA) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Eudesmin This compound Eudesmin->Keap1_Nrf2 stabilizes Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination Nrf2_cyto->Keap1_Nrf2 binding Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE HO1 HO-1 ARE->HO1 transcription Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes transcription Neuroprotection Neuroprotection HO1->Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Putative activation of the Nrf2/HO-1 pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a key target for neuroprotective therapies.

  • Pinoresinol diglucoside has been demonstrated to inhibit the activation of NF-κB p65, thereby reducing neuroinflammation.[3][10]

  • Magnolol has been reported to suppress the release of inflammatory mediators by inhibiting the translocation of NF-κB p65.[11]

Putative Role of this compound: It is plausible that this compound exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thus reducing the production of pro-inflammatory cytokines that contribute to neuronal damage.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ, LPS) IKK IKK Inflammatory_Stimuli->IKK activates Eudesmin This compound Eudesmin->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Proinflammatory_Genes transcription Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation

Caption: Putative inhibition of the NF-κB pathway by this compound.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental protocols for the key assays are provided below.

Aβ-induced Neurotoxicity Assay in PC12 Cells
  • Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified atmosphere at 37°C with 5% CO2.

  • Aβ Preparation: Aβ1-42 or Aβ25-35 is dissolved in sterile PBS and incubated at 37°C for 4-7 days to induce aggregation.[4][12]

  • Treatment: PC12 cells are seeded in 96-well plates. After 24 hours, the cells are pre-treated with various concentrations of this compound or other test compounds for 1-2 hours. Subsequently, aggregated Aβ is added to the wells at a final concentration of 0.5µM.[1][10]

  • Incubation: The cells are incubated for 24-48 hours.[1][4]

  • Assessment of Cell Viability: Cell viability is determined using the MTT assay or LDH assay.

6-OHDA-induced Neurotoxicity Assay in SH-SY5Y Cells
  • Cell Culture: SH-SY5Y human neuroblastoma cells are maintained in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with this compound or other test compounds for 1 hour. Following pre-treatment, 6-hydroxydopamine (6-OHDA) is added to a final concentration of 35-200µM.[5][13]

  • Incubation: The cells are incubated for 24 hours.[5][14]

  • Assessment of Cell Viability and Toxicity: Cell viability and cytotoxicity are measured using the MTT and LDH assays, respectively.

MTT Assay Protocol
  • After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[12]

  • The medium is then removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals.[10][12]

  • The absorbance is measured at 570 nm using a microplate reader.

LDH Assay Protocol
  • After incubation, the cell culture supernatant is collected.

  • The amount of lactate dehydrogenase (LDH) released into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The absorbance is measured at the appropriate wavelength (typically 490 nm).

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[2]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, NF-κB p65, IκBα, β-actin) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., PC12, SH-SY5Y) Compound_Treatment Treatment with This compound & Comparators Cell_Culture->Compound_Treatment Toxin_Induction Induce Neurotoxicity (e.g., Aβ, 6-OHDA) Toxin_Induction->Compound_Treatment Viability_Assays Cell Viability Assays (MTT, LDH) Compound_Treatment->Viability_Assays Molecular_Analysis Molecular Analysis (Western Blot for Nrf2, NF-κB) Compound_Treatment->Molecular_Analysis Quantitative_Data Quantitative Data (Cell Viability %, Protein Levels) Viability_Assays->Quantitative_Data Molecular_Analysis->Quantitative_Data Comparison Comparison with Alternatives Quantitative_Data->Comparison Mechanism_Elucidation Mechanism of Action Elucidation Comparison->Mechanism_Elucidation

Caption: General experimental workflow for neuroprotection studies.

References

A Comparative Analysis of the Antioxidant Capacity of (+)-Eudesmin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant potential of (+)-Eudesmin in comparison to established natural antioxidants. This report provides a detailed overview of available quantitative data, experimental methodologies for key antioxidant assays, and insights into the underlying signaling pathways.

This guide, therefore, presents a comparative overview based on the available quantitative data for established natural antioxidants—Vitamin C, Vitamin E, Quercetin, and Resveratrol—to provide a benchmark for future studies on this compound.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound is often evaluated using various assays, each with a different mechanism of action. The following table summarizes the 50% inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) values for several common natural antioxidants from the DPPH, ABTS, FRAP, and ORAC assays. Lower IC50 values indicate higher antioxidant activity.

CompoundDPPH AssayABTS AssayFRAP AssayORAC Assay
This compound Data not availableData not availableData not availableData not available
Vitamin C (Ascorbic Acid) IC50: ~4.97 - 9.53 µg/mLData variesData variesData varies
Vitamin E (α-Tocopherol) IC50: ~42.86 µg/mLData variesData variesData varies
Quercetin IC50: ~0.74 - 4.97 µg/mLIC50: ~1.89 µg/mLData variesData varies
Resveratrol IC50: ~22.5 µg/mLIC50: ~2 µg/mLIC0.5: ~5.1 µg/mLData varies

Note: The reported values are aggregated from multiple sources and can vary depending on the specific experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols for Antioxidant Assays

Accurate and reproducible assessment of antioxidant capacity is crucial. Below are the detailed methodologies for the four key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample solution to a larger volume of the ABTS•+ working solution (e.g., 20 µL of sample to 180 µL of ABTS•+).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compound in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample to a larger volume of the FRAP reagent (e.g., 10 µL of sample to 300 µL of FRAP reagent).

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4). Prepare a solution of AAPH in the same buffer.

  • Sample and Standard Preparation: Prepare dilutions of the test compound and a standard antioxidant (Trolox) in phosphate buffer.

  • Assay Procedure: In a black 96-well microplate, add the fluorescein solution to each well, followed by the sample or Trolox standard. Incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Add the AAPH solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.

Visualization of Experimental Workflows and Signaling Pathways

To further aid in the understanding of these complex processes, the following diagrams illustrate the experimental workflows of the antioxidant assays and the known signaling pathways involved in the antioxidant action of the compared natural compounds.

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calc Calculate % Inhibition & IC50 Measure_abs->Calc

DPPH Assay Experimental Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_rad Generate ABTS Radical Cation Working_sol Prepare ABTS Working Solution ABTS_rad->Working_sol Mix Mix Sample and ABTS Solution Working_sol->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate (e.g., 6 min) Mix->Incubate Measure_abs Measure Absorbance at 734 nm Incubate->Measure_abs Calc Calculate % Inhibition & TEAC Measure_abs->Calc

ABTS Assay Experimental Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_reagent Prepare FRAP Reagent Mix Mix Sample and FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure_abs Measure Absorbance at 593 nm Incubate->Measure_abs Calc Calculate Ferric Reducing Ability Measure_abs->Calc

FRAP Assay Experimental Workflow

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Fluorescein_sol Prepare Fluorescein Solution Mix Mix Fluorescein, Sample, and AAPH Fluorescein_sol->Mix AAPH_sol Prepare AAPH Solution AAPH_sol->Mix Sample_prep Prepare Sample/Standard Dilutions Sample_prep->Mix Measure_fluo Monitor Fluorescence Decay Mix->Measure_fluo Calc Calculate AUC & ORAC Value Measure_fluo->Calc

ORAC Assay Experimental Workflow

Antioxidant Signaling Pathways

Natural antioxidants exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

General Antioxidant Signaling Pathways:

Many natural polyphenols, including Quercetin and Resveratrol, are known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This is a key protective mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Natural_Compound Quercetin / Resveratrol Natural_Compound->Keap1_Nrf2 promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription

Nrf2-ARE Antioxidant Signaling Pathway

Resveratrol-Specific Signaling:

Resveratrol is also known to activate Sirtuin 1 (SIRT1) , a protein deacetylase that plays a crucial role in cellular regulation, including stress resistance and metabolism.

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates PGC1a PGC-1α SIRT1->PGC1a deacetylates FoxO FoxO SIRT1->FoxO deacetylates AMPK->PGC1a activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Antioxidant_Genes Antioxidant Gene Expression FoxO->Antioxidant_Genes

Resveratrol and SIRT1/AMPK Signaling

Vitamin C and E Interaction:

Vitamin C (ascorbic acid) and Vitamin E (α-tocopherol) work synergistically. Vitamin E, being lipid-soluble, protects cell membranes from lipid peroxidation. The resulting tocopheryl radical can be regenerated back to its active form by Vitamin C.

Vitamin_CE_Synergy Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Vitamin_E Vitamin E (α-Tocopherol) Lipid_Peroxyl_Radical->Vitamin_E reacts with Vitamin_E_Radical Vitamin E Radical (Tocopheryl Radical) Vitamin_E->Vitamin_E_Radical Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Vitamin_E->Lipid_Hydroperoxide Vitamin_C Vitamin C (Ascorbic Acid) Vitamin_E_Radical->Vitamin_C regenerated by Vitamin_C_Radical Vitamin C Radical (Ascorbyl Radical) Vitamin_C->Vitamin_C_Radical

Synergistic Antioxidant Action of Vitamin C and E

Conclusion

While direct quantitative data on the antioxidant capacity of this compound from standardized chemical assays remains elusive, its demonstrated protective effects in cellular models of oxidative stress suggest it is a compound of interest for further investigation. The data and protocols provided for Vitamin C, Vitamin E, Quercetin, and Resveratrol offer a valuable framework for future comparative studies that include this compound. Such research will be crucial in fully elucidating the antioxidant potential of this compound and its mechanisms of action, thereby supporting its potential development as a therapeutic agent. Researchers are encouraged to perform direct comparative studies using the standardized assays outlined in this guide to quantitatively position this compound within the spectrum of natural antioxidants.

References

In Vivo Veritas: Validating the Preclinical Promise of (+)-Eudesmin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging step. This guide provides a comparative analysis of the in vitro and in vivo experimental data for (+)-Eudesmin, a lignan with demonstrated therapeutic potential. We will delve into its anti-cancer, neuroprotective, and anti-inflammatory properties, presenting the available evidence to support its transition from the lab bench to preclinical models.

Anti-Cancer Effects: From Cell Lines to Tumor Xenografts

This compound has shown significant anti-proliferative effects in various cancer cell lines. A key study provides a direct comparison of its activity in a laboratory setting and a living organism, specifically in the context of non-small cell lung cancer.

Data Presentation: In Vitro vs. In Vivo Efficacy
ParameterIn Vitro (A549 Lung Cancer Cells)In Vivo (A549 Xenograft in Nude Mice)
Endpoint Cell Viability (IC50)Tumor Volume Reduction
Concentration/Dose 18.3 µM10, 20, and 40 mg/kg/day (oral administration)
Key Finding Potent inhibition of cancer cell growth.Significant, dose-dependent reduction in tumor volume.
Mechanism Induction of mitochondria-mediated apoptosis.Upregulation of Bax, caspase-3, caspase-9, p53; downregulation of Bcl-2.
Experimental Protocols

In Vitro: MTT Assay for Cell Viability

Human lung carcinoma A549 cells were seeded in 96-well plates. After 24 hours, the cells were treated with varying concentrations of this compound (ranging from 2.5 to 80 µM) for 48 hours. The cell viability was then assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. The concentration at which 50% of cell growth was inhibited (IC50) was calculated.[1][2]

In Vivo: A549 Xenograft Nude Mouse Model

Athymic nude mice were subcutaneously injected with A549 cells. Once tumors reached a palpable size, the mice were randomly assigned to a control group or treatment groups receiving this compound at doses of 10, 20, or 40 mg/kg body weight, administered orally once daily for 28 days. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised, weighed, and analyzed for biomarkers of apoptosis.[1][2]

Signaling Pathway: this compound Induced Apoptosis

eudesmin_apoptosis cluster_cell Eudesmin This compound Cell A549 Lung Cancer Cell p53 p53 Cell->p53 activates Mitochondria Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 releases cytochrome c to activate Bax Bax Bax->Mitochondria promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondria inhibits permeabilization Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes p53->Bax upregulates p53->Bcl2 downregulates

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

Neuroprotective Effects: Awaiting In Vivo Confirmation

In vitro studies have highlighted the potential of this compound in mitigating neurodegenerative processes, particularly in the context of Alzheimer's disease.

Data Presentation: In Vitro Neuroprotection
ParameterIn Vitro (PC12 cells and Hippocampal Neurons)In Vivo
Model Amyloid-β (Aβ) oligomer-induced toxicityNot yet reported
Endpoint Neuronal viability, synaptic protein levels, calcium homeostasis-
Concentration 30 nM-
Key Finding Protected neurons from Aβ-induced cell death, preserved synaptic structure (stable SV2 protein levels), and maintained normal calcium transient frequencies.-
Experimental Protocols

In Vitro: Aβ-Induced Neurotoxicity Model

PC12 cells and primary hippocampal neurons were exposed to toxic amyloid-β oligomers. The neuroprotective effects of this compound were assessed by co-incubation. Cell viability was measured using the MTT assay. Synaptic integrity was evaluated by immunofluorescence staining for the presynaptic protein SV2. Intracellular calcium levels were monitored using fluorescent calcium indicators.

Logical Workflow: From In Vitro Discovery to Potential In Vivo Validation

neuroprotection_workflow cluster_invitro In Vitro Discovery cluster_invivo Potential In Vivo Validation Abeta_model Aβ-induced toxicity model (PC12 cells, primary neurons) Eudesmin_treatment This compound treatment Abeta_model->Eudesmin_treatment Viability_assay Cell Viability Assay (MTT) Eudesmin_treatment->Viability_assay Synaptic_analysis Synaptic Protein Analysis (SV2) Eudesmin_treatment->Synaptic_analysis Calcium_imaging Calcium Imaging Eudesmin_treatment->Calcium_imaging AD_model Alzheimer's Disease Animal Model (e.g., APP/PS1 mice) Viability_assay->AD_model Suggests potential efficacy Eudesmin_admin This compound Administration (oral gavage) AD_model->Eudesmin_admin Behavioral_tests Cognitive Behavioral Tests (e.g., Morris Water Maze) Eudesmin_admin->Behavioral_tests Histopathology Brain Histopathology (Aβ plaques, neuronal loss) Eudesmin_admin->Histopathology Biochemical_analysis Biochemical Analysis (synaptic markers, inflammatory cytokines) Eudesmin_admin->Biochemical_analysis

Caption: Logical progression from in vitro findings to potential in vivo studies.

While direct in vivo validation for the neuroprotective effects of this compound is eagerly anticipated, studies on other lignans have shown promise in animal models of cognitive decline, suggesting a class effect that warrants further investigation for this compound.[1][2][3]

Anti-Inflammatory Activity: Bridging the Gap

The anti-inflammatory properties of this compound have been suggested in various reports, but a comprehensive in vitro to in vivo comparison is not yet fully established in the literature. However, based on its known mechanisms, a potential pathway for in vivo validation can be outlined.

Experimental Protocols

In Vitro: Anti-inflammatory Assays

The anti-inflammatory potential of this compound can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Potential In Vivo: Carrageenan-Induced Paw Edema Model

A standard model for acute inflammation involves injecting carrageenan into the paw of a rodent, which induces a localized inflammatory response characterized by edema. The efficacy of this compound could be evaluated by administering it prior to the carrageenan injection and measuring the reduction in paw swelling over time compared to a control group. This model is well-established for screening compounds for anti-inflammatory activity.

Experimental Workflow: Proposed In Vivo Anti-Inflammatory Study

anti_inflammatory_workflow cluster_invitro_inf In Vitro Anti-Inflammatory Screening cluster_invivo_inf Proposed In Vivo Validation LPS_model LPS-stimulated macrophages NO_inhibition Inhibition of Nitric Oxide (NO) LPS_model->NO_inhibition PGE2_inhibition Inhibition of Prostaglandin E2 (PGE2) LPS_model->PGE2_inhibition Cytokine_inhibition Inhibition of Pro-inflammatory Cytokines LPS_model->Cytokine_inhibition Animal_model Rodent Model Cytokine_inhibition->Animal_model Provides rationale for in vivo testing Eudesmin_pre This compound Pre-treatment Animal_model->Eudesmin_pre Carrageenan_injection Carrageenan Injection (paw) Eudesmin_pre->Carrageenan_injection Paw_edema Measurement of Paw Edema Carrageenan_injection->Paw_edema Tissue_analysis Analysis of Inflammatory Markers in Paw Tissue Paw_edema->Tissue_analysis

References

The Dichotomous Dance of (+)-Eudesmin: A Comparative Analysis of its Activity in Cancerous and Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

(+-)-Eudesmin, a lignan found in various medicinal plants, has garnered significant attention within the scientific community for its diverse biological activities. This guide provides a comparative overview of the effects of (+)-eudesmin across different human cell lines, with a particular focus on its anti-cancer and neuroprotective properties. By presenting key experimental data and elucidating the underlying signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's therapeutic potential.

This analysis reveals a fascinating dichotomy in the action of this compound: while it induces programmed cell death (apoptosis) in lung cancer cells, it concurrently exhibits protective effects in neuronal cells and anti-inflammatory properties in gastric cells. This cell-type-specific activity underscores the complexity of its mechanism of action and highlights its potential as a lead compound for developing targeted therapies.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data on the effects of this compound in various cell lines, providing a clear comparison of its potency and efficacy.

Cell LineCell TypeBioactivityMethodConcentration/IC50Reference
A549 Human Lung AdenocarcinomaCytotoxicityMTT AssayIC50: 18.3 µM[1]
PC12 Rat Pheochromocytoma (Neuronal model)Neuroprotection (against Aβ oligomers)MTT AssaySignificant protection at 30 nM[2]
Primary Hippocampal Neurons Mouse Primary NeuronsNeuroprotection (against Aβ oligomers)MTT AssaySignificant protection at 30 nM[2]
SH-SY5Y Human NeuroblastomaCytoprotection (against 6-OHDA)MTT & LDH AssaysSignificant protection at 1-50 µM[3]
AGS Human Gastric AdenocarcinomaAnti-inflammatory (H. pylori-induced)ELISA (IL-8)Significant reduction at ≥20 µM[1]
AGS Human Gastric AdenocarcinomaInhibition of Apoptosis (H. pylori-induced)Western BlotInhibition at 20-80 µM[1]

Table 1: Comparative Bioactivity of this compound in Different Cell Lines. This table highlights the varied effects and effective concentrations of this compound across cancerous and neuronal cell lines.

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound stem from its ability to modulate specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the known mechanisms of action in different cell types.

Pro-Apoptotic Signaling in A549 Lung Cancer Cells

In human lung adenocarcinoma A549 cells, this compound induces apoptosis through the modulation of the JNK and Akt signaling pathways. This leads to a cascade of events culminating in programmed cell death.

eudesmin_a549 cluster_eudesmin This compound cluster_cell A549 Cell eudesmin This compound akt Akt (Phosphorylation ↓) eudesmin->akt jnk JNK (Phosphorylation ↑) eudesmin->jnk bcl2 Bcl-2 ↓ akt->bcl2 bax Bax ↑ jnk->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion casp9 Caspase-9 ↑ mitochondrion->casp9 casp3 Caspase-3 ↑ casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Figure 1: Pro-apoptotic pathway of this compound in A549 cells.

Neuroprotective Mechanism in Neuronal Cells

In neuronal cell models such as PC12 and primary hippocampal neurons, this compound demonstrates a protective role against amyloid-beta (Aβ) oligomer-induced toxicity. One of the proposed mechanisms involves the direct interaction of this compound with Aβ oligomers, potentially inhibiting their aggregation and subsequent neurotoxic effects.

eudesmin_neuroprotection cluster_extracellular Extracellular cluster_neuron Neuronal Cell eudesmin This compound abeta_eudesmin Aβ-Eudesmin Complex eudesmin->abeta_eudesmin abeta Aβ Oligomers abeta->abeta_eudesmin toxicity Neurotoxicity abeta->toxicity survival Neuronal Survival abeta_eudesmin->survival

Figure 2: Neuroprotective mechanism of this compound.

Anti-inflammatory and Anti-apoptotic Effects in AGS Gastric Cells

In the context of Helicobacter pylori-infected human gastric adenocarcinoma (AGS) cells, this compound exhibits both anti-inflammatory and anti-apoptotic activities. It suppresses the production of the pro-inflammatory cytokine IL-8 and inhibits the activation of caspases, key mediators of apoptosis.

eudesmin_ags cluster_stimulus Stimulus cluster_cell AGS Cell hpylori H. pylori Infection inflammation Inflammation (IL-8 ↑) hpylori->inflammation apoptosis_pathway Apoptosis Pathway (Caspase activation) hpylori->apoptosis_pathway eudesmin This compound eudesmin->inflammation eudesmin->apoptosis_pathway cell_survival Cell Survival

Figure 3: Anti-inflammatory and anti-apoptotic effects in AGS cells.

Experimental Protocols

To facilitate the replication and further investigation of the observed activities of this compound, detailed methodologies for the key experiments are provided below.

Cell Culture and Treatment
  • A549 Cells: Human lung adenocarcinoma cells (A549) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were treated with various concentrations of this compound (2.5 to 80 µM) for the indicated time periods.[1]

  • PC12 and Primary Hippocampal Neurons: PC12 cells were cultured in DMEM supplemented with 10% horse serum, 5% FBS, and antibiotics. Primary hippocampal neurons were prepared from mouse embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX. For neuroprotection assays, cells were co-incubated with Aβ oligomers (0.5 µM) and this compound (1-300 nM) for 24 hours.[2]

  • SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells were cultured in a suitable medium. For cytoprotection experiments, cells were pre-treated with this compound (1, 2.5, 5, 10, 20, and 50 µM) for one hour before exposure to 6-hydroxydopamine (6-OHDA, 35 µM) for 24 hours.[3]

  • AGS Cells: Human gastric adenocarcinoma AGS cells were cultured in RPMI-1640 medium with 10% FBS. For co-culture experiments, AGS cells were infected with Helicobacter pylori at a multiplicity of infection (MOI) of 100. This compound (10, 20, 40, 80 µM) was added to the culture medium.[1]

Cell Viability and Cytotoxicity Assays
  • MTT Assay:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or the respective toxins and controls for the specified duration.

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[1][2][3]

  • LDH Assay:

    • After treatment, collect the cell culture supernatant.

    • Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released from damaged cells into the supernatant.

    • Follow the manufacturer's instructions to determine LDH activity, which is proportional to the extent of cell lysis.[3]

Apoptosis and Protein Expression Analysis
  • Western Blotting:

    • Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Akt, JNK, Bcl-2, Bax, Caspase-3, Caspase-9) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system. Densitometry analysis is used to quantify protein expression levels relative to a loading control (e.g., β-actin).[1]

Measurement of IL-8 Production
  • ELISA:

    • Collect the culture supernatants from treated and control AGS cells.

    • Use a human IL-8 ELISA kit to quantify the concentration of secreted IL-8.

    • Follow the manufacturer's protocol for the assay. The absorbance is measured at 450 nm, and the IL-8 concentration is determined from a standard curve.[1]

Conclusion

This compound exhibits a remarkable cell-type-specific activity, acting as a pro-apoptotic agent in lung cancer cells while providing neuroprotection and anti-inflammatory effects in other cell types. The elucidation of its distinct mechanisms of action in different cellular contexts is crucial for its potential development as a therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further research into the multifaceted pharmacological profile of this compound, paving the way for its potential application in the treatment of cancer and neurodegenerative or inflammatory diseases. Further investigations are warranted to explore its in vivo efficacy and safety, as well as to fully unravel the intricacies of its signaling pathways.

References

Assessing the Reproducibility of (+)-Eudesmin's Bioactivities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Eudesmin, a lignan found in various plant species, has garnered significant interest within the scientific community for its diverse pharmacological activities. Published findings have highlighted its potential as an anticonvulsant, vasodilator, neuroprotective agent, and P-glycoprotein (P-gp) inhibitor. However, the reproducibility of these findings is a critical factor for advancing preclinical and clinical research. This guide provides an objective comparison of published data on the key bioactivities of this compound, presenting experimental protocols and quantitative data to aid researchers in evaluating the consistency of these findings.

Anticonvulsant and Sedative Effects

This compound has been reported to possess significant anticonvulsant and sedative properties. A key study investigated its effects using established rodent models of epilepsy and sedation. The proposed mechanism involves the modulation of GABAergic and glutamatergic systems.

Comparative Analysis of Anticonvulsant and Sedative Activity
StudyAnimal ModelSeizure ModelThis compound Dose (mg/kg, i.p.)Key Findings
Ma, et al. (2015)[1]MiceMaximal Electroshock (MES)5, 10, 20Dose-dependently reduced the duration of tonic hind limb extension.
Ma, et al. (2015)[1]MicePentylenetetrazole (PTZ)5, 10, 20Dose-dependently increased the latency to and reduced the incidence of clonic-tonic seizures.
Ma, et al. (2015)[1]MicePentobarbital Sodium-induced Sleeping Time (PST)5, 10, 20Significantly prolonged sleeping time.
Ma, et al. (2015)[1]MiceLocomotor Activity5, 10, 20Dose-dependently decreased spontaneous locomotor activity.
Ma, et al. (2015)[1]RatsChronic Epilepsy ModelNot specifiedIncreased GABA content, decreased glutamate content, and up-regulated GAD65 and GABA-A receptor expression in the brain.[1]
Experimental Protocols

Maximal Electroshock (MES) Test [1]

  • Animals: Male mice.

  • Procedure: Seizures were induced by delivering an electrical stimulus (50 mA, 0.2 s) via corneal electrodes.

  • Treatment: this compound (5, 10, and 20 mg/kg) was administered intraperitoneally (i.p.) 30 minutes before the electroshock.

  • Endpoint: The duration of tonic hind limb extension was recorded.

Pentylenetetrazole (PTZ)-induced Seizure Test [1]

  • Animals: Male mice.

  • Procedure: Seizures were induced by i.p. injection of PTZ (85 mg/kg).

  • Treatment: this compound (5, 10, and 20 mg/kg, i.p.) was administered 30 minutes before PTZ injection.

  • Endpoints: The latency to the first convulsion and the number of animals protected from tonic-clonic seizures were recorded.

Signaling Pathway: Anticonvulsant and Sedative Effects

Eudesmin This compound GABA_System GABAergic System Eudesmin->GABA_System Glutamate_System Glutamatergic System Eudesmin->Glutamate_System GAD65 GAD65 (Upregulation) GABA_System->GAD65 GABA_A GABAA Receptor (Upregulation) GABA_System->GABA_A Glutamate Glutamate (Decrease) Glutamate_System->Glutamate GABA GABA (Increase) GAD65->GABA Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition Glutamate->Neuronal_Inhibition Anticonvulsant Anticonvulsant Effect Neuronal_Inhibition->Anticonvulsant Sedative Sedative Effect Neuronal_Inhibition->Sedative

Caption: Proposed mechanism of this compound's anticonvulsant and sedative effects.

Vasodilatory Effects

This compound has been shown to induce vasodilation, suggesting its potential in cardiovascular applications. The primary mechanism appears to be endothelium-dependent, involving the nitric oxide (NO) signaling pathway.

Comparative Analysis of Vasodilatory Activity
StudyIn Vitro ModelPre-contraction AgentThis compound ConcentrationKey Findings
da Silva, et al. (2009)[2]Rat aortic ringsPhenylephrineConcentration-dependentInduced intense, concentration-dependent relaxation with an IC50 of 10.69 ± 0.67 µg/mL. The effect was endothelium-dependent and inhibited by a nitric oxide synthase inhibitor and a soluble guanylate cyclase inhibitor.[2] An antagonist of the H1 histamine receptor also impaired the relaxation.[2]
Experimental Protocol

Aortic Ring Vasodilation Assay [2]

  • Tissue Preparation: Thoracic aortas were isolated from male Wistar rats, cut into rings (4-5 mm), and mounted in organ baths containing Krebs-Henseleit solution.

  • Procedure: Aortic rings were pre-contracted with phenylephrine (1 µM). Once a stable contraction was achieved, cumulative concentrations of this compound were added.

  • Experimental Conditions: The role of the endothelium was assessed by mechanically removing it from some rings. The involvement of the NO pathway was investigated using L-NAME (a nitric oxide synthase inhibitor) and ODQ (a soluble guanylate cyclase inhibitor).

  • Endpoint: Relaxation was measured as the percentage decrease in the maximal contraction induced by phenylephrine.

Signaling Pathway: Vasodilatory Effects

Eudesmin This compound H1_Receptor Histamine H1 Receptor (Endothelium) Eudesmin->H1_Receptor eNOS eNOS (Activation) H1_Receptor->eNOS NO Nitric Oxide (NO) (Production) eNOS->NO sGC Soluble Guanylate Cyclase (Activation in Smooth Muscle) NO->sGC cGMP cGMP (Increase) sGC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation

Caption: Endothelium-dependent vasodilatory mechanism of this compound.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in cellular models of neurodegenerative diseases, particularly in the context of amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease.

Comparative Analysis of Neuroprotective Activity
StudyCellular ModelToxin/StressorThis compound ConcentrationKey Findings
Castillo, et al. (2023)[3]PC12 cells, Primary hippocampal neuronsAβ oligomers (AβOs)30 nMPreserved synaptic structure by maintaining stable levels of the presynaptic protein SV2.[3] Sustained the frequencies of cytosolic Ca2+ transients, suggesting preservation of synaptic function.[3][4] Interacted with the Aβ aggregation process, reducing its toxicity.[5]
Demiryürek, et al. (2022)[6]SH-SY5Y cells6-hydroxydopamine (6-OHDA)1-50 µMMarkedly prevented the toxicity induced by 6-OHDA and suppressed LDH release.[6] At higher concentrations (10-50 µM), it attenuated nitric oxide levels.[6]
Experimental Protocols

Aβ Oligomer-Induced Toxicity in PC12 Cells [3][7]

  • Cell Culture: PC12 cells were cultured in appropriate media.

  • Procedure: Cells were co-incubated with Aβ oligomers (0.5 µM) and this compound (at various concentrations, with 30 nM being effective) for 24 hours.

  • Endpoints: Cell viability was assessed using the MTT assay. Synaptic integrity was evaluated by measuring the levels of the presynaptic protein SV2. Cytosolic calcium transients were measured to assess synaptic function.

6-OHDA-Induced Toxicity in SH-SY5Y Cells [6]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells were used.

  • Procedure: Cells were pre-treated with this compound (1-50 µM) for one hour before exposure to 6-OHDA (35 µM) for 24 hours.

  • Endpoints: Cell viability was measured by MTT assay, and cytotoxicity was assessed by lactate dehydrogenase (LDH) release. Nitric oxide levels were also determined.

Signaling Pathway: Neuroprotective Effects against Aβ Toxicity

cluster_0 Abeta Aβ Oligomers Synaptic_Dysfunction Synaptic Dysfunction Abeta->Synaptic_Dysfunction Eudesmin This compound Eudesmin->Abeta Interferes with aggregation Eudesmin->Synaptic_Dysfunction SV2_Loss SV2 Depletion Synaptic_Dysfunction->SV2_Loss Ca_Dysregulation Ca2+ Dysregulation Synaptic_Dysfunction->Ca_Dysregulation Neuroprotection Neuroprotection Neuronal_Damage Neuronal Damage SV2_Loss->Neuronal_Damage Ca_Dysregulation->Neuronal_Damage

Caption: Proposed neuroprotective mechanism of this compound against Aβ toxicity.

P-glycoprotein Inhibition

This compound has been identified as a potential inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells.

Comparative Analysis of P-gp Inhibitory Activity
StudyCellular ModelP-gp SubstrateThis compound ConcentrationKey Findings
Gnabre, et al. (2007)[8]MDCK-MDR1 cells, MCF7/Dox cells[3H]-vinblastine>100 µM (for cytotoxicity)Reversed P-gp-mediated drug efflux, leading to the accumulation of [3H]-vinblastine in P-gp overexpressing cells.[8] The IC50 for cytotoxicity was greater than 100 µM, indicating low toxicity.[8]
Experimental Protocol

P-gp Mediated Drug Efflux Assay [8]

  • Cell Lines: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and doxorubicin-resistant human breast carcinoma cells (MCF7/Dox) were used.

  • Procedure: Cells were incubated with the P-gp substrate, [3H]-vinblastine, in the presence or absence of this compound.

  • Endpoint: The intracellular accumulation of [3H]-vinblastine was measured to determine the inhibitory effect of this compound on P-gp-mediated efflux.

Experimental Workflow: P-gp Inhibition Assay

Start Start Culture_Cells Culture MDCK-MDR1 or MCF7/Dox cells Start->Culture_Cells Incubate Incubate cells with [3H]-vinblastine +/- this compound Culture_Cells->Incubate Wash Wash cells to remove extracellular substrate Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure intracellular [3H]-vinblastine Lyse->Measure Analyze Analyze data to determine P-gp inhibition Measure->Analyze End End Analyze->End

Caption: Workflow for assessing P-glycoprotein inhibition by this compound.

Conclusion

The available data suggest that this compound exhibits a range of promising biological activities. The consistency of findings across different studies, where available, provides a degree of confidence in its potential. However, to firmly establish the reproducibility of these effects, further independent studies are warranted. This guide serves as a resource for researchers to critically evaluate the existing evidence, design new experiments, and ultimately contribute to a more complete understanding of the therapeutic potential of this compound. The detailed protocols and comparative data presented herein are intended to facilitate these efforts and promote robust and reproducible scientific inquiry.

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Eudesmin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of (+)-Eudesmin, a lignan found in various plants. Adherence to these guidelines is critical due to the compound's potential hazards.

Hazard Profile of this compound

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]. The GHS hazard statement associated with this compound is H302[1][3][4]. Therefore, precautionary measures must be taken to avoid accidental ingestion and to manage its disposal correctly.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure.

Recommended PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield[2].

  • Skin Protection: Use impervious gloves and protective clothing to prevent skin contact. Gloves should be inspected before use[2].

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the handling area.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and exposure.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: Prevent the spill from spreading or entering drains[2][5].

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal[5]. Avoid generating dust. For liquid spills, absorb with an inert material and place in a disposal container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

  • Disposal: The collected waste from the spill is considered hazardous and must be disposed of according to the procedures outlined below.

Disposal of this compound Waste

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. The universally recommended disposal instruction is to send the material to an approved waste disposal plant[5].

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, weighing paper) in a designated, compatible, and properly sealed waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should specify the contents, including "this compound".

    • Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials[6].

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate based on chemical compatibility to prevent hazardous reactions[6][7].

  • Contacting EHS or a Licensed Waste Contractor:

    • Contact your institution's EHS office or a licensed chemical waste management company to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with accurate information about the waste composition and quantity.

  • Documentation:

    • Maintain a record of the waste generated, including the amount and date of disposal, in accordance with your institution's policies and local regulations.

Prohibited Disposal Methods:

  • Do NOT dispose of this compound down the drain or in the regular trash[2][5]. This can lead to environmental contamination and may be in violation of local regulations.

  • Do NOT attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an approved institutional procedure.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

Eudesmin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handle in a Ventilated Area (Fume Hood) ppe->handling waste_gen Generate this compound Waste (e.g., unused product, contaminated items) handling->waste_gen spill Accidental Spill handling->spill collect Collect in a Labeled, Compatible Hazardous Waste Container waste_gen->collect contain_spill Contain Spill spill->contain_spill segregate Segregate from Incompatible Waste collect->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal cleanup_spill Clean Up with Inert Absorbent contain_spill->cleanup_spill cleanup_spill->collect

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling (+)-Eudesmin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (+)-Eudesmin in a laboratory setting. The following procedures are designed to ensure the safety of personnel and the integrity of research by outlining best practices from receipt of the compound to its final disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2]. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile or Neoprene). It is recommended to double-glove.
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.
Body Protection Laboratory CoatA fully buttoned lab coat is required.
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood.

Operational Plan for Handling this compound

A systematic workflow is essential to minimize exposure and prevent contamination. The following diagram illustrates the key stages of handling this compound within a laboratory environment.

Eudesmin_Handling_Workflow Figure 1. Operational Workflow for Handling this compound Receiving Receiving Storage Secure Storage Receiving->Storage Inspect & Log Preparation Preparation in Fume Hood Storage->Preparation Transport in Secondary Container Experimentation Experimentation Preparation->Experimentation Use Calibrated Equipment Decontamination Decontamination Experimentation->Decontamination Post-Experiment Waste_Collection Waste Collection Decontamination->Waste_Collection Segregate Waste Disposal Disposal Waste_Collection->Disposal Follow Institutional Protocols

Figure 1. Operational Workflow for Handling this compound

Step-by-Step Handling Procedures:

  • Receiving: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product identity and quantity match the order.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed and clearly labeled.

  • Preparation: All handling of powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. Use a disposable weighing paper and decontaminate all surfaces after use.

  • Experimentation: When conducting experiments, ensure that all procedures are performed in a designated area. Avoid eating, drinking, or smoking in the laboratory.

  • Decontamination: After handling, decontaminate all surfaces, glassware, and equipment. A 70% ethanol solution can be used for general surface cleaning. For spills, follow the specific spill cleanup protocol outlined below.

  • Waste Collection: All contaminated materials, including gloves, weighing papers, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and other solid materials should be placed in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and chemical-resistant waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Ensure all waste containers are securely closed and properly labeled with the contents, including the concentration of this compound.

  • Store waste containers in a designated and secure satellite accumulation area.

  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Restrict access to the spill area.

  • Protect: If safe to do so, wear appropriate PPE, including a respirator, double gloves, and eye protection.

  • Contain: For small powder spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills, use an appropriate absorbent material.

  • Clean: Carefully clean the spill area, working from the outside in. Place all contaminated materials in a sealed hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a rinse with water.

  • Report: Report the spill to your supervisor and your institution's EHS department.

First Aid:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.